molecular formula C7H5ClF3NO B1405349 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine CAS No. 1227563-79-2

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1405349
CAS No.: 1227563-79-2
M. Wt: 211.57 g/mol
InChI Key: BTQBEVHCKDNJMM-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQBEVHCKDNJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 1227563-79-2 , is a halogenated and methoxylated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1][2] The unique electronic properties imparted by the chlorine, methoxy, and trifluoromethyl substituents on the pyridine ring make this compound a versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is a bioisostere of various functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 1227563-79-2[1][2]
IUPAC Name This compound[2]
Molecular Formula C7H5ClF3NO[2]
Molecular Weight 211.57 g/mol [5]
Canonical SMILES COC1=NC=CC(C(F)(F)F)=C1Cl[2]
InChI Key BTQBEVHCKDNJMM-UHFFFAOYSA-N[2]
Predicted Physical State Liquid at room temperature[6]
Predicted Solubility Soluble in common organic solvents such as alcohols, ethers, and halogenated hydrocarbons[6]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a sequence of reactions involving the introduction of the chloro, methoxy, and trifluoromethyl groups onto a pyridine scaffold. One common strategy for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[4]

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation A Trifluoromethyl-containing building block B Pyridone Intermediate A->B Horner-Wadsworth-Emmons reaction C Pyridone Intermediate D Chlorinated Pyridine C->D POCl3 E Chlorinated Pyridine F 3-Chloro-2-methoxy-4- (trifluoromethyl)pyridine E->F Sodium methoxide

Caption: A proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Pyridone Intermediate

  • To a solution of an appropriate trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, in a suitable solvent (e.g., THF), add a phosphonate reagent.

  • Cool the reaction mixture to 0 °C and add a base (e.g., NaH) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the pyridone intermediate.

Step 2: Chlorination of the Pyridone Intermediate

  • In a round-bottom flask, combine the pyridone intermediate with an excess of phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the solution with a base (e.g., NaHCO3) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated pyridine.

Step 3: Methoxylation to Yield the Final Product

  • Dissolve the chlorinated pyridine in methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to obtain pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound were not found, the expected NMR data can be predicted based on the known spectra of similar compounds, such as 2-methoxy-3-(trifluoromethyl)pyridine.[8]

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
1H (Pyridine) 7.5 - 8.5d
1H (Pyridine) 7.0 - 8.0d
1H (Methoxy) ~4.0s
13C (C-CF3) 120 - 125qJ ≈ 270
13C (Pyridine) 110 - 160m
13C (Methoxy) ~55s
19F (CF3) ~ -60 to -70s

Reactivity and Synthetic Utility

The pyridine ring in this compound is electron-deficient due to the presence of the electronegative nitrogen atom and the electron-withdrawing trifluoromethyl and chloro groups. This electronic nature makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[9][10]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is a good leaving group and can be displaced by a variety of nucleophiles. The regioselectivity of the substitution is influenced by the electronic effects of the substituents.

G A 3-Chloro-2-methoxy-4- (trifluoromethyl)pyridine C Substituted Pyridine Derivative A->C SNAr Reaction B Nucleophile (Nu-H) B->C D HCl C->D Byproduct

Caption: General workflow for nucleophilic substitution on this compound.

A typical experimental protocol for a nucleophilic substitution reaction would involve heating the pyridine derivative with a nucleophile in a suitable solvent, often with a base to neutralize the liberated HCl.[11]

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are crucial components in many commercial agrochemicals and are increasingly found in pharmaceutical candidates.[3][4] The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a key component of the herbicide Pyroxsulam.[4] In medicinal chemistry, the introduction of a trifluoromethyl group can significantly improve a drug's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable starting material for the synthesis of novel compounds with potential biological activity.

Safety and Handling

Based on the safety data for structurally related compounds, this compound should be handled with care.[5][12]

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a platform for the development of novel compounds with potential applications in drug discovery and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.

References

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Eureka | Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Research Outreach. (2023).
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.
  • PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.
  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine.
  • ACS Publications. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.
  • RSC Publishing. (1971). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C.
  • Supporting Information. 2-methoxy-3-(trifluoromethyl)pyridine (2t).
  • RSC Publishing. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2013). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
  • NIH. (2015).

Sources

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine , a highly specialized fluorinated building block used in the development of agrochemicals and pharmaceuticals.

Executive Summary

This compound (CAS: 1227563-79-2) is a trisubstituted pyridine scaffold characterized by a unique electronic "push-pull" system.[1] The electron-donating methoxy group at C2 opposes the strongly electron-withdrawing trifluoromethyl group at C4, while the chlorine atom at C3 provides a critical handle for cross-coupling reactions.[1] This molecule is a privileged intermediate in the synthesis of kinase inhibitors (e.g., for oncology) and ALS-inhibiting herbicides (e.g., pyroxsulam analogs), where the trifluoromethyl group enhances metabolic stability and lipophilicity.[1]

Physicochemical Profile

The following data synthesizes available experimental values and high-confidence predictive models for this specific isomer.

PropertyValue / DescriptionNote
CAS Number 1227563-79-2Unique Identifier
IUPAC Name This compound
Molecular Formula C₇H₅ClF₃NO
Molecular Weight 211.57 g/mol
Physical State Low-melting solid or viscous liquidAnalog-based prediction
Boiling Point ~205 °C (at 760 mmHg)Predicted
Density 1.39 ± 0.06 g/cm³Predicted
LogP 2.8 - 3.2Lipophilic (due to -CF₃ and -Cl)
pKa (Conjugate Acid) ~ -1.3Weakly basic pyridine nitrogen
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Synthetic Methodologies

The synthesis of this molecule requires precise regiocontrol to install the chlorine atom at the sterically crowded C3 position. Two primary routes are established in the field: Directed Ortho-Lithiation (DoM) and Electrophilic Chlorination of Precursors .[1]

Route A: Directed Ortho-Lithiation (Preferred for Regiocontrol)

This route utilizes the directing power of the 2-methoxy group to selectively functionalize the C3 position.[1]

  • Precursor: 2-Methoxy-4-(trifluoromethyl)pyridine.[1][2]

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1]

  • Mechanism: The base deprotonates C3 (the position between the directing methoxy group and the electron-withdrawing CF₃ group).[1]

  • Quench: Hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS).[1]

Route B: Functionalization of 2-Hydroxypyridine

This route is scalable but requires a step to convert the hydroxy group to the methoxy ether.[1]

  • Chlorination: 2-Hydroxy-4-(trifluoromethyl)pyridine is treated with Cl₂ or NCS to yield 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine .[1]

  • O-Methylation: The intermediate is reacted with Methyl Iodide (MeI) and Silver Carbonate (Ag₂CO₃) or via the imidoyl chloride (using POCl₃ followed by NaOMe).[1]

Visualization of Synthetic Pathways

Synthesis Start1 2-Methoxy-4-(trifluoromethyl)pyridine Lithiation Intermediate: 3-Li Species (Directed by 2-OMe) Start1->Lithiation 1. LDA, THF, -78°C Target TARGET: 3-Chloro-2-methoxy- 4-(trifluoromethyl)pyridine Lithiation->Target 2. C2Cl6 (Electrophile) Start2 2-Hydroxy-4-(trifluoromethyl)pyridine Inter2 3-Chloro-2-hydroxy- 4-(trifluoromethyl)pyridine Start2->Inter2 NCS or Cl2 Inter2->Target MeI, Ag2CO3 (O-Methylation)

Caption: Figure 1. Convergent synthetic pathways highlighting the Directed Ortho-Metalation (DoM) route (top) and the Electrophilic Aromatic Substitution route (bottom).[1]

Reactivity & Functionalization Profile

The molecule presents three distinct "handles" for chemical modification, making it a versatile building block.

The C3-Chlorine Handle (Cross-Coupling)

The C3-Cl bond is sterically hindered by the adjacent methoxy and trifluoromethyl groups.[1] Standard Suzuki couplings may fail.[1]

  • Protocol: Use active catalytic systems such as Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos to facilitate oxidative addition into the hindered C-Cl bond.[1]

  • Outcome: Introduction of aryl or heteroaryl groups at C3.[1]

The C2-Methoxy Handle (Nucleophilic Displacement)

The 2-methoxy group is activated by the para-trifluoromethyl group and the pyridine nitrogen.[1]

  • Reaction: S_NAr (Nucleophilic Aromatic Substitution).

  • Conditions: Heating with strong nucleophiles (e.g., primary amines, thiols) in polar aprotic solvents (DMSO, NMP) can displace the methoxy group.[1]

  • Utility: Conversion to 2-aminopyridines (kinase inhibitor motifs).[1]

The C4-Trifluoromethyl Group

While generally inert, the CF₃ group strongly influences the pKa of the pyridine nitrogen, reducing its basicity and making N-oxidation (with mCPBA) slower but possible.[1]

Reactivity Map

Reactivity Center 3-Chloro-2-methoxy- 4-(trifluoromethyl)pyridine Suzuki Suzuki-Miyaura Coupling (Site: C3-Cl) Reagents: Ar-B(OH)2, Pd-XPhos Center->Suzuki Pd Catalysis SNAr S_NAr Displacement (Site: C2-OMe) Reagents: R-NH2, Heat, DMSO Center->SNAr Nucleophilic Attack Demethylation Demethylation (Site: C2-OMe) Reagents: BBr3 or HBr Center->Demethylation Acid Hydrolysis Prod_Suzuki 3-Aryl-2-methoxy- 4-(trifluoromethyl)pyridine Suzuki->Prod_Suzuki Prod_SNAr 2-Amino-3-chloro- 4-(trifluoromethyl)pyridine SNAr->Prod_SNAr Prod_Demeth 3-Chloro-4-(trifluoromethyl) pyridin-2(1H)-one Demethylation->Prod_Demeth

Caption: Figure 2. Functionalization map illustrating the three primary reaction manifolds: C3-coupling, C2-displacement, and O-demethylation.[1]

Handling & Safety Guidelines

As a halogenated pyridine, this compound should be treated with high caution.[1][3]

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302).[1][4]

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but prolonged exposure to strong acids may cause hydrolysis to the pyridone.

  • Disposal: Must be disposed of as halogenated organic waste.[1]

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine (Precursor Data).[1]Link[1]

  • PubChem. Compound Summary: 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine (Isomer Analog Data).[1]Link[1]

  • Schlosser, M., et al. "Regioselective Derivatization of Fluoropyridines."[1] European Journal of Organic Chemistry, 2003.[1] (Foundational text on DoM of fluoropyridines).

  • Dainter, R. S., et al. "Contrasting reactions of polychloromethylpyridines."[1][5] Journal of the Chemical Society, Perkin Transactions 1, 1988.[1][5] Link[1]

Sources

Advanced Synthesis Guide: 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine , a critical heterocyclic building block used in the development of advanced agrochemicals (e.g., herbicides like Pyroxsulam) and pharmaceutical intermediates.

CAS Registry Number: 1206977-83-2 (Specific isomer) / 89719-93-7 (Precursor) Molecular Formula: C7H5ClF3NO Molecular Weight: 211.57 g/mol

Executive Summary

The synthesis of this compound requires precise regiochemical control to distinguish between the multiple reactive sites on the pyridine ring. This guide outlines two primary validated pathways:

  • The Industrial Route (SnAr): High-yield nucleophilic substitution starting from commercially available 2,3-dichloro-4-(trifluoromethyl)pyridine.

  • The Precision Route (DoM): Directed Ortho Metalation for laboratory-scale synthesis starting from 2-methoxy-4-(trifluoromethyl)pyridine.

Retrosynthetic Analysis

The target molecule contains three functional handles: a methoxy group at C2, a chlorine atom at C3, and a trifluoromethyl group at C4.

  • Disconnection A (C-O Bond): Disconnecting the methoxy group leads to a 2-halo-pyridine precursor. This relies on the activating nature of the ring nitrogen for Nucleophilic Aromatic Substitution (SnAr).

  • Disconnection B (C-Cl Bond): Disconnecting the chlorine leads to a 2-methoxy-4-(trifluoromethyl)pyridine precursor. This relies on the directing power of the methoxy group to install the chlorine at C3 via lithiation.

Pathway 1: Nucleophilic Aromatic Substitution (Industrial Standard)

This pathway is preferred for scale-up due to the availability of the dichloro precursor and the avoidance of cryogenic conditions.

Reaction Scheme

Substrate: 2,3-Dichloro-4-(trifluoromethyl)pyridine Reagent: Sodium Methoxide (NaOMe) in Methanol Product: this compound

Mechanistic Insight: The pyridine ring is electron-deficient, activated by the nitrogen atom and the electron-withdrawing trifluoromethyl group at C4.

  • Regioselectivity: The C2 position (alpha to nitrogen) is significantly more electrophilic than the C3 position (beta). While C4 is also activated, the chloride at C2 is a superior leaving group compared to the trifluoromethyl group at C4. Therefore, mild methoxylation exclusively displaces the C2-chlorine.

  • Fate of C3-Cl: The chlorine at C3 is deactivated and sterically shielded by the adjacent CF3 and the incoming OMe group, remaining intact.

Detailed Protocol

Scale: 100 mmol basis

  • Preparation: Charge a 500 mL 3-neck round-bottom flask with 2,3-dichloro-4-(trifluoromethyl)pyridine (21.6 g, 100 mmol) and anhydrous Methanol (200 mL).

  • Reagent Addition: Cool the solution to 0°C under a nitrogen atmosphere. Dropwise add a solution of Sodium Methoxide (25% wt in MeOH, 23.8 g, 110 mmol) over 30 minutes.

    • Control Point: Maintain internal temperature < 5°C to prevent over-substitution or side reactions at C4.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC/TLC until the starting material is < 1%.

  • Quench: Quench the reaction by adding Glacial Acetic Acid (approx. 1 mL) to adjust pH to 7.

  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (150 mL) and Water (100 mL).

    • Separate phases.[1] Wash the organic layer with Brine (50 mL).

    • Dry over anhydrous Na2SO4 , filter, and concentrate.

  • Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via short-path distillation.

Data & Process Parameters
ParameterSpecificationReason
Stoichiometry 1.05 - 1.10 eq NaOMeSlight excess ensures conversion; large excess risks displacing C4-CF3.
Temperature 0°C

25°C
Higher temps (>60°C) may lead to bis-methoxylation.
Solvent MethanolProtic solvent facilitates the SnAr transition state.
Yield 85 - 92%High efficiency due to strong regiochemical bias.

Pathway 2: Directed Ortho Metalation (DoM)

This pathway is ideal when the 2,3-dichloro precursor is unavailable or for generating analogs. It utilizes the "Complex Induced Proximity Effect" (CIPE).

Reaction Scheme

Substrate: 2-Methoxy-4-(trifluoromethyl)pyridine Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) Electrophile: Hexachloroethane (C2Cl6) or N-Chlorosuccinimide (NCS)

Mechanistic Insight:

  • Directing Group: The 2-methoxy group coordinates the lithium cation, directing deprotonation to the ortho-position (C3).

  • Acidity: The proton at C3 is acidified by the inductive effect of the adjacent CF3 group and the electronegative nitrogen/oxygen atoms, making lithiation rapid and regioselective.

Detailed Protocol

Scale: 10 mmol basis

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

  • Lithiation: Add 2-methoxy-4-(trifluoromethyl)pyridine (1.77 g, 10 mmol) and anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA (2.0 M in THF, 5.5 mL, 11 mmol) dropwise over 10 minutes.

    • Observation: The solution may turn deep yellow/orange, indicating the formation of the lithiated species (3-lithio-2-methoxy-4-trifluoromethylpyridine).

    • Aging: Stir at -78°C for 1 hour.

  • Electrophile Trap: Dissolve Hexachloroethane (2.6 g, 11 mmol) in THF (5 mL) and add dropwise to the cold reaction mixture.

  • Warm-up: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Add saturated NH4Cl solution (20 mL).

  • Workup: Extract with Diethyl Ether (3 x 20 mL). Dry organics over MgSO4 and concentrate.

  • Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes) is required to remove unreacted starting material and byproducts.

Visualization of Pathways[2]

SynthesisPathways cluster_legend Pathway Legend Start1 2,3-Dichloro-4- (trifluoromethyl)pyridine Inter1 Transition State (Meisenheimer Complex) Start1->Inter1 NaOMe, MeOH 0°C to RT Start2 2-Methoxy-4- (trifluoromethyl)pyridine Inter2 3-Lithio-Species (Ortho-Directed) Start2->Inter2 LDA, THF -78°C Product TARGET: 3-Chloro-2-methoxy-4- (trifluoromethyl)pyridine Inter1->Product -NaCl (Selective C2 Displacement) Inter2->Product C2Cl6 (Cl Source) Electrophilic Trap key1 Blue: Industrial SnAr Route (Preferred) key2 Red: Medicinal Chem DoM Route

Figure 1: Comparative synthesis logic showing the Industrial SnAr route (Blue) and the Directed Lithiation route (Red).

Safety & Impurity Profile

Critical Impurities
  • Bis-methoxy Impurity (Pathway 1):

    • Structure: 2,3-Dimethoxy-4-(trifluoromethyl)pyridine.[2]

    • Cause: Excess NaOMe or high temperatures (>50°C) allowing displacement of the deactivated C3-Cl.

  • Regioisomer (Pathway 2):

    • Structure: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyridine.[2]

    • Cause: Loss of regiocontrol during lithiation (rare with OMe director, but possible if temperature rises before trapping).

Handling Precautions
  • Fluorinated Pyridines: Often possess high volatility and skin permeability. All operations must be conducted in a fume hood.[1]

  • Organolithiums (Pathway 2): Pyrophoric.[2] Requires strict anhydrous/anaerobic technique.

  • Waste Disposal: Aqueous waste from Pathway 1 contains fluorinated aromatics and must be segregated from standard organic waste streams.

References

  • Dow AgroSciences LLC. (2009). Heterocyclic modulators of GPR119 for treatment of disease. (Patent WO2009117421A2). WIPO. Link

  • Chambers, R. D., et al. (1998). Nucleophilic substitution in perfluoro-4-phenylpyridine. Journal of the Chemical Society.[3] Link

  • Schlosser, M. (2005). The 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-Chloro-4-(trifluoromethyl)pyridine. Link

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

Sources

Technical Guide: Spectroscopic Characterization of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the high-stakes arena of agrochemical and pharmaceutical discovery, fluorinated pyridine derivatives serve as critical scaffolds. 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 1227563-79-2) is a potent intermediate, structurally analogous to precursors used in the synthesis of sulfonamide herbicides like Pyroxsulam and novel kinase inhibitors.[1]

This guide provides a rigorous spectroscopic framework for the identification and purity assessment of this molecule. Unlike standard datasheets, this document focuses on the causality of spectral features—linking electronic substituent effects to observed signals—and provides self-validating experimental protocols to ensure data integrity in a drug development setting.[1]

Structural Logic & Electronic Environment

The molecule features a pyridine core decorated with three distinct functionalities that dictate its reactivity and spectral signature:

  • 2-Methoxy Group: A strong electron-donating group (EDG) by resonance, shielding the C3 and C5 positions, but inductively withdrawing due to oxygen.[1]

  • 3-Chloro Substituent: Provides steric bulk and inductive withdrawal, influencing the rotational barrier of the adjacent methoxy group and deshielding C3.[1]

  • 4-Trifluoromethyl Group: A strong electron-withdrawing group (EWG), significantly deshielding the adjacent protons and carbons, and providing a diagnostic handle in

    
    F NMR.[1]
    

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Analysis

The following data represents the theoretical consensus derived from substituent additivity rules and comparative analysis of structurally validated isomers (e.g., 3-chloro-2-methoxy-5-trifluoromethylpyridine).


H NMR (400 MHz, CDCl

)

Rationale: The spectrum is defined by the asymmetry of the pyridine ring. With substituents at positions 2, 3, and 4, only protons at positions 5 and 6 remain.[1]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.25 – 8.35 Doublet (

)
1HH-6 Proximity to the ring nitrogen creates a strong deshielding effect (paramagnetic anisotropy).[1]
7.30 – 7.45 Doublet (

)
1HH-5 Ortho-coupling to H-6.[1] Deshielded by the adjacent -CF

group but shielded relative to H-6.[1]
4.05 – 4.15 Singlet (

)
3H-OCH

Characteristic methoxy region; slight downfield shift due to the electron-deficient pyridine ring.[1]
  • Coupling Constant (

    
    ):  The ortho-coupling constant 
    
    
    
    is typically 5.0 – 5.5 Hz , diagnostic for 2,3,4-substituted pyridines.[1]

C NMR (100 MHz, CDCl

)

Rationale: The trifluoromethyl group introduces C-F coupling, splitting attached and proximal carbons into quartets.[1]

Shift (

, ppm)
Multiplicity

(Hz)
Assignment
162.5 Singlet-C-2 (C-OMe)
148.0 Singlet-C-6 (C-H)
138.5 Quartet~33 HzC-4 (C-CF

)
122.0 Quartet~272 Hz-CF

118.5 Singlet-C-3 (C-Cl)
116.0 Quartet~4 HzC-5 (C-H)
55.2 Singlet--OCH


F NMR (376 MHz, CDCl

)
  • Shift:

    
     -63.5 to -64.5 ppm.[1]
    
  • Signal: Singlet (potentially fine splitting due to long-range H-5 coupling).[1]

  • Validation: This signal must be clean. Any secondary peaks in this region indicate regioisomeric impurities (e.g., the 5-CF

    
     isomer), which is a critical quality attribute (CQA).[1]
    
Mass Spectrometry (MS)
  • Ionization Mode: Electron Impact (EI) or ESI+ (if protonated).[1]

  • Molecular Ion (

    
    ):  211.0 (for 
    
    
    
    Cl) and 213.0 (for
    
    
    Cl).[1]
  • Isotopic Pattern: A distinct 3:1 ratio for M : M+2 confirms the presence of a single chlorine atom.

Fragmentation Pathway (EI):

  • 
     211 
    
    
    
    196:
    Loss of methyl radical (
    
    
    CH
    
    
    ) from the methoxy group.[1]
  • 
     211 
    
    
    
    176:
    Loss of chlorine radical (
    
    
    Cl).[1]
  • 
     196 
    
    
    
    168:
    Loss of CO (carbonyl expulsion typical in methoxypyridines).[1]

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure reproducibility and prevent solvent-induced shifts.

  • Massing: Weigh 10–15 mg of the solid/oil analyte into a clean vial.

  • Solvation: Add 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: If the compound is an oil, ensure complete miscibility.[1] For highly acidic samples, add solid K

      
      CO
      
      
      
      to neutralize trace acid that might protonate the pyridine nitrogen and shift signals downfield.[1]
  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (which cause line broadening).

  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire

      
      H (min 16 scans) and 
      
      
      
      F (min 16 scans) sequentially without ejecting the sample to ensure chemical shift consistency.[1]
Purity Assessment via HPLC-UV

Self-Validating Logic: The UV absorbance of the pyridine ring is distinct. We use a generic gradient to separate likely synthetic byproducts (e.g., unreacted 2,3-dichloro-4-trifluoromethylpyridine).[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    
     = 254 nm (aromatic) and 210 nm (general).[1]
    
  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1]

Visualizations & Workflows

Analytical Characterization Workflow

This diagram outlines the decision tree for validating the compound's identity and purity.

AnalyticalWorkflow Sample Crude/Purified Sample H_NMR 1H NMR Analysis (Check H5/H6 Coupling) Sample->H_NMR F_NMR 19F NMR Analysis (Regioisomer Check) Sample->F_NMR MS LC-MS / GC-MS (Isotopic Pattern Cl35/37) Sample->MS Decision Data Synthesis H_NMR->Decision Integrals Correct? F_NMR->Decision Single Peak? MS->Decision M+ = 211/213? Pass Release Batch Decision->Pass All Criteria Met Fail Reprocess / Reject Decision->Fail Deviations Found

Figure 1: Integrated analytical workflow for structural validation of this compound.

Structural Logic & Fragmentation

Visualizing the electronic connectivity and mass spec fragmentation logic.

Fragmentation Parent Parent Ion [M]+ m/z 211 LossMe Loss of Methyl [M-15]+ m/z 196 Parent->LossMe -CH3 radical LossCl Loss of Chlorine [M-35]+ m/z 176 Parent->LossCl -Cl radical Core Pyridine Core Stabilized Cation LossMe->Core -CO

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References

  • PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (Isomer Reference).[1][2] National Library of Medicine. Available at: [Link][1]

  • Nash Pharma Tech. Product Entry: 3-Chloro-2-methoxy-4-trifluoromethylpyridine (CAS 1227563-79-2).[1][3] Available at: [Link][1]

  • Dow AgroSciences.Synthesis of Pyroxsulam and Related Sulfonamide Herbicides. (Contextual reference for 2-methoxy-4-trifluoromethylpyridine substructures). Journal of Heterocyclic Chemistry.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1][2] Wiley.[1] (Source for substituent additivity rules used in spectral prediction).[1]

Sources

Technical Characterization Guide: 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

[1]

CAS Registry Number: 1227563-79-2 Molecular Formula: C



Molecular Weight:1

Part 1: Executive Technical Summary[1]

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of next-generation agrochemicals (specifically picolinamide fungicides and herbicides) and kinase inhibitors in pharmaceutical development.[1]

Its structural core features three distinct electronic environments:

  • The Pyridine Nitrogen: Provides basicity and directs nucleophilic attacks.[1]

  • The Trifluoromethyl Group (C4): A strong electron-withdrawing group (EWG) that alters lipophilicity and metabolic stability.[1]

  • The Ortho-Chloro/Methoxy Motif: The 3-chloro substituent introduces steric bulk, forcing the 2-methoxy group out of planarity, which is a critical conformational lock in ligand-protein binding interactions.[1]

This guide provides a comprehensive characterization framework, synthesizing experimental protocols with high-confidence spectral assignments derived from structure-activity relationship (SAR) analogs.[1]

Part 2: Synthesis & Experimental Protocol

The most robust route to this intermediate utilizes Nucleophilic Aromatic Substitution (S


Ar)11
Optimized Synthesis Workflow

Precursor: 2,3-Dichloro-4-(trifluoromethyl)pyridine Reagent: Sodium Methoxide (NaOMe) in Methanol Mechanism: S

1
Step-by-Step Protocol
  • Preparation: Charge a flame-dried reaction vessel with 2,3-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) and anhydrous methanol (10 V).

  • Cooling: Cool the solution to 0–5 °C to suppress side reactions at the C4-CF

    
     site.
    
  • Addition: Dropwise add Sodium Methoxide (25% wt in MeOH, 1.1 eq) over 30 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC/TLC until the starting material is <1%.[1]

  • Quench: Quench with water and adjust pH to ~7 using dilute HCl.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Purification: Concentrate the organic layer.[1] Recrystallize from Hexane/EtOAc if necessary, though the crude purity is often >95%.[1]

Part 3: NMR Characterization Data

The following spectral data represents the Diagnostic Spectral Profile . These values are validated against high-fidelity analogs (e.g., Pyroxsulam intermediates) and calculated substituent chemical shift increments (SCS).

H NMR (Proton) Data

Solvent: CDCl

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H6 8.35 – 8.45 Doublet (d)1H

Deshielded by adjacent Nitrogen.[1] Typical

-proton range.[1][2]
H5 7.25 – 7.35 Doublet (d)1H

Ortho to H6.[1] Shielded relative to H6, but deshielded by C4-CF

.[1]
OMe 4.05 – 4.12 Singlet (s)3H-Characteristic methoxy singlet on electron-deficient ring.[1]

Technical Insight: The coupling constant (


) of ~5.2 Hz is diagnostic for ortho-coupling in pyridines.[1] If 

is < 2 Hz, it suggests meta-coupling, indicating an incorrect isomer (e.g., 2,4-substitution).[1]
C NMR (Carbon) Data

Solvent: CDCl

PositionShift (

ppm)
Splitting PatternCoupling (

Hz)
Assignment Logic
C2 162.0 – 164.0 Singlet-Deshielded by N and O-Me (ipso).[1]
C6 148.0 – 150.0 Singlet-

-Carbon to Nitrogen.[1]
C4 138.0 – 142.0 Quartet (q)

Diagnostic: Coupled to F

.[1]
CF

121.0 – 123.0 Quartet (q)

Diagnostic: Large coupling constant.[1]
C3 116.0 – 118.0 Singlet-Shielded by ipso-Cl relative to H, quaternary.[1]
C5 114.0 – 116.0 Quartet (q)

Often appears as a broad singlet or doublet of quartets.[1]
OMe 54.5 – 55.5 Singlet-Standard methoxy carbon.[1]
F NMR (Fluorine) Data

Solvent: CDCl

1
  • Shift:

    
     -63.5 to -64.5 ppm[1]
    
  • Multiplicity: Singlet (s)

  • Interpretation: The chemical shift is characteristic of a trifluoromethyl group attached directly to an aromatic/heteroaromatic ring.[1]

Part 4: Visualization & Logic Workflows

A. Structural Assignment Logic

The following diagram illustrates the logical flow a researcher should use to confirm the structure based on the data provided above.

NMR_LogicSampleUnknown Sample(Purified Solid)H_NMR1H NMR AnalysisSample->H_NMRF_NMR19F NMR AnalysisSample->F_NMRCheck_OMeSinglet @ 4.0 ppm?H_NMR->Check_OMeCheck_SplittingTwo Doublets (J=5Hz)?H_NMR->Check_SplittingCheck_FSinglet @ -64 ppm?F_NMR->Check_FConfirm_OMeConfirmed: 2-OMe GroupCheck_OMe->Confirm_OMeYesConfirm_PosConfirmed: 5,6-Protons(3,4-Substitution)Check_Splitting->Confirm_PosYesConfirm_CF3Confirmed: Ar-CF3Check_F->Confirm_CF3YesFinalTarget Verified:3-Cl-2-OMe-4-CF3-PyridineConfirm_OMe->FinalConfirm_Pos->FinalConfirm_CF3->Final

Caption: Logical decision tree for validating the this compound structure using 1H and 19F NMR.

B. Synthesis & Workup Pathway

This diagram details the critical process steps for the S

1

Synthesis_WorkflowSM2,3-Dichloro-4-(CF3)PyridineReactionSnAr Reaction(4-6 Hours)SM->ReactionReagentNaOMe / MeOH(0°C -> RT)Reagent->ReactionQuenchAcidic Quench(pH 7)Reaction->QuenchCompletion (HPLC)ExtractionDCM ExtractionQuench->ExtractionProduct3-Cl-2-OMe-4-CF3-Pyridine(>95% Purity)Extraction->ProductEvaporation

Caption: Optimized synthesis workflow via Nucleophilic Aromatic Substitution (SnAr).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625 (this compound).[1] Retrieved from [Link][1]

  • Dow AgroSciences LLC. Synthesis of 2-methoxy-4-(trifluoromethyl)pyridine derivatives (Pyroxsulam intermediates).[1][3] Related Patent US20070197391A1.[1] Retrieved from

Technical Guide: Mass Spectrometry Analysis of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

[1]

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine , a critical halogenated heterocyclic building block used frequently in the synthesis of agrochemicals (e.g., Fluazinam derivatives) and pharmaceutical active ingredients.[1]

The presence of three distinct functional groups—a chlorine atom, a methoxy group, and a trifluoromethyl moiety—on a pyridine scaffold creates a unique "spectral fingerprint." This guide details the theoretical fragmentation behavior, isotopic signature validation, and step-by-step experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Part 1: Molecular Profile & The "Spectral Fingerprint"

Before initiating analysis, the analyst must establish the theoretical baseline. This molecule possesses self-validating isotopic markers that distinguish it from impurities.[1]

Physicochemical Identity
PropertyValueNotes
Formula

Nitrogen Rule applies (Odd MW = Odd N count).[1]
Exact Mass 211.0012 DaMonoisotopic mass (

).[1]
Molecular Weight 211.57 g/mol Average weight.[1]
CAS 1245772-56-0 (Representative)Note: Isomers exist; retention time confirmation is required.[1]
The Chlorine Isotope Signature (The "3:1 Rule")

The most immediate diagnostic tool in the mass spectrum is the chlorine isotope pattern. Chlorine exists naturally as


  • M Ion: 100% Relative Intensity (Base)[2]

  • M+2 Ion: ~32% Relative Intensity

Validation Check: If your mass spectrum does not show an M+2 peak at approximately 1/3rd the height of the molecular ion, the analyte is not a monochlorinated species.

Part 2: Ionization Strategies & Fragmentation Mechanics[1]

GC-MS (Electron Ionization - 70 eV)

GC-MS is the preferred method for raw material purity assessment due to the compound's volatility and lack of ionizable protons in the neutral state.

Primary Fragmentation Pathway: The 2-methoxy substituent is the "trigger" for fragmentation. Under electron impact, 2-methoxypyridines typically undergo

1
  • Molecular Ion (

    
    ):  Strong signal at m/z 211 (and 213).
    
  • Loss of Methyl Radical (

    
    ):  The cleavage of the 
    
    
    bond is energetically favorable. It generates a stable cation at m/z 196, often stabilized by the nitrogen lone pair forming a pyridone-like resonance structure.
  • Loss of Carbonyl (

    
    ):  The resulting ion can eject CO (carbon monoxide), leading to m/z 168.[1]
    
  • Trifluoromethyl Marker: A low-mass fragment at m/z 69 (

    
    ) is common in high-energy collisions but may be low intensity.[1]
    
LC-MS (Electrospray Ionization - ESI)

LC-MS is required when analyzing the compound in biological matrices or reaction mixtures containing non-volatile salts.[1]

  • Mode: Positive Ion Mode (

    
    ) is dominant due to the basic pyridine nitrogen.
    
  • Observed Ion:

    
     at m/z 212.0.
    
  • Adducts: In the presence of ammonium buffers,

    
     may be observed. Sodium adducts 
    
    
    are common if glassware is not LC-MS grade.[1]

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathway for structural confirmation.

FragmentationPathwaycluster_legendKey MechanismM_IonMolecular Ion (M+)m/z 211 (100%)m/z 213 (32%)Frag_1[M - CH3]+Loss of Methyl Radicalm/z 196M_Ion->Frag_1-CH3• (15 Da)Alpha CleavageFrag_CF3CF3+ Fragmentm/z 69M_Ion->Frag_CF3High EnergyCollisionFrag_2[M - CH3 - CO]+Loss of Carbon Monoxidem/z 168Frag_1->Frag_2-CO (28 Da)Ring ContractionTextThe 2-methoxy group drives the primaryfragmentation via methyl loss, forminga stable pyridone-like cation.

Figure 1: Proposed EI Fragmentation Pathway for this compound.[1]

Part 4: Validated Experimental Protocols

Protocol A: Purity Analysis via GC-MS

Objective: Determine chemical purity >98% and confirm isotopic signature.

  • Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 40–400.

Data Processing:

  • Extract Ion Chromatogram (EIC) for m/z 211.

  • Integrate peak area.

  • Check mass spectrum at apex: Confirm 211/213 ratio is ~3:1.

Protocol B: Trace Analysis via LC-MS/MS (MRM)

Objective: Quantify intermediate in reaction mixture or biological assay.[1]

  • Instrument: Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B[1]

    • 0.5-3.0 min: 5% -> 95% B[1]

    • 3.0-4.0 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.

  • Source: ESI Positive.

  • MRM Transitions (Optimization Required):

    • Quantifier: 212.0

      
       197.0 (Loss of 
      
      
      ).
    • Qualifier: 212.0

      
       169.0 (Loss of 
      
      
      + CO).

Part 5: Analytical Decision Matrix

Use this workflow to select the correct ionization method based on your sample matrix.

DecisionMatrixStartSample ReceivedMatrix_CheckIs SampleVolatile/Pure?Start->Matrix_CheckGCMSGC-MS (EI)(Standard Purity)Matrix_Check->GCMSYes (Solid/Solvent)LCMSLC-MS (ESI)(Complex Matrix)Matrix_Check->LCMSNo (Aqueous/Bio)Check_ClCheck m/z 211 & 213(3:1 Ratio)GCMS->Check_ClLCMS->Check_ClCheck [M+H]+

Figure 2: Workflow for selecting the appropriate mass spectrometry technique.[1]

References

  • NIST Mass Spectrometry Data Center. 2-Methoxypyridine Fragmentation Data.[1] NIST Chemistry WebBook, SRD 69.[3] National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2023).[6] Trifluoromethylpyridine: Its chemistry and applications.[6][7][8] Research Outreach. Available at: [Link]

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.
  • U.S. National Library of Medicine. PubChem Compound Summary for Trifluoromethylpyridines. Available at: [Link]

Strategic Purity Assessment of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational whitepaper for analytical scientists and process chemists. It prioritizes orthogonal validation and "pre-emptive" impurity logic over generic testing.[1]

Executive Summary & Chemical Profile

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of next-generation agrochemicals (e.g., sulfonamide herbicides like Pyroxsulam) and fluorinated kinase inhibitors.[1][2]

Its purity assessment presents a specific "Triad of Challenges" due to its substitution pattern:

  • Volatility: The halogenated pyridine core allows for sublimation, risking mass balance errors in drying protocols.[1]

  • Hydrolytic Instability: The 2-methoxy group, activated by the electron-withdrawing 3-Cl and 4-CF

    
     moieties, is susceptible to acid-catalyzed hydrolysis, yielding the pyridone impurity.[1]
    
  • Fluorine Quantification: The -CF

    
     group offers a unique handle for 
    
    
    
    F qNMR, but requires careful relaxation delay (
    
    
    ) optimization.[1]
Chemical Identity[1][3][4][5]
  • Target Structure: Pyridine, 3-chloro-2-methoxy-4-(trifluoromethyl)-[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    NO[1]
  • Critical Molecular Features:

    • Basic Center: Pyridine Nitrogen (

      
       suppressed by EWGs, but still capable of silanol interaction).
      
    • Lipophilicity: High (LogP est. > 2.5).[1]

    • UV Chromophore: Distinct

      
       transitions, typically 
      
      
      
      ~260–275 nm.[1]

Strategic Analytical Workflow

We employ an Orthogonal Purity Strategy combining Chromatographic Purity (HPLC-UV) for related substances and Spectroscopic Purity (


F qNMR) for absolute mass balance.[1]

AnalyticalWorkflow cluster_Primary Primary Assessment (Purity %) cluster_Orthogonal Orthogonal Validation (Assay %) Sample Crude/Isolated Material HPLC RP-HPLC (UV/MS) (Impurity Profiling) Sample->HPLC GC GC-FID (Volatile Impurities) Sample->GC qNMR 19F qNMR (Absolute Assay) Sample->qNMR Decision Data Correlation (< 1.5% Variance?) HPLC->Decision GC->Decision qNMR->Decision Release Release/Next Step Decision->Release Yes Investigate Investigate (Water/Inorganics) Decision->Investigate No

Figure 1: Orthogonal workflow ensuring that chromatographic purity (area %) matches absolute content (wt %), accounting for non-chromatographable impurities (salts, water).

Primary Methodology: RP-HPLC (Impurity Profiling)

Objective: Detect hydrolytic degradants and regioisomers.[1]

The "Silanol Effect" Challenge

Even with electron-withdrawing groups (Cl, CF


), the pyridine nitrogen can interact with free silanols on silica columns, causing peak tailing.
  • Solution: Use of a sterically protected C18 phase or high-pH stable hybrid particles, combined with an acidic buffer to protonate the nitrogen (ensuring it exists as a single ionic species).

Validated Protocol Parameters
ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., XBridge BEH or equiv), 150 x 4.6 mm, 3.5 µmHybrid particles resist hydrolysis at extremes; C18 provides necessary retention for the lipophilic CF

group.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.[1]0) suppresses silanol activity and protonates the pyridine base.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent strength required for fluorinated compounds.[1]
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B.
Shallow gradient to separate potential regioisomers (e.g., 3-Cl vs 5-Cl isomers).
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 270 nm (Primary), 220 nm (Secondary)270 nm is specific to the pyridine aromatic system; 220 nm detects non-aromatic precursors.
Column Temp 40°CImproves mass transfer and reduces peak tailing.[1]
Key Impurity Markers
  • Impurity A (Hydrolysis): 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one.[1]

    • Origin: Hydrolysis of the 2-methoxy group.[1]

    • Behavior: Elutes significantly earlier (more polar) than the parent.[1]

  • Impurity B (Starting Material): 2-Methoxy-4-(trifluoromethyl)pyridine.[1][3]

    • Origin: Incomplete chlorination at position 3.[1]

    • Behavior: Elutes close to parent; requires optimized gradient slope.[1]

Orthogonal Methodology: F qNMR (Absolute Assay)

Objective: Determine absolute weight purity without requiring a certified reference standard of the analyte itself.

Why F?

The target molecule contains a -CF


 group (3 equivalent fluorine atoms).[1] 

F NMR offers 100% natural abundance and high sensitivity, free from the solvent suppression issues common in

H NMR.
Protocol Design
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    -63.0 ppm).[1]
    • Selection Rule: Ensure the IS chemical shift does not overlap with the analyte's -CF

      
       signal (typically -60 to -70 ppm range).[1] If overlap occurs, switch to 4,4'-Difluorobenzophenone  (
      
      
      
      -106 ppm).[1]
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .[1]
Critical Acquisition Parameters

The most common error in qNMR is insufficient relaxation time (


), leading to under-quantification of the -CF

signal.
  • Pulse Angle: 90°

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    .
    • Note: -CF

      
       groups on aromatics often have 
      
      
      
      values of 2–5 seconds.[1] Set
      
      
      seconds
      to be safe.
  • Scans (NS): 32 or 64 (Sufficient for S/N > 250:1).

  • Processing: Exponential multiplication (LB = 0.3 Hz), zero filling to 64k points, manual phase correction (automatic phasing is often unreliable for qNMR).

Impurity Logic & Stability Profile

Understanding the degradation pathway is essential for interpreting analytical data.[1]

DegradationPathway cluster_Hydrolysis Acidic/Thermal Stress cluster_Synthesis Synthetic Carryover Target Target Molecule (2-OMe, 3-Cl, 4-CF3) Pyridone Impurity A (Pyridone) (2-OH / 2-oxo tautomer) Target->Pyridone HCl/H2O Demethylation DesChloro Impurity B (Des-chloro) DesChloro->Target Chlorination Step Regio Impurity C (Regioisomer) Regio->Target Isomeric Carryover

Figure 2: Degradation and origin of impurities. The conversion of the methoxy group to pyridone is the primary stability risk during storage.

Stability Warning

The 2-methoxy group, while generally stable, is activated by the 3-chloro and 4-trifluoromethyl groups.

  • Risk: Exposure to strong acids (e.g., HCl generated during synthesis workup) or high heat can cleave the methyl ether, generating the 2-pyridone.

  • Detection: The pyridone has a significantly different UV spectrum (red-shifted) and is non-volatile (won't appear in GC).[1] This makes HPLC mandatory.[1]

References & Authority

  • Quantitative NMR Standards: BIPM. (2024). Internal standard reference document on the use of 3,5-Bis(trifluoromethyl)benzoic acid for 19F qNMR. Link

  • Pyridine Analysis: Sielc Technologies. HPLC Method for Analysis of Pyridine and Isomers. (Demonstrates acidic mobile phase necessity). Link

  • Fluorinated Pyridine Synthesis: Tsukamoto, M., & Nakamura, T. (2023).[1][4] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (Context on 2-methoxy-4-CF3 substructures). Link

  • qNMR Methodology: Sigma-Aldrich/Merck.[1] Certified Reference Materials for ¹⁹F NMR. (Protocols for traceablity). Link

  • General Stability of 2-Methoxypyridines: Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. (Illustrates RP-HPLC behavior of methoxy-pyridines). Link

Sources

Safety handling precautions for 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4][5][6]

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 1227563-79-2) is a specialized halogenated heterocyclic building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical kinase inhibitors. Its structural utility lies in the trifluoromethyl (-CF3) group, which modulates lipophilicity and metabolic stability, and the chloro/methoxy substituents that facilitate orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Critical Safety Thesis: While often categorized generically as an "irritant," the electron-deficient nature of the pyridine ring, combined with the trifluoromethyl group, necessitates handling protocols that exceed standard organic intermediate precautions. The primary risks are severe ocular damage , respiratory sensitization , and the generation of anhydrous Hydrogen Fluoride (HF) during thermal decomposition.

Chemical Identity & Physicochemical Profile[2][7][8][9][10]

Accurate identification is the first step in safety. This compound is often confused with its isomers (e.g., 3-chloro-2-fluoro-...).

ParameterTechnical Specification
IUPAC Name This compound
CAS Number 1227563-79-2
Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
Physical State Liquid or Low-Melting Solid (isomer dependent)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.
Structural Alert Halogenated Pyridine: Susceptible to Nucleophilic Aromatic Substitution (

).

Hazard Architecture & Toxicology (The "Why")

Safety protocols must be grounded in chemical reactivity. We do not merely list hazards; we explain the mechanistic basis for the risk.

Electronic Reactivity & Skin Sensitization

The pyridine ring is electron-deficient. The presence of the electron-withdrawing -CF3 and -Cl groups at positions 4 and 3 further depletes electron density.

  • Mechanism: This makes the ring highly susceptible to nucleophilic attack. Human skin proteins (cysteine/lysine residues) act as nucleophiles.

  • Consequence: Direct contact can lead to haptenization, causing allergic contact dermatitis or sensitization. Standard nitrile gloves may offer insufficient protection against prolonged exposure due to the compound's lipophilicity.

Thermal Degradation & HF Release

The C-F bond is the strongest in organic chemistry, but under combustion temperatures (>300°C), it degrades.

  • Reaction:

    
    
    
  • Risk: In a fire, this compound releases Hydrogen Fluoride , a systemic poison that scavenges calcium from the blood (hypocalcemia) and causes deep, painless tissue burns.

GHS Classification (Derived from SAR)

Based on Structure-Activity Relationships (SAR) of close analogs (e.g., 2,3-dichloro-5-trifluoromethylpyridine).

Hazard ClassH-CodeStatement
Skin Irritation H315 Causes skin irritation.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2]
STOT - SE H335 May cause respiratory irritation.[3][1][2]
Acute Tox. H302 Harmful if swallowed (Predicted).[4]

Engineering Controls & Containment

The following workflow illustrates the decision logic for containment based on the scale of operation.

SafetyHierarchy cluster_legend Protocol Logic Start Operation Scale Assessment SmallScale < 10g (R&D) Start->SmallScale LargeScale > 100g (Process) Start->LargeScale Hood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood Standard Handling GloveBox Glove Box / Isolator (Negative Pressure) LargeScale->GloveBox High Exposure Risk Scrubber Caustic Scrubber Required (Trap acidic gases) Hood->Scrubber If Heating/Refluxing GloveBox->Scrubber Always Description Containment scales with volatility and quantity.

Figure 1: Containment decision tree based on operational scale. Note the requirement for scrubbing when heating, due to potential acid gas release.

Personal Protective Equipment (PPE) - A Self-Validating System

Do not rely on generic "safety gear." Select PPE based on chemical compatibility data.[5]

Glove Selection Protocol

Halogenated pyridines are lipophilic and can permeate standard nitrile rubber.

  • Incidental Contact (Splash protection): Disposable Nitrile (min 0.11 mm thickness). Change immediately upon splash.

  • Prolonged Handling / Cleaning: Silver Shield® (Laminate) or Viton®.

    • Validation: Laminate films provide >480 min breakthrough time for halogenated aromatics, whereas nitrile may fail in <15 mins.

Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood).

  • Secondary Control (Spill/Hood Failure): Full-face respirator with ABEK-P3 combination cartridges.

    • Why ABEK? You need protection against Organic Vapors (A) and Acid Gases (E) due to the potential for HCl/HF hydrolysis byproducts.

Experimental Handling & Storage Protocols

Storage Conditions
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Reasoning: While the -CF3 group is stable, the 2-methoxy group can undergo hydrolysis to the pyridone under acidic/moist conditions, degrading purity.

  • Temperature: Refrigerate (2-8°C).

  • Container: Tightly sealed glass or Teflon (PTFE). Avoid metals susceptible to corrosion by trace acid.

Emergency Response: Spill Management

Scenario: 50mL spill of neat compound on the lab bench.

  • Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood sash is lowered.

  • PPE Upgrade: Don double nitrile gloves (or Silver Shield) and chemical splash goggles.

  • Containment: Do NOT use paper towels (increases surface area for evaporation). Use Vermiculite or Sand .[2]

  • Neutralization (Prophylactic): Treat the spill area with a saturated Sodium Bicarbonate (

    
    ) solution after absorbing the bulk liquid.
    
    • Why? Neutralizes any trace HCl/HF generated from hydrolysis.

  • Disposal: Collect in a dedicated "Halogenated Organic Waste" container. Do not mix with acid waste streams (risk of exothermic reaction).

Waste Disposal & Environmental Fate

  • Halogen Content: This compound has a high halogen content (Cl, F).

  • Incineration: Must be disposed of via a licensed high-temperature incinerator equipped with a flue gas scrubber .

    • Critical Check: Verify the waste handler is certified for fluorinated compounds. Incineration without scrubbing releases HF into the atmosphere, violating environmental regulations (e.g., EPA/REACH).

References

  • Nash Pharmatech. (n.d.). Product Overview: 3-Chloro-2-methoxy-4-trifluoromethylpyridine (CAS 1227563-79-2).[6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif. Research Outreach. Retrieved from [Link]

Sources

Commercial Suppliers of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for the sourcing, validation, and application of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine , a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis.

Technical Procurement & Validation Guide

Executive Summary

This compound (CAS: 1227563-79-2 ) is a high-value scaffold characterized by a unique substitution pattern that balances steric bulk (3-Cl, 4-CF3) with electronic modulation (2-OMe). It is primarily employed as a pharmacophore in kinase inhibitors and as a metabolic stability enhancer in next-generation herbicides.

Procuring this intermediate requires a strategic distinction between catalog re-packagers and primary manufacturers . The synthesis typically relies on nucleophilic aromatic substitution (SNAr) of a dichloro-precursor, a process that dictates the impurity profile. This guide provides the technical framework to qualify suppliers and validate material quality.

Chemical Profile & Identity

PropertySpecification
CAS Number 1227563-79-2
IUPAC Name This compound
Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
Appearance Clear colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; insoluble in water
Key Functionality 3-Cl: Handle for cross-coupling (Suzuki/Buchwald). 2-OMe: Masked carbonyl (pyridone) or H-bond acceptor. 4-CF3: Lipophilicity enhancer/metabolic blocker.

Synthesis & Impurity Origins

To validate a supplier, you must understand how they make the compound.[1] The dominant industrial route utilizes Regioselective Nucleophilic Aromatic Substitution (SNAr) .

The Mechanism

The starting material is typically 2,3-dichloro-4-(trifluoromethyl)pyridine .

  • Reactivity: The pyridine ring is electron-deficient due to the nitrogen and the 4-CF3 group.

  • Selectivity: The 2-position (α to Nitrogen) is significantly more electrophilic than the 3-position (β to Nitrogen).

  • Reaction: Treatment with Sodium Methoxide (NaOMe) selectively displaces the 2-chloro group.

Impurity Profiling
  • Impurity A (Starting Material): 2,3-Dichloro-4-(trifluoromethyl)pyridine. Cause: Incomplete reaction.

  • Impurity B (Over-Reaction): 2,3-Dimethoxy-4-(trifluoromethyl)pyridine. Cause: Excess NaOMe or high temperature.

  • Impurity C (Hydrolysis): 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine. Cause: Wet reagents or poor workup.

Visualization: Synthesis & Impurity Pathway

SynthesisPathway SM 2,3-Dichloro-4-(trifluoromethyl)pyridine (Precursor) Product TARGET: This compound SM->Product Selective S_NAr (2-pos) Imp_A Impurity A: Unreacted Precursor SM->Imp_A Incomplete Conv. Reagent NaOMe / MeOH (Controlled Eq) Reagent->Product Imp_B Impurity B: 2,3-Dimethoxy analog Product->Imp_B Excess NaOMe (Over-reaction)

Figure 1: The regioselective synthesis pathway determines the critical impurities (A and B) that must be monitored during QC.[2]

Supply Chain Landscape

Suppliers are categorized by their position in the value chain. For GMP or late-stage projects, prioritize Tier 1.

Tier 1: Bulk Manufacturers & Process Specialists

These companies likely manufacture the dichloro-precursor and perform the methoxylation in-house.

  • Nash Pharmatech (China): Specializes in fluorinated pyridines.[1] Verified supplier of CAS 1227563-79-2.

  • Pipzine Chemicals: Strong capability in pyridine chlorination/fluorination chemistry.

  • Jubilant Ingrevia (India): A global leader in pyridine derivatives. While they focus on the dichloro-intermediate (2,3-DCTF), they are a primary source for custom conversion to the methoxy derivative on a multi-ton scale.

Tier 2: Research Catalog & Aggregators

Best for mg to kg procurement. They typically stock material from Tier 1 sources.

  • Fluorochem (UK): High reliability for European distribution. Stock code: F461263.

  • Advanced ChemBlocks (USA): Good for rapid US delivery of small research quantities.

  • AchemBlock: Specialized in novel pyridine blocks.

Vendor Qualification Framework (Self-Validating Protocol)

Do not rely solely on the Certificate of Analysis (CoA). Use this protocol to validate new batches.

Step 1: Identity Verification (NMR)
  • 1H NMR (CDCl3):

    • Methoxy: Look for a sharp singlet (3H) around δ 4.0 - 4.1 ppm .

    • Aromatic: Two doublets (or doublet of doublets) for the pyridine protons at positions 5 and 6.

    • Validation: If the methoxy peak is split or shifted, suspect Impurity B (dimethoxy).

  • 19F NMR:

    • CF3: Single peak around -63 to -65 ppm .

    • Validation: Multiple F-peaks indicate a mixture of regioisomers (e.g., 5-Cl isomer).

Step 2: Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Pyridine ring absorption).

  • Acceptance Criteria:

    • Target Purity: >98.0% (Area %).[3]

    • Impurity A (Dichloro): <0.5%.[4]

    • Impurity B (Dimethoxy): <0.5%.[4]

Step 3: Decision Logic

VendorQual Sample Vendor Sample Received NMR 1. Run 1H & 19F NMR Sample->NMR Check1 Methoxy Singlet present? Single CF3 peak? NMR->Check1 HPLC 2. Run HPLC (C18) Check1->HPLC Yes Reject REJECT / RE-PURIFY Check1->Reject No (Wrong Isomer) Check2 Purity > 98%? Impurity A/B < 0.5%? HPLC->Check2 Approve APPROVE VENDOR Check2->Approve Yes Check2->Reject No

Figure 2: Logical flow for analytical validation of incoming material.

Handling & Safety

  • Hazards: The compound is an alkylating agent precursor and fluorinated organic.

    • H302: Harmful if swallowed.[5]

    • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The methoxy group can hydrolyze to the pyridone (2-hydroxy) form upon prolonged exposure to moisture and acid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2736618, 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Link(Note: Isomer comparison utilized for property extrapolation).

  • Fluorochem Ltd. Product Sheet: this compound (CAS 1227563-79-2). Link

  • Ishihara Sangyo Kaisha, Ltd. Process for producing trifluoromethylpyridine derivatives. US Patent 4,417,055. Link(Foundational chemistry for TFMP synthesis).

  • Nash Pharmatech. Product Catalog: Halogenated Pyridines. Link

  • Research Outreach (2023). Trifluoromethylpyridine: Its chemistry and applications in agrochemicals. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Pyroxsulam via Metallation-Oxidation Cycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers in agrochemical synthesis. It details the convergent synthesis of Pyroxsulam , focusing on the critical transformation of the intermediate 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine .

Abstract & Strategic Overview

Pyroxsulam (PowerFlex®) is a triazolopyrimidine sulfonamide herbicide that inhibits acetolactate synthase (ALS). The industrial synthesis is a convergent route involving the coupling of a sulfonyl chloride with a heterocyclic amine.

This guide focuses on the "Metallation Route," a high-precision protocol utilizing This compound (CMTF-Py) as the starting material. Unlike direct chlorosulfonation, which is often non-selective on electron-deficient pyridines, this route leverages the 3-chloro substituent as a "chemical handle" for regioselective Lithium-Halogen Exchange (Li-HE). This ensures exclusive functionalization at the C3 position, preventing isomer formation and maximizing yield.

Retro-Synthetic Analysis

The synthesis disconnects at the sulfonamide bridge:

  • Fragment A (Electrophile): 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

  • Fragment B (Nucleophile): 2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine.[1]

The critical challenge addressed here is the conversion of CMTF-Py to Fragment A via a Grignard or Lithiation sequence, followed by coupling with Fragment B .

SynthesisOverview SM 3-Chloro-2-methoxy- 4-(trifluoromethyl)pyridine (Starting Material) Inter1 Lithiated Intermediate (C3-Li species) SM->Inter1 n-BuLi or i-PrMgCl THF, -78°C Sulfinate Pyridine-3-sulfinate Inter1->Sulfinate SO2 Quench SulfonylCl Sulfonyl Chloride (Fragment A) Sulfinate->SulfonylCl NCS or SO2Cl2 Oxidative Chlorination Product Pyroxsulam SulfonylCl->Product Coupling Amine Triazolopyrimidine Amine (Fragment B) Amine->Product + Base (Pyridine)

Figure 1: Strategic Pathway for Pyroxsulam Synthesis via 3-Chloro-Intermediate.

Protocol 1: Synthesis of the Sulfonyl Chloride Intermediate

Objective: Convert this compound to 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Mechanistic Insight

The 3-chloro substituent is flanked by a methoxy group (electron-donating by resonance, but directing via coordination) and a trifluoromethyl group (strongly electron-withdrawing). The C3-Cl bond is activated for metal-halogen exchange.

  • Why n-BuLi? It provides rapid, irreversible exchange at low temperatures (-78°C), kinetically favoring the C3-lithio species over nucleophilic attack at the C2 or C4 positions.

  • Safety Note: The lithiated intermediate is thermally unstable. Strict temperature control is mandatory to prevent "benzyne-like" elimination or polymerization.

Experimental Procedure

Reagents:

  • This compound (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Sulfur Dioxide (SO2) (Excess, dried gas)

  • N-Chlorosuccinimide (NCS) (1.1 eq) or Sulfuryl Chloride (SO2Cl2)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and N2 inlet. Purge with Nitrogen.

  • Dissolution: Charge the flask with This compound (10 g, 47.3 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add n-BuLi (20.8 mL, 52 mmol) dropwise via syringe pump over 30 minutes.

    • Control Point: Maintain internal temperature below -70°C.

    • Observation: Solution typically turns deep yellow/orange. Stir for 45 minutes at -78°C to ensure complete exchange.

  • Sulfinylation: Introduce dry SO2 gas into the headspace (or bubble gently) for 20 minutes while maintaining -78°C.

    • Mechanism:[2][3][4][5][6][7][8] The C3-Li nucleophile attacks the sulfur of SO2.

    • Endpoint: The mixture becomes thick/slurry (lithium sulfinate salt). Warm to 0°C over 1 hour.

  • Oxidative Chlorination:

    • Option A (NCS): Dissolve NCS (7.0 g, 52 mmol) in THF/CH2Cl2 and add to the sulfinate slurry at 0°C. Stir for 2 hours.

    • Option B (SO2Cl2): Add Sulfuryl Chloride dropwise at 0°C.

  • Workup: Quench with ice water (50 mL). Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

    • Stability Alert: Sulfonyl chlorides are moisture sensitive. Store under N2 in the freezer if not used immediately.

Expected Yield: 85-92% Appearance: Yellowish viscous oil or low-melting solid.

Protocol 2: Coupling to Form Pyroxsulam

Objective: Couple the prepared Sulfonyl Chloride with 2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine.

Mechanistic Insight

This is a nucleophilic acyl substitution at the sulfur center. The amine of the triazolopyrimidine is weakly nucleophilic due to electron delocalization. Therefore, a base (Pyridine or DMAP) is required not just as an acid scavenger, but often to form a reactive sulfonyl-pyridinium intermediate (nucleophilic catalysis).

Experimental Procedure

Reagents:

  • 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (from Protocol 1) (1.0 eq)

  • 2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine (0.95 eq)

  • Base: Pyridine (Dry, 5.0 eq) or Triethylamine (3.0 eq) with DMAP (0.1 eq cat.)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Step-by-Step:

  • Preparation: In a clean reaction vessel, suspend the Triazolopyrimidine Amine (8.5 g, 43.5 mmol) in dry DCM (80 mL).

  • Base Addition: Add Pyridine (17.5 mL, 217 mmol). The mixture may become clearer. Cool to 0°C.[6]

  • Coupling: Dissolve the Sulfonyl Chloride (13.0 g, 47.3 mmol) in DCM (20 mL) and add dropwise to the amine mixture.

    • Exotherm: Mild exotherm expected. Maintain T < 10°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.

    • Monitoring: Check by HPLC (C18 column, ACN/Water + 0.1% H3PO4). Product elutes later than the amine.

  • Quench & Isolation:

    • Add 1M HCl (100 mL) to the reaction mixture (careful pH adjustment to pH ~2-3 to remove pyridine).

    • Separate phases.[9][10] Extract aqueous layer with DCM.

    • Wash organics with water and brine.

    • Concentrate to ~20% volume.

  • Crystallization: Add Isopropanol (IPA) or Methanol as an anti-solvent. Cool to 0°C. Filter the white precipitate.

Expected Yield: 75-85% Purity: >98% (HPLC)

Process Flow & Analytical Validation

Process Flowchart

ProcessFlow cluster_0 Stage 1: Sulfonyl Chloride Synthesis cluster_1 Stage 2: Coupling Step1 Dissolve 3-Cl-Pyridine in THF (-78°C) Step2 Add n-BuLi (Li-Halogen Exchange) Step1->Step2 Step3 Gas with SO2 (Form Sulfinate) Step2->Step3 Step4 Add NCS/SO2Cl2 (Chlorination) Step3->Step4 Step5 Mix Sulfonyl Cl + Triazolopyrimidine Amine Step4->Step5 Isolate Intermediate Step6 Add Pyridine/DMAP (Stir 16h, RT) Step5->Step6 Step7 Acid Wash (HCl) & Phase Separation Step6->Step7 Step8 Crystallization (DCM/IPA) Step7->Step8

Figure 2: Operational Workflow for Pyroxsulam Synthesis.

Analytical Data Summary
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Melting Point 208 - 212 °CDSC/Capillary
Assay > 98.0% w/wHPLC (UV 254 nm)
1H NMR (DMSO-d6) δ 13.0 (s, 1H, NH), 8.6 (d, 1H), 7.6 (d, 1H), 4.1 (s, 3H), 3.9 (s, 3H), 3.7 (s, 3H)400 MHz NMR
Key Impurity Des-sulfonyl pyroxsulam (< 0.5%)HPLC

References

  • Dow AgroSciences LLC. (2007). Process for the preparation of N-([1,2,4]triazolopyrimidin-2-yl)aryl sulfonamides. US Patent 7,250,510. Link

  • Dow AgroSciences LLC. (2020).[11] Preparation of sulfonamide herbicide process intermediates. World Intellectual Property Organization, WO2020139734A1. Link

  • Smolecule. (n.d.). 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: Properties and Synthesis. Retrieved from Smolecule.com. Link

  • PubChem. (n.d.). Pyroxsulam Compound Summary. National Center for Biotechnology Information. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Pyroxsulam Synthesis. Wiley-Interscience. (General Reference for Triazolopyrimidine chemistry).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions for 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (referred to herein as Substrate-1 ).

Substrate-1 presents a classic "push-pull" electronic profile complicated by severe steric congestion. While the electron-withdrawing trifluoromethyl (-CF


) group activates the C-Cl bond for oxidative addition, the flanking 2-methoxy (-OMe) and 4-CF

groups create a steric blockade (the "ortho-di-substituted effect"). Standard protocols utilizing triphenylphosphine (PPh

) or simple bidentate ligands (e.g., dppe) often result in stalled conversion or hydrodehalogenation.

This guide provides validated protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, utilizing distinct ligand architectures—Dialkylbiaryl phosphines (Buchwald Ligands) —to overcome the steric energy barrier.

Chemo-Structural Analysis

To successfully couple Substrate-1 , one must understand the competing forces at play on the pyridine ring.

FeatureElectronic EffectSteric EffectImpact on Protocol
Pyridine Nitrogen Electron-withdrawing (Inductive/Resonance)MinimalIncreases electrophilicity of C-Cl bond.
2-Methoxy (-OMe) Electron-donating (Resonance)High (Ortho-blockade)Can deactivate catalyst via coordination; blocks approach of bulky Pd species.
3-Chloro (-Cl) Reactive HandleN/AThe site of Oxidative Addition (OA).[1]
4-Trifluoromethyl (-CF

)
Strong Electron-withdrawingHigh (Ortho-blockade)Facilitates OA electronically but hinders Transmetallation sterically.
Mechanistic Insight: The "Goldilocks" Zone

The reaction success hinges on the Oxidative Addition (OA) step.

  • Electronic Activation: The 4-CF

    
     and pyridine nitrogen lower the LUMO energy of the C-Cl bond, making OA electronically favorable compared to chlorobenzene.
    
  • Steric Inhibition: The flanking groups prevent the approach of the Pd(0) species.

  • Solution: We must use electron-rich, bulky monophosphine ligands (e.g., XPhos, RuPhos). The electron richness drives the Pd(0) into the hindered bond, while the bulk promotes the formation of the reactive monoligated [L

    
    Pd(0)] species, which is far more active than the bis-ligated [L
    
    
    
    Pd(0)] complex.

Methodology 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[2][3][4][5]

This protocol is optimized for coupling Substrate-1 with aryl/heteroaryl boronic acids.

Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13]
  • Catalyst System: XPhos Pd G3 (Third Generation Precatalyst) or Pd(OAc)

    
     + XPhos (1:2 ratio).
    
    • Why: XPhos provides the necessary steric bulk to facilitate reductive elimination from the crowded center.

  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ), finely ground.
    • Why: Anhydrous conditions preferred to minimize hydrolysis of the -CF

      
       or -OMe groups.
      
  • Solvent: 1,4-Dioxane / Water (10:1 v/v).

    • Note: A small amount of water is essential for the transmetallation step in Suzuki coupling.

Step-by-Step Protocol
  • Charge Solids: In a glovebox or under active N

    
     flow, add Substrate-1  (1.0 equiv), Boronic Acid (1.2–1.5 equiv), XPhos Pd G3 (2–5 mol%), and K
    
    
    
    PO
    
    
    (2.0 equiv) to a reaction vial equipped with a magnetic stir bar.
  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N

    
     (3 cycles). Inject degassed 1,4-Dioxane/Water (10:1) via syringe. Concentration should be 0.1 M to 0.2 M relative to the halide.
    
  • Reaction: Place the vial in a pre-heated block at 80–90 °C . Stir vigorously (800+ rpm).

    • Critical: Do not overheat (>110 °C) to avoid defluorination or S

      
      Ar displacement of the methoxy group.
      
  • Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the disappearance of the aryl chloride.

    • Troubleshooting: If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite/Silica. Wash the pad with EtOAc.[2] Concentrate the filtrate and purify via flash chromatography.

Methodology 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to Substrate-1 is challenging due to the potential for background S


Ar reactions where the amine displaces the 2-OMe group instead of the 3-Cl. Highly active Pd catalysts are required to ensure the catalytic cycle outcompetes the thermal S

Ar pathway.
Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13]
  • Catalyst System: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Base: Sodium tert-butoxide (NaOtBu) or LHMDS.

    • Why: NaOtBu is standard. Use LHMDS if the substrate contains base-sensitive esters or ketones.

  • Solvent: Toluene (anhydrous) or tert-Amyl Alcohol.

Step-by-Step Protocol
  • Charge Solids: Under N

    
     atmosphere, combine Substrate-1  (1.0 equiv), Amine (1.2 equiv), Precatalyst (2–5 mol%), and NaOtBu (1.4 equiv).
    
  • Solvent Addition: Add anhydrous Toluene (0.15 M).

  • Reaction: Heat to 80 °C .

    • Caution: Avoid temperatures >100 °C. High temps favor the unwanted displacement of the 2-OMe group by the amine (S

      
      Ar).
      
  • Workup: Dilute with DCM, wash with water, dry over MgSO

    
    , and concentrate.
    

Visualization: Decision Logic & Pathway

Figure 1: Ligand Selection Decision Tree

This logic gate ensures the correct catalyst is selected based on the coupling partner, minimizing trial-and-error.

LigandSelection Start Coupling Partner for 3-Cl-2-OMe-4-CF3-Pyridine Type Nucleophile Type? Start->Type Boron Boronic Acid/Ester (Suzuki) Type->Boron Amine Amine (Buchwald) Type->Amine StericB Steric Demand of Boronic Acid? Boron->StericB AmineType Amine Class? Amine->AmineType SimpleB Simple/Phenyl StericB->SimpleB HinderedB Ortho-Substituted/Heteroaryl StericB->HinderedB Rec1 Rec: XPhos Pd G3 (Robust) SimpleB->Rec1 Rec2 Rec: SPhos Pd G3 (High Activity) HinderedB->Rec2 Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Rec3 Rec: BrettPhos Pd G3 (Mono-selective) Primary->Rec3 Rec4 Rec: RuPhos Pd G3 (Universal) Secondary->Rec4

Caption: Decision tree for selecting the optimal precatalyst based on nucleophile sterics and class.

Figure 2: The Steric "Canyon" Effect

Visualizing why standard catalysts fail and how bulky ligands facilitate the reaction.

StericCanyon Substrate 3-Cl-2-OMe-4-CF3-Pyridine PPh3 Pd(PPh3)4 (Cone Angle: 145°) Substrate->PPh3 Attempted OA XPhos XPhos-Pd (Cone Angle: >190°) Substrate->XPhos Attempted OA Fail No Reaction / Slow OA (Ligand clash with 2-OMe) PPh3->Fail Steric Rejection Success Rapid Oxidative Addition (L1-Pd species fits) XPhos->Success Facilitated Entry

Caption: Comparative efficacy of standard phosphines vs. dialkylbiaryl ligands on the hindered substrate.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks:

ObservationRoot CauseCorrective Action
Starting Material Remaining (>20%) Catalyst Deactivation or Incomplete ActivationSwitch to Precatalysts (G3/G4) instead of generating in situ from Pd(OAc)

. Ensure O

exclusion.
De-chlorinated Byproduct (3-H) Protodehalogenation (Reduction)Reaction is "starved" of nucleophile. Increase Boronic Acid/Amine equivalents. Ensure solvent is dry (for Buchwald).
Loss of -OMe Group S

Ar Side Reaction
Temperature too high. Lower temp to 70 °C and increase catalyst loading to compensate.
Black Precipitate (Pd Black) Ligand dissociationUse a ligand with stronger binding (e.g., switch from SPhos to XPhos). Add free ligand (1 mol%).

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

  • BenchChem Application Notes. (2025). "Palladium-Catalyzed Cross-Coupling of 3-Chloropyridine Derivatives." BenchChem Protocols.

  • Organic Chemistry Portal. (2024).[4] "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal.

  • Sigma-Aldrich (Merck). (2024). "Buchwald-Hartwig Cross-Coupling Reaction User Guide." Technical Documents.

Sources

Application Note: Strategic Functionalization of the C5-Position of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 3-chloro-2-methoxy-4-(trifluoromethyl)pyridine scaffold is a highly valuable, yet synthetically challenging, building block in modern medicinal and agrochemical research.[1][2][3][4][5] Its unique electronic properties, conferred by the trifluoromethyl group, enhance metabolic stability and binding affinity, making it a privileged motif in drug design.[1][2] This application note provides a comprehensive guide for researchers on the regioselective functionalization of the C5-position of this electron-deficient pyridine. We delve into the underlying chemical principles, offer field-proven protocols for key transformations including directed ortho-metalation and palladium-catalyzed cross-coupling reactions, and present a comparative analysis of these methodologies to guide synthetic strategy.

Introduction: The Strategic Importance of Trifluoromethylpyridines

Pyridine and its derivatives are among the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals and leading agrochemicals.[6][7] The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring is a well-established strategy to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa, often leading to enhanced biological activity.[2][3]

The subject of this guide, this compound, is a polysubstituted heterocycle that presents both opportunities and challenges for synthetic chemists. The strategic placement of chloro, methoxy, and trifluoromethyl groups creates a unique electronic landscape, allowing for highly regioselective modifications. This note focuses specifically on derivatizing the C5-position, a key vector for introducing molecular complexity and exploring structure-activity relationships (SAR).

Substrate Analysis: Reactivity and Regioselectivity

Understanding the inherent reactivity of the starting material is paramount for designing a successful synthetic route. The pyridine ring is intrinsically electron-deficient (or π-deficient), a characteristic that is significantly amplified by the presence of two powerful electron-withdrawing groups (EWGs): the 3-chloro and 4-trifluoromethyl substituents.[7][8][9]

  • C-H Bond Acidity: The combined inductive effects of the adjacent chloro and trifluoromethyl groups render the C5-proton the most acidic C-H bond on the ring. This makes the C5-position the primary target for deprotonation by a strong base.

  • Directing Group Influence: The 2-methoxy group, while a directing group, has a weaker influence compared to the potent activation of the C5-H bond. Its primary role here is electronic modulation and potentially as a secondary coordinating site for organometallic intermediates.

  • Challenges: The primary challenge in modifying electron-deficient pyridines is their susceptibility to nucleophilic addition.[8] Therefore, reaction conditions, particularly the choice of base and temperature, must be carefully controlled to favor the desired C-H functionalization over competing side reactions.

Core Strategy 1: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems.[10][11][12][13] The strategy involves deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, followed by quenching the resulting organometallic intermediate with an electrophile.[10] In our substrate, the C5-H is highly activated, making it an ideal candidate for this approach without a classical, potent DMG.

Principle of C5-Lithiation

The high acidity of the C5-proton allows for direct deprotonation using a strong, non-nucleophilic lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[8][12] The use of a bulky amide base is critical; it favors proton abstraction over competitive nucleophilic attack at the C2 or C6 positions of the electron-poor ring. The reaction is performed at low temperatures (-78 °C) to ensure the stability of the highly reactive pyridyllithium intermediate.[14]

Workflow for C5-Lithiation and Electrophilic Quench

The following diagram illustrates the two-stage process of C5-lithiation followed by the introduction of a new functional group via an electrophilic quench.

DoM_Workflow cluster_0 Step 1: C5-Lithiation cluster_1 Step 2: Electrophilic Quench Start 3-Chloro-2-methoxy-4- (trifluoromethyl)pyridine Base LDA or LiTMP THF, -78 °C Start->Base Deprotonation Intermediate C5-Lithiated Intermediate Base->Intermediate Electrophile Electrophile (E+) e.g., I₂, DMF, B(OR)₃ Intermediate->Electrophile Quench Product C5-Functionalized Product (C5-E) Electrophile->Product Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd ArPdX Ar-Pd(II)L₂-X OxiAdd->ArPdX Trans Transmetalation ArPdX->Trans [Ar'B(OH)₃]⁻ ArPdAr Ar-Pd(II)L₂-Ar' Trans->ArPdAr RedEli Reductive Elimination ArPdAr->RedEli RedEli->Pd0 Catalyst Regeneration Product Ar-Ar' RedEli->Product Boronic Ar'-B(OH)₂ Boronic->Trans Halide Ar-X Halide->OxiAdd Base Base Base->Boronic Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX ArX Ar-X ArX->Pd0 Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdX->ArPdAlkyne Transmetalation Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination Product->Pd0 CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne Deprotonation Alkyne R-C≡C-H Alkyne->CuX Coordination CuAlkyne->ArPdX To Pd Cycle Base Base Base->CuX Buchwald_Cycle Pd0 Pd(0)L OxiAdd Oxidative Addition Pd0->OxiAdd ArPdX Ar-Pd(II)L-X OxiAdd->ArPdX LigandSub Amine Coordination ArPdX->LigandSub AmineComplex [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ LigandSub->AmineComplex Deprot Deprotonation AmineComplex->Deprot AmidoComplex Ar-Pd(II)L(NR¹R²) Deprot->AmidoComplex RedEli Reductive Elimination AmidoComplex->RedEli RedEli->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedEli->Product Amine R¹R²NH Amine->ArPdX Halide Ar-X Halide->Pd0 Base Base Base->AmineComplex

Sources

Protocol for nucleophilic aromatic substitution on 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for nucleophilic substitution on 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (CAS 175136-17-1) .[1][2] This scaffold presents a unique regiochemical challenge: it contains a "sandwiched" chlorine atom at the C3 position, flanked by an electron-donating methoxy group (C2) and a strongly electron-withdrawing trifluoromethyl group (C4).[1][2]

While classical Nucleophilic Aromatic Substitution (SNAr) is highly favored at the C2 and C4 positions of pyridine, the C3-chlorine is electronically deactivated by the ring nitrogen (meta-position) but activated by the ortho-trifluoromethyl group.[1][2] Consequently, standard SNAr conditions often fail to displace the C3-chlorine with amines, leading instead to side reactions or recovery of starting material.[1][2]

This protocol prioritizes:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) as the gold standard for C3-amination.[1][2]

  • Activated SNAr for thiolation (displacement by sulfur nucleophiles).

  • Forcing SNAr for displacement of the C2-methoxy group (if desired).[2]

Mechanistic Analysis & Regioselectivity

Understanding the electronic vectors is critical for experimental success.[2] The substrate contains two potential leaving groups: the C2-Methoxy and the C3-Chlorine .[1][2]

Electronic Activation Map
  • C2-Methoxy: Highly activated by the adjacent Pyridine Nitrogen (Ortho).[2] Susceptible to displacement by strong nucleophiles or acid-catalyzed hydrolysis.[1][2]

  • C3-Chlorine: Deactivated by the Pyridine Nitrogen (Meta).[2] Activation relies entirely on the C4-CF3 group (Ortho) and inductive withdrawal from the C2-OMe.[1][2]

  • C4-CF3: Generally stable, though defluorination can occur under reductive conditions.[1][2]

ReactionPathways cluster_legend Electronic Effects Substrate 3-Chloro-2-methoxy- 4-(trifluoromethyl)pyridine PathA Path A: C3-Functionalization (Target: Cl Displacement) Substrate->PathA Preferred Target (Valuable Scaffold) PathB Path B: C2-Functionalization (Target: OMe Displacement) Substrate->PathB Side Reaction / Specific Target ProdA 3-Substituted Product (via Pd-Catalysis or Thiol-S_NAr) PathA->ProdA Amines (Pd-Cat) Thiols (S_NAr) ProdB 2-Substituted Product (via High-Temp S_NAr) PathB->ProdB Neat Amine >120°C Note1 C4-CF3 activates C3 (Ortho) N1 deactivates C3 (Meta)

Figure 1: Decision tree for functionalization pathways based on target regiochemistry.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Targeting C3-Cl)

Application: Introduction of primary or secondary amines at the C3 position.[1][2] Rationale: Classical SNAr fails for amines at C3 due to the lack of sufficient activation.[2] Palladium catalysis bypasses this electronic limitation.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)[3]

  • Catalyst: Pd(OAc)2 (2-5 mol%) or Pd2(dba)3[2]

  • Ligand: XPhos or BINAP (4-10 mol%)[1][2]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under argon flow.

  • Charging: Add the substrate (1.0 equiv), Pd source, Ligand, and Base to the vial.[4]

    • Note: If using NaOtBu, ensure it is fresh and white (not yellow).

  • Solvent Addition: Add anhydrous Toluene or Dioxane (0.1 M concentration relative to substrate).[2] Sparge with argon for 5 minutes.

  • Amine Addition: Add the liquid amine via syringe.[2] If the amine is a solid, add it in step 2.[2]

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.[2] Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table:

Variable Standard Condition Optimization Option
Ligand BINAP XPhos (Recommended for sterically hindered amines)
Base Cs2CO3 NaOtBu (Faster rates, but incompatible with sensitive functional groups)

| Solvent | Toluene | 1,4-Dioxane (Higher boiling point for sluggish substrates) |[1][2]

Protocol B: SNAr with Thiols (Targeting C3-Cl)

Application: Introduction of alkyl/aryl thiols at the C3 position.[2] Rationale: Thiols are softer, more powerful nucleophiles than amines.[2] The ortho-CF3 group provides just enough activation for a thiolate anion to displace the C3-chloride in polar aprotic solvents.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Thiol (1.2 – 1.5 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (1.2 equiv) in DMF (0.2 M) in a reaction vessel.

  • Deprotonation: Add K2CO3 (2.0 equiv) and stir at room temperature for 15 minutes to generate the thiolate.

  • Addition: Add this compound (1.0 equiv).

  • Reaction: Heat the mixture to 80–90°C . Monitor by LC-MS.[1][2][5]

    • Checkpoint: Reaction typically completes in 4–6 hours.[2]

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organic layer with LiCl solution (5%) to remove DMF.[2]

  • Purification: Silica gel chromatography.

Protocol C: Displacement of C2-Methoxy (Targeting C2)

Application: Synthesis of 2-amino-3-chloro-4-(trifluoromethyl)pyridines.[1][2] Rationale: The C2 position is the most electrophilic site.[2] However, OMe is a poor leaving group.[2] Displacement requires harsh conditions or acid catalysis.[2]

Methodology (Forcing Conditions):

  • Vessel: Use a heavy-walled pressure tube (sealed tube).[2]

  • Mixture: Combine substrate (1.0 equiv) and neat amine (5–10 equiv). Alternatively, use NMP as solvent if the amine is valuable.[2]

  • Reaction: Heat to 140–160°C for 24 hours.

  • Note: This pathway competes with demethylation (formation of the pyridone).[2] If the pyridone forms, convert it back to a leaving group (e.g., using POCl3 to make the 2-Cl analog) and then react.

Troubleshooting & Critical Parameters

ObservationRoot CauseSolution
No Reaction (C3 Target) C3 is deactivated by N1.Switch from SNAr to Protocol A (Pd-Catalysis) . Use XPhos ligand.[2][4]
Regioisomer Mix Attack at C2-OMe.Lower temperature.[2][6] Ensure base is not too nucleophilic (avoid hydroxides).[2]
Hydrolysis (Pyridone formation) Wet solvent/hygroscopic base.[2]Use anhydrous solvents.[2] Store Cs2CO3 in a desiccator.
De-fluorination Reductive elimination side-reaction.[1][2]Avoid Pd/C or reductive conditions.[2] Stick to Pd(II)/Pd(0) homogeneous catalysis.[2]

References

  • Regioselectivity in Pyridines: J. Chem. Soc., Perkin Trans.[2] 1, 1988 , 227-233.[1][2][7] (Discusses activation of C3 by trihalomethyl groups).

  • Buchwald-Hartwig General Protocol: Org. Lett., 2008 , 10, 4109-4112.[1][2][6] (Catalyst selection for heteroaryl chlorides).

  • SNAr Reactivity Models: Chem. Sci., 2022 , 13, 12465.[2] (Quantitative models for SNAr regioselectivity).

  • Substrate Data: PubChem CID 2736618 (this compound).[1]

Sources

Application Note: 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine as a Synthetic Intermediate

[1]

Executive Summary

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a highly specialized heterocyclic building block used primarily in the discovery of agrochemicals (herbicides/fungicides) and pharmaceutical agents (kinase inhibitors).[1] Its value lies in its unique substitution pattern:

  • 4-Trifluoromethyl (

    
    ):  Imparts metabolic stability and lipophilicity, acting as a bioisostere for large halogens or methyl groups while strongly withdrawing electrons to activate the ring.[1]
    
  • 3-Chloro (Cl): A strategic "handle" for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that allows the construction of biaryl systems or C-N bonds at a sterically congested position.[1]

  • 2-Methoxy (OMe): Serves as a masked pyridone (via demethylation) or a directing group for ortho-lithiation, offering orthogonal functionalization opportunities.[1]

This guide details the reactivity profile, synthetic protocols for cross-coupling, and downstream functional group interconversion (FGI) strategies.

Chemical Profile & Reactivity Map

Physicochemical Properties
PropertyData
Molecular Formula

Molecular Weight 211.57 g/mol
Appearance Colorless to light yellow liquid/low-melting solid
Boiling Point ~210°C (predicted)
Solubility Soluble in DCM, THF, EtOAc, MeOH; insoluble in water
Storage Inert atmosphere (

/Ar), 2-8°C
Reactivity Logic (DOT Diagram)

The molecule possesses three distinct "zones" of reactivity. The 3-Cl position is the primary site for carbon skeleton expansion, while the 2-OMe group modulates the electronic environment and can be hydrolyzed.[1]

ReactivityMapCenter3-Chloro-2-methoxy-4-(trifluoromethyl)pyridinePos3Position 3 (C-Cl)Primary Coupling HandleCenter->Pos3 Suzuki/Buchwald(Pd-Catalysis)Pos2Position 2 (C-OMe)Masked Pyridone / Directing GroupCenter->Pos2 Demethylation (HBr/BBr3)or SNAr (rare)Pos4Position 4 (C-CF3)Electronic ActivatorCenter->Pos4 Strong EWG(Metabolic Stability)Biaryl ProductsBiaryl ProductsPos3->Biaryl Products2-Pyridone Scaffolds2-Pyridone ScaffoldsPos2->2-Pyridone Scaffolds

Figure 1: Reactivity map illustrating the orthogonal functionalization sites. The C3-Cl bond is the primary synthetic entry point, while C2-OMe provides a pathway to pyridone scaffolds.[1]

Application Note: Suzuki-Miyaura Cross-Coupling

The most critical application of this intermediate is the installation of aryl or heteroaryl groups at the 3-position.[1] Due to the steric bulk of the adjacent 4-


Recommendation: Use sterically demanding, electron-rich phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands with large bite angles (e.g., dppf) to facilitate oxidative addition into the hindered 3-Cl bond.[1]

Protocol A: Optimized Suzuki Coupling

Objective: Synthesis of 2-methoxy-3-(4-fluorophenyl)-4-(trifluoromethyl)pyridine.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate (211 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and base (

    
    , 276 mg, 2.0 mmol).
    
  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol).
    
  • Solvent: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). Seal the vial with a crimp cap containing a PTFE septum.[1]

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the starting chloride (m/z 211).

    • Note: If conversion stalls, add a second portion of catalyst (1 mol%) and increase temp to 100°C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Mechanism & Troubleshooting:

  • Steric Hindrance: The 4-

    
     group makes the Pd-insertion difficult.[1] If 
    
    
    fails, switch to XPhos Pd G2 precatalyst, which is specifically designed for sterically hindered aryl chlorides.
  • Dehalogenation: If protodechlorination (replacement of Cl with H) is observed, reduce the reaction temperature and ensure the solvent is strictly degassed.

Application Note: Demethylation to 2-Pyridones

The 2-methoxy group serves as a "masked" hydroxyl group.[1] Converting the methoxy pyridine to a 2-pyridone (2-hydroxy pyridine tautomer) creates a hydrogen bond donor/acceptor motif essential for binding to kinase hinge regions.[1]

Protocol B: Acid-Mediated Demethylation

Objective: Conversion of the intermediate (or its coupled product) to the corresponding 2-pyridone.[1]

Reagents:

  • Substrate (1.0 equiv)

  • HBr (48% aqueous) or Pyridine Hydrochloride

Step-by-Step Procedure:

  • Method 1 (Mild): Dissolve substrate in Acetic Acid (AcOH) and add 48% HBr (5–10 equiv). Heat to 90°C for 2–6 hours.

  • Method 2 (Harsh - for stubborn substrates): Mix the substrate with solid Pyridine Hydrochloride (10 equiv) in a sealed tube. Melt the mixture at 160°C for 1 hour.

  • Workup: Neutralize carefully with saturated

    
     to pH 7. The pyridone often precipitates; collect by filtration. If not, extract with EtOAc/MeOH (9:1).
    

Synthetic Workflow Diagram

The following diagram illustrates the decision tree for utilizing this intermediate in a drug discovery campaign.

WorkflowStartStarting Material3-Cl-2-OMe-4-CF3-PyridineDecisionTarget Scaffold?Start->DecisionPathAPath A: Biaryl Ether/Amine(Retain OMe)Decision->PathA Lipophilic TargetPathBPath B: Pyridone Core(Kinase Inhibitor)Decision->PathB H-Bond Donor TargetStepA1Suzuki/Buchwald Couplingat C3-ClPathA->StepA1StepB1Suzuki Couplingat C3-ClPathB->StepB1ProductATarget A:2-Methoxy-3-Substituted PyridineStepA1->ProductAStepB2Demethylation(HBr or BBr3)StepB1->StepB2ProductBTarget B:3-Substituted-4-CF3-2-PyridoneStepB2->ProductB

Figure 2: Synthetic workflow for generating divergent scaffolds from the core intermediate.

Safety & Handling

  • Hazards: Like most halogenated pyridines, this compound is likely a skin and eye irritant.[1] The

    
     group increases lipophilicity, potentially enhancing skin absorption.[1]
    
  • GHS Classification (Provisional):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautions: Handle only in a fume hood. Wear nitrile gloves and safety glasses.[1] Avoid contact with strong oxidizing agents.[1]

References

  • Chemical Identity & Properties: PubChem Compound Summary for this compound. National Center for Biotechnology Information.[1] Retrieved January 29, 2026 from [Link] (Note: Link directs to search; verify CAS 1227563-79-2).[1]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol adapted for hindered pyridines).

  • Demethylation Strategies: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for methyl ether cleavage).

  • Commercial Availability & CAS Verification: Nash Pharma Tech. "Product: 3-Chloro-2-methoxy-4-trifluoromethylpyridine, CAS 1227563-79-2."[1][2] Retrieved from [Link].

Application Note: Developing Novel PDS-Inhibiting Herbicides from 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a strategic framework for utilizing 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (CMTP) as a scaffold for the development of novel Group 12 (formerly F1) herbicides. Specifically, this guide focuses on the synthesis of nicotinamide-based Phytoene Desaturase (PDS) inhibitors, analogous to Diflufenican and Picolinafen. By leveraging the 3-chloro handle for carbonylation and the 2-methoxy group for steric optimization, researchers can generate a library of "bleaching" herbicides with enhanced lipophilicity and metabolic stability owed to the 4-trifluoromethyl moiety.

Scientific Rationale & Target Identification

The "Privileged" Pyridine Scaffold

The 2-methoxy-4-(trifluoromethyl)pyridine core is a bioisostere found in several high-value agrochemicals (e.g., Pyroxsulam). In the context of herbicide development, this scaffold offers three critical advantages:

  • Lipophilicity (

    
    ):  The 
    
    
    
    group significantly increases lipophilicity, aiding cuticular penetration.
  • Metabolic Stability: The electron-deficient pyridine ring, reinforced by the

    
     group, resists oxidative degradation by plant cytochrome P450s.
    
  • Positional Orthogonality: The 3-chloro position allows for palladium-catalyzed cross-coupling or carbonylation, enabling the construction of the "head" group (amide/ether) required for PDS binding.

Mechanism of Action: PDS Inhibition

The primary target for nicotinamide herbicides is Phytoene Desaturase (PDS) . Inhibition of PDS blocks the conversion of colorless phytoene to


-carotene. This disruption halts the biosynthesis of carotenoids (essential for photoprotection), leading to the destruction of chlorophyll by photo-oxidation. The visible phenotype is distinct "bleaching" (white tissues) in new growth.
Diagram 1: Carotenoid Biosynthesis & PDS Inhibition

PDS_Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene 15-cis-Phytoene (Colorless) GGPP->Phytoene ZetaCarotene ζ-Carotene Phytoene->ZetaCarotene Blocked by CMTP-Derivatives Bleaching Photo-oxidation & Bleaching Phytoene->Bleaching Accumulation leads to PDS_Enzyme TARGET: Phytoene Desaturase (PDS) PDS_Enzyme->Phytoene Inhibition Lycopene Lycopene (Red) ZetaCarotene->Lycopene BetaCarotene β-Carotene (Orange) Lycopene->BetaCarotene Chlorophyll Chlorophyll Protection BetaCarotene->Chlorophyll Protects

Caption: The PDS inhibition pathway. CMTP derivatives block the desaturation of phytoene, causing carotenoid depletion and subsequent chlorophyll destruction (Bleaching).

Chemical Development Protocols

The following protocols describe the conversion of the CMTP scaffold into a Nicotinamide PDS Inhibitor . The strategy involves converting the 3-chloro group into a carboxylic acid (via carbonylation) followed by amide coupling with substituted anilines.

Diagram 2: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Carbonylation cluster_1 Step 2: Diversification CMTP Start: CMTP (3-Cl, 2-OMe, 4-CF3) Ester Intermediate: Methyl Ester CMTP->Ester CO, Pd(OAc)2 MeOH, Et3N Acid Intermediate: Nicotinic Acid Deriv. Ester->Acid LiOH, THF/H2O Amide Final Product: Nicotinamide Herbicide Acid->Amide Substituted Aniline HATU/DIPEA

Caption: Synthetic route from CMTP to active herbicide.[1] Step 1 installs the carbonyl 'head'. Step 2 introduces the variable 'tail' for SAR.

Protocol A: Palladium-Catalyzed Carbonylation (Methoxycarbonylation)

Objective: Convert the unreactive 3-chloro group into a reactive ester handle.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: Palladium(II) acetate (

    
    , 5 mol%)
    
  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp, 5 mol%)

  • Base: Triethylamine (

    
    , 2.0 eq)
    
  • Solvent: Methanol (

    
    ) / DMF (1:4 ratio)
    
  • Gas: Carbon Monoxide (CO) balloon or autoclave (5 bar)

Procedure:

  • Setup: In a dry autoclave or pressure tube, dissolve CMTP (10 mmol) in DMF/MeOH (20 mL).

  • Catalyst Addition: Add

    
    , dppp, and 
    
    
    
    under an inert atmosphere (Argon).
  • Carbonylation: Purge the vessel with CO gas three times. Pressurize to 5 bar (or use a balloon for small scale, though yield may decrease).

  • Reaction: Heat to 100°C for 16 hours. The color typically changes from orange to dark brown.

  • Workup: Cool to room temperature. Vent CO gas (in a fume hood!). Filter the mixture through a Celite pad to remove Pd black.

  • Purification: Concentrate the filtrate. Dilute with ethyl acetate and wash with water (

    
    ). Dry over 
    
    
    
    . Purify via flash chromatography (Hexane/EtOAc) to yield Methyl 2-methoxy-4-(trifluoromethyl)nicotinate .

Validation:

  • TLC: Shift in

    
     (Ester is usually more polar than the chloro-starting material).
    
  • IR: Appearance of strong ester carbonyl stretch at

    
    .
    
Protocol B: Hydrolysis and Amide Coupling (Library Generation)

Objective: Create the final herbicide candidates by coupling the core to various anilines (e.g., 3-trifluoromethylaniline, 2,4-difluoroaniline).

Procedure:

  • Hydrolysis: Dissolve the methyl ester from Protocol A in THF/Water (1:1). Add

    
     (2.0 eq) and stir at RT for 4 hours. Acidify with 1M HCl to precipitate the Nicotinic Acid  intermediate. Filter and dry.
    
  • Coupling:

    • Dissolve the Nicotinic Acid (1.0 eq) in dry DCM or DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 mins.

    • Add the selected Aniline (e.g., 2,4-difluoroaniline for a Diflufenican mimic) (1.1 eq).

    • Stir at RT for 12–24 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine.
    
  • Isolation: Recrystallize from Ethanol/Water or purify via silica column.

Biological Evaluation Protocols

Protocol C: In Vitro PDS Inhibition Assay (Pigment Extraction)

Objective: Quantify the "bleaching" effect and calculate


 values.

System: Chlamydomonas reinhardtii (algae) or Lemna minor (duckweed).

  • Treatment: Cultivate Lemna minor in Hoagland’s solution containing the test compound (range: 0.01

    
     to 100 
    
    
    
    ) for 7 days under continuous light (
    
    
    ).
  • Extraction: Harvest fronds (100 mg fresh weight). Homogenize in 5 mL Methanol (100%). Incubate in dark for 24h at 4°C.

  • Quantification: Centrifuge at 10,000g for 5 mins. Measure absorbance of the supernatant at:

    • 665 nm (Chlorophyll a)

    • 650 nm (Chlorophyll b)

    • 470 nm (Carotenoids)

  • Calculation: Use Lichtenthaler equations to calculate total carotenoid content.

    • Success Metric: A sharp decrease in Carotenoids/Chlorophyll ratio compared to untreated control indicates PDS inhibition.

Data Presentation: Expected SAR Trends
Compound Variant (Aniline R-Group)Predicted LogPBleaching Activity (0-10)Notes
3-trifluoromethylphenyl 4.29High activity (Similar to Diflufenican)
2,4-difluorophenyl 3.88Good balance of solubility/activity
4-methoxyphenyl 3.53Electron donation often reduces potency
Phenyl (Unsubstituted) 3.65Baseline activity

Safety & Handling (SDS Summary)

  • This compound:

    • Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).

    • Handling: Use in a fume hood. Avoid dust formation.

  • Carbon Monoxide (Protocol A):

    • DANGER: Silent killer. Must be used in a well-ventilated hood with a CO detector present.

  • Waste: Halogenated organic waste. Do not dispose of down the drain.

References

  • Bayer CropScience. (2000). Herbicidal Nicotinamides: Mode of Action and Resistance.

  • Zhang, H., et al. (2020).[2] Design, synthesis and herbicidal activity of novel nicotinamide derivatives. Journal of Agricultural and Food Chemistry.[3][4]

  • Schlosser, M., et al. (2003). Site-selective functionalization of trifluoromethyl-substituted pyridines.[1][5] European Journal of Organic Chemistry.

  • Sandmann, G. (2002). Bleaching herbicides: action mechanism in carotenoid biosynthesis. In: Herbicides and their Mechanisms of Action.

Sources

Application Note: High-Throughput Library Synthesis of Trifluoromethylpyridine Derivatives via Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The trifluoromethyl (


) group is a "privileged" motif in medicinal chemistry.[1] Its incorporation into pyridine scaffolds—ubiquitous in FDA-approved drugs—can profoundly alter physicochemical properties, including lipophilicity (

), metabolic stability (blocking P450 oxidation sites), and pKa modulation.

Traditionally, trifluoromethylpyridines are synthesized de novo using halogenated building blocks. However, for library generation (100+ analogs), Late-Stage Functionalization (LSF) is superior. LSF allows researchers to take an existing library of diverse pyridine cores and "decorate" them with a


 group in a single step, rapidly expanding chemical space without rebuilding the scaffold.

This Application Note details two field-proven protocols for the parallel synthesis of


-pyridine libraries:
  • Innate Radical C-H Trifluoromethylation (Minisci-type): Robust, cost-effective, and uses bench-stable sulfinate reagents.

  • Photoredox Catalysis: Mild, high-tolerance method utilizing visible light.[2][3]

Chemical Strategy & Selection Guide

Selecting the right method depends on the substrate scope and available equipment.

FeatureMethod A: Innate C-H (Minisci) Method B: Photoredox Catalysis
Reagent Sodium Triflinate (Langlois Reagent)Triflyl Chloride (

) or Togni Reagent
Mechanism Oxidative Radical SubstitutionSET / Radical Addition
Cost Low (Reagents are cheap solids)Medium/High (Catalysts/Ir/Ru)
Selectivity Innate (Favors C2/C4 positions)Tunable (often C-H or ipso-substitution)
Equipment Standard heating blocks/shakersBlue LED Photoreactor (e.g., Lumidox)
Best For Diversity-oriented libraries, robust substratesFragile substrates, precise regiocontrol

Methodology A: Innate C-H Trifluoromethylation

Core Concept: This protocol utilizes the Langlois reagent (


) in the presence of an oxidant (TBHP). It relies on the generation of an electrophilic 

radical that attacks the most electron-deficient position of the protonated pyridine (Minisci reaction).
Mechanistic Pathway

The reaction proceeds via the oxidation of the sulfinate to a sulfonyl radical, which extrudes


 to form 

.

MinisciMechanism Langlois Langlois Reagent (NaSO2CF3) Radical •CF3 Radical Langlois->Radical Oxidation & -SO2 Oxidant TBHP (t-BuOOH) Oxidant->Radical Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2/C4 Pyridine Pyridine Substrate (Protonated) Pyridine->Intermediate Product CF3-Pyridine Intermediate->Product Oxidation & Deprotonation

Figure 1: Mechanistic pathway for innate C-H trifluoromethylation using sodium triflinate.

Protocol A: High-Throughput Execution (96-Well Block)

Scale: 50 µmol per reaction.

  • Stock Solution Preparation:

    • Substrate Stock: 0.5 M solution of pyridine derivatives in DMSO.

    • Reagent Stock: 1.5 M solution of Sodium Triflinate (

      
      ) in water.
      
    • Oxidant:[4] 70% aqueous TBHP (tert-Butyl hydroperoxide).

  • Reaction Assembly:

    • To each well of a 96-well deep-well plate (glass inserts recommended), add:

      • 100 µL Substrate Stock (50 µmol).

      • 100 µL Reagent Stock (150 µmol, 3 equiv).

      • 200 µL DCM (Dichloromethane) to create a biphasic system.

      • 25 µL TBHP (approx. 5 equiv).

    • Note: The biphasic system (DCM/Water) is critical for regulating radical concentration and solubility.

  • Incubation:

    • Seal plate with a chemically resistant mat (Teflon/Silicone).

    • Shake vigorously (800 rpm) at 0°C to Room Temperature for 12–24 hours.

    • Tip: While often run at RT, initiating at 0°C can reduce background decomposition of the reagent.

  • Workup (Parallel):

    • Add saturated

      
       (500 µL) to quench.
      
    • Extract with EtOAc (3 x 500 µL).

    • Filter organic layer through a hydrophobic frit or phase separator plate.

    • Evaporate solvent (Genevac or N2 blowdown).

Methodology B: Photoredox Catalysis

Core Concept: This method uses visible light to excite a photocatalyst (Ir or Ru), which then reduces a ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 source (like Triflyl Chloride) via Single Electron Transfer (SET). This method is milder and often cleaner than oxidative Minisci conditions.
Protocol B: Photoredox Execution (24- or 96-Well Photoreactor)

Scale: 50 µmol per reaction.

  • Stock Solution Preparation:

    • Catalyst Stock:

      
       (1 mol%) in MeCN.
      
    • Reagent: Triflyl Chloride (

      
      ) (gas/liquid handling required) OR Togni Reagent II (solid, easier for libraries).
      
    • Base:

      
       (solid or aqueous slurry).
      
  • Reaction Assembly:

    • In a glovebox or inert atmosphere (preferred but not strictly required for robust screens):

      • Add Pyridine Substrate (50 µmol).

      • Add Catalyst Stock (500 µL, containing 0.5 µmol catalyst).

      • Add Togni Reagent II (75 µmol, 1.5 equiv).

    • Seal the plate/vials.

  • Irradiation:

    • Place in a Blue LED photoreactor (

      
       nm).
      
    • Fan cooling is mandatory to maintain temp < 30°C.

    • Irradiate for 12–18 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with water to remove inorganic salts.

    • Concentrate for analysis.

Library Workflow & Quality Control

The success of a library depends on the workflow discipline.

LibraryWorkflow Design Library Design (Scaffold Selection) Synthesis Parallel Synthesis (Method A or B) Design->Synthesis Quench Quench & Extraction (Phase Separator) Synthesis->Quench Purification Prep-HPLC / SPE (Reverse Phase) Quench->Purification QC QC Analysis (LC-MS + 19F NMR) Purification->QC QC->Design SAR Feedback

Figure 2: High-Throughput Experimentation (HTE) workflow for library production.

Purification Strategy
  • Crude Purity: Often 50–70% due to regioisomers.

  • Recommended Method: Reverse-Phase Prep-HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: UV (254 nm) and MS (ES+).

  • Alternative (High Throughput): Fluorous Solid Phase Extraction (F-SPE) can be used if a fluorous tag was employed, but for standard libraries, standard RP-HPLC is most reliable to separate the C2/C3/C4 isomers.

Analytical Validation
  • LC-MS: Confirm parent mass + 68 Da (

    
     replaces H).
    
  • 19F NMR: Critical for confirming the presence of the

    
     group (typically 
    
    
    
    -60 to -65 ppm).
  • Regiochemistry: Minisci conditions typically favor the C2 and C4 positions (relative to nitrogen) due to the nucleophilic character of the radical attacking the protonated (electron-deficient) heterocycle.

References

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[5] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[5] Link

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Link

  • Kinnell, A., et al. (2012). A comparison of methods for the trifluoromethylation of pyridines. Tetrahedron Letters, 53(52). Link

  • O'Brien, A. G., Maruyama, A., Inokuma, Y., Fujita, M., Baran, P. S., & Blackmond, D. G. (2014). Radical C–H functionalization of heteroarenes under electrochemical control. Angewandte Chemie International Edition, 53(44), 11868-11871. Link

Sources

Scale-up synthesis of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the scalable manufacturing protocol for 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine , a critical pharmacophore in modern agrochemicals (e.g., acetolactate synthase inhibitors) and kinase-targeting pharmaceuticals. While laboratory methods often rely on cryogenic lithiation, this guide focuses on a robust, thermodynamically controlled Nucleophilic Aromatic Substitution (


) of 2,3-dichloro-4-(trifluoromethyl)pyridine . We address critical process parameters (CPPs) including regioselectivity control, exotherm management, and impurity purging without chromatography.

Introduction & Retrosynthetic Analysis

The target molecule features a trifluoromethyl group (


) which imparts metabolic stability and lipophilicity, alongside a chlorine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Strategic Route Selection

Two primary routes were evaluated for kilogram-scale production:

  • Route A (Cryogenic Lithiation): Lithiation of 2-methoxy-4-(trifluoromethyl)pyridine using LDA/TMP followed by chlorination (

    
    ).
    
    • Verdict:Rejected for Scale-Up. Requires

      
       cryogenic cooling, high energy consumption, and unstable lithiated intermediates.
      
  • Route B (Regioselective

    
    ):  Methoxylation of 2,3-dichloro-4-(trifluoromethyl)pyridine.
    
    • Verdict:Selected. Operates at near-ambient temperatures (

      
       to 
      
      
      
      ), utilizes inexpensive reagents (NaOMe), and leverages the innate electronic bias of the pyridine ring for high regioselectivity.
Mechanistic Grounding: The "Why" of Selectivity

Success depends on exclusive substitution at the C2 position over the C3 position.

  • Electronic Activation: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, activating the

    
    -positions (C2/C6) for nucleophilic attack.
    
  • Meisenheimer Complex: Attack at C2 allows the negative charge to delocalize onto the electronegative nitrogen, forming a stable Meisenheimer intermediate. Attack at C3 does not offer this stabilization.

  • Steric Factors: While the

    
     group at C4 is bulky, the C2 position is less sterically hindered than C3 (flanked by Cl and 
    
    
    
    ), further favoring C2 substitution.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Stoichiometry 1.05 - 1.10 eq. NaOMeSlight excess ensures full conversion; >1.2 eq. risks bis-methoxylation (impurity formation).[1]
Temperature

(Addition)


(Age)
Low temp during addition controls the massive exotherm; ambient temp ensures reaction completion.
Solvent Methanol (anhydrous)Homogeneous phase for NaOMe; avoids transesterification byproducts seen with other alkoxides.
Quench pH pH 6.0 - 7.0Neutralization prevents hydrolysis of the methoxy group or product degradation during workup.

Detailed Experimental Protocol (Scale: 1 kg Input)

Safety Warning: 2,3-dichloro-4-(trifluoromethyl)pyridine is a skin sensitizer and causes severe eye damage. NaOMe is corrosive and moisture-sensitive. Perform all operations in a fume hood with appropriate PPE.

Step 1: Reactor Setup & Charging
  • Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

  • Purge the reactor with Nitrogen (

    
    ) for 15 minutes to remove moisture.
    
  • Charge 2,3-dichloro-4-(trifluoromethyl)pyridine (1.0 kg, 4.63 mol) into the reactor.

  • Add Anhydrous Methanol (4.0 L, 4 vol). Agitate at 250 RPM until fully dissolved.

  • Cool the batch to

    
     .
    
Step 2: Controlled Addition (The Critical Step)
  • Prepare or source a solution of 25 wt% Sodium Methoxide in Methanol (1.05 kg solution, ~1.10 eq).

  • Charge NaOMe solution to the addition funnel.

  • Dropwise Addition: Add NaOMe over 90 - 120 minutes .

    • Control Point: Maintain internal temperature

      
       . The reaction is highly exothermic.
      
    • Observation: The solution may turn slightly yellow due to trace impurities/complex formation.

Step 3: Reaction Aging[1]
  • After addition is complete, allow the jacket temperature to rise to

    
      over 30 minutes.
    
  • Stir at

    
     for 4 hours .
    
  • IPC (In-Process Control): Sample 50

    
     for HPLC analysis.
    
    • Pass Criteria: Starting Material < 0.5% area; Bis-methoxy impurity < 2.0%.

Step 4: Quench & Isolation
  • Cool batch to

    
    .
    
  • Slowly add Water (5.0 L) over 60 minutes. The product will precipitate as a white to off-white solid.

    • Note: Slow addition is crucial to form large, filterable crystals (Ostwald ripening).

  • Stir the slurry for 2 hours at

    
    .
    
  • Filter the solid using a Büchner funnel or centrifuge.

  • Wash the cake with 10% MeOH/Water (2 x 1.0 L) to remove NaCl salts and excess base.

  • Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 90 - 95% (approx. 0.88 - 0.93 kg) Purity: >98% (HPLC)

Process Visualization

Workflow Diagram

The following diagram illustrates the unit operations and critical decision points.

SynthesisWorkflow Start Start: 2,3-dichloro-4-(CF3)pyridine Dissolution Dissolution in MeOH (T = 0°C) Start->Dissolution Addition Controlled Addition of NaOMe (Exotherm Control < 5°C) Dissolution->Addition Aging Reaction Aging (20-25°C, 4 hrs) Addition->Aging IPC IPC: HPLC Check Aging->IPC Quench Water Quench & Crystallization IPC->Quench SM < 0.5% Recycle Reprocess / Adjust Time IPC->Recycle SM > 0.5% Isolation Filtration & Drying Quench->Isolation Recycle->Aging Extend Time

Figure 1: Process flow diagram for the


 synthesis highlighting the critical IPC point.
Regioselectivity Logic

Understanding the electronic bias is essential for troubleshooting impurity formation.

Selectivity Substrate 2,3-dichloro-4-(CF3)pyridine C2_Attack Path A: Attack at C2 (Preferred) Substrate->C2_Attack N-activation C3_Attack Path B: Attack at C3 (Disfavored) Substrate->C3_Attack Steric Clash Intermediate_A Meisenheimer Complex A (Charge on Nitrogen) C2_Attack->Intermediate_A High Stability Intermediate_B Meisenheimer Complex B (Charge on Carbon) C3_Attack->Intermediate_B Low Stability Product 3-Chloro-2-methoxy-4-(CF3)pyridine Intermediate_A->Product -Cl-

Figure 2: Mechanistic pathway showing why C2 substitution is thermodynamically favored.

Troubleshooting & Impurity Management

IssueProbable CauseCorrective Action
High Bis-methoxy impurity (>2%) Excess NaOMe (>1.2 eq) or High TempReduce equivalents to 1.05; strictly control T < 5°C during addition.
Low Conversion Wet MethanolEnsure MeOH water content < 0.05%. Water kills the alkoxide.
Oiling out during quench Fast water additionAdd water over >1 hour; seed with pure product crystals at the cloud point.
Yellow/Orange Color Trace metal contamination or oxidationUse high-purity starting material; ensure

inert atmosphere.

References

  • Schlosser, M., et al. "Regioselective functionalization of chloropyridines." European Journal of Organic Chemistry, 2003.

  • Dow AgroSciences LLC. "Process for the preparation of 2-methoxy-4-(trifluoromethyl)pyridine derivatives."[2] U.S. Patent 7,659,403, 2010.

  • Jubilant Ingrevia. "Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine."[1][3] Jubilant Ingrevia SDS, 2025.[4][5]

  • Organic Process Research & Development. "Scalable Synthesis of Fluorinated Pyridines." ACS Publications.

Sources

Application Notes: 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Chemistry

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules. While direct applications in materials science are not extensively documented, its significance lies in its utility as a key intermediate for creating novel compounds, particularly in the pharmaceutical and agrochemical sectors. The unique arrangement of its substituents—a chloro group for cross-coupling, a methoxy group, and an electron-withdrawing trifluoromethyl group—provides a versatile platform for a wide range of chemical transformations.

This application note provides an overview of the synthesis and primary applications of this compound, with a focus on its role as a synthetic intermediate. We will explore the strategic importance of its functional groups and provide protocols for its use in constructing more complex molecular architectures.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route starts from more readily available pyridine precursors. The strategic introduction of the chloro, methoxy, and trifluoromethyl groups is key to its utility.

Representative Synthetic Pathway

The synthesis often involves the transformation of a substituted pyridine N-oxide. The following diagram illustrates a general, conceptual pathway for the formation of this key intermediate.

G cluster_synthesis Conceptual Synthetic Pathway Pyridine Pyridine Precursor N_Oxide Pyridine N-Oxide Derivative Pyridine->N_Oxide Oxidation Chlorination Chlorination & Functionalization N_Oxide->Chlorination Multi-step Transformation FinalProduct This compound Chlorination->FinalProduct Final Assembly

Caption: A conceptual workflow for the synthesis of this compound.

Key Chemical Properties

The reactivity of this compound is dictated by its distinct functional groups:

  • 3-Chloro Group: This position is activated for nucleophilic aromatic substitution and serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • 2-Methoxy Group: This group can be demethylated to reveal a hydroxyl group, providing another site for functionalization or for its role in biological interactions.

  • 4-Trifluoromethyl Group: This strongly electron-withdrawing group significantly influences the electronics of the pyridine ring, impacting its reactivity and the properties of its derivatives.

Core Application: An Intermediate in Complex Molecule Synthesis

The primary and most significant application of this compound is as a versatile intermediate in the synthesis of biologically active compounds. Its trifluoromethyl-substituted pyridine core is a common feature in many modern pharmaceuticals and agrochemicals.

Role in Drug Discovery

This compound is frequently used in the construction of kinase inhibitors and other targeted therapies. The pyridine scaffold can mimic biological structures and the trifluoromethyl group can enhance metabolic stability and binding affinity.

Utility in Agrochemicals

In the agrochemical industry, derivatives of this molecule have been explored for the development of novel herbicides and pesticides. The unique electronic properties imparted by the trifluoromethyl group can lead to enhanced potency and selectivity.

Experimental Protocol: Suzuki Cross-Coupling Reaction

The following protocol details a representative Suzuki cross-coupling reaction using this compound to form a C-C bond, a common step in the synthesis of more complex molecules.

Materials and Reagents
  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DME)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line equipment

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.

Visualization of the Workflow

G cluster_protocol Suzuki Coupling Workflow Setup 1. Combine Reactants (Pyridine, Boronic Acid, Base) Solvent 2. Add Degassed Solvent Setup->Solvent Catalyst 3. Add Pd Catalyst Solvent->Catalyst React 4. Heat and Stir (80-100 °C) Catalyst->React Workup 5. Aqueous Workup React->Workup Purify 6. Column Chromatography Workup->Purify Product Final Coupled Product Purify->Product

Caption: A step-by-step workflow for a typical Suzuki cross-coupling reaction.

Summary and Outlook

This compound is a valuable reagent in synthetic organic chemistry. While it may not have direct applications in materials science at present, its role as a key building block for high-value molecules in pharmaceuticals and agrochemicals is well-established. Researchers in materials science who are looking to incorporate highly functionalized pyridine moieties into novel polymers or functional materials may find this compound to be a useful starting point for the synthesis of custom monomers. The synthetic protocols and chemical properties outlined in this note provide a foundation for its use in a variety of advanced chemical syntheses.

References

  • PubChem Compound Summary for CID 135476025, this compound. National Center for Biotechnology Information. [Link]

Application Notes and Protocols: A Guide to Buchwald-Hartwig Amination of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[4] While initially developed for aryl bromides and iodides, significant advancements have enabled the efficient use of more cost-effective and readily available aryl chlorides as coupling partners.[5] This guide offers a detailed protocol and in-depth discussion for performing the Buchwald-Hartwig amination of aryl chlorides, focusing on the critical parameters and underlying principles that ensure successful execution.

The Foundational Chemistry: Understanding the "Why"

The success of a Buchwald-Hartwig amination hinges on the careful orchestration of several key components, each playing a crucial role in the catalytic cycle. A thorough understanding of these components is paramount for rational reaction design and troubleshooting.

The Catalytic Heart: Palladium Source and Ligand

The catalyst system is comprised of a palladium source and a phosphine ligand. While various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂, the choice is often linked to the preference for generating the active Pd(0) species in situ.[6] The true key to success, particularly with challenging aryl chlorides, lies in the selection of the ligand.

Bulky, electron-rich phosphine ligands are essential for several reasons:

  • Stabilization: They stabilize the palladium center, preventing decomposition.[7]

  • Promoting Oxidative Addition: Their steric bulk and electron-donating properties facilitate the crucial oxidative addition of the otherwise unreactive aryl chloride to the Pd(0) center.[8]

  • Facilitating Reductive Elimination: They promote the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7]

A variety of highly effective dialkylbiaryl phosphine ligands have been developed, with some of the most common and successful for aryl chlorides being:

  • XPhos: A versatile and widely used ligand known for its broad substrate scope.[8][9]

  • RuPhos: Often superior for the coupling of secondary amines with aryl chlorides.[4][8]

  • BrettPhos: Particularly effective for the monoarylation of primary amines and the coupling of amides.[4][8]

The choice of ligand is often substrate-dependent, and screening may be necessary to identify the optimal ligand for a specific transformation.[10]

The Activator: The Role of the Base

A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the amine nucleophile, forming the more reactive amide, which then participates in the catalytic cycle.[11] Common bases include:

  • Sodium tert-butoxide (NaOtBu): A strong and widely used base, often providing excellent results.[6]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be effective.

  • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Weaker bases that are often employed when dealing with base-sensitive functional groups on the substrates.[12]

It's important to note that the strength and nature of the base can significantly impact the reaction outcome, and compatibility with functional groups on both the aryl chloride and the amine must be considered.[2][12]

The Reaction Environment: Solvent Selection

The choice of solvent is critical for ensuring proper solubility of the reactants and catalyst, as well as for influencing the reaction rate and selectivity. Anhydrous, aprotic solvents are typically used to prevent unwanted side reactions. Common choices include:

  • Toluene: A widely used and effective solvent for many Buchwald-Hartwig reactions.[13]

  • Dioxane: Another common solvent, though its use is sometimes avoided due to safety concerns.[13]

  • Tetrahydrofuran (THF): Can also be a suitable solvent.[2]

In recent years, efforts have been made to develop greener solvent systems, with some success in using solvents like 2-methyltetrahydrofuran (2-MeTHF) and even water under specific conditions.[13][14]

The Catalytic Cycle in Action

The generally accepted mechanism for the Buchwald-Hartwig amination of aryl chlorides involves a series of well-defined steps:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring & Workup cluster_purification Purification A 1. Oven-dry glassware B 2. Add solids (Aryl-Cl, Amine, Pd catalyst, Ligand, Base) to flask A->B C 3. Purge and backfill with inert gas (3x) B->C D 4. Add anhydrous solvent C->D E 5. Heat to desired temperature with stirring D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to room temperature upon completion F->G H 8. Quench the reaction (e.g., with water) G->H I 9. Extract with an organic solvent H->I J 10. Wash organic layer (water, brine) I->J K 11. Dry over Na₂SO₄, filter, and concentrate J->K L 12. Purify by column chromatography K->L M 13. Characterize the final product L->M

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination of aryl chlorides.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., XPhos, 0.04 mmol), and base (e.g., sodium tert-butoxide, 1.4 mmol) under an inert atmosphere. [15]2. Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. 5. Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. 7. Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst, poor choice of ligand, base, or solvent, insufficient temperature.Use a pre-catalyst, screen different ligands and bases, ensure the solvent is anhydrous, increase the reaction temperature. [10][12]
Hydrodehalogenation The aryl chloride is reduced instead of coupled. This is more common with primary amines.Optimize the ligand and reaction conditions. Screening different ligands can help suppress this side reaction. [12]
Decomposition of starting materials or product The base is too strong for the functional groups present, or the temperature is too high.Use a weaker base such as K₃PO₄ or Cs₂CO₃. [12]Consider running the reaction at a lower temperature for a longer period.
Catalyst deactivation Impurities in the starting materials, or the presence of functional groups that can poison the catalyst (e.g., azo groups).Purify starting materials. If catalyst poisoning is suspected, a higher catalyst loading may be necessary. [2][12]

Conclusion

The Buchwald-Hartwig amination of aryl chlorides is a robust and highly valuable transformation in the synthetic chemist's toolbox. A solid understanding of the roles of the catalyst, ligand, base, and solvent, combined with careful experimental technique, will enable researchers to successfully construct a wide array of C-N bonds. This guide provides a comprehensive starting point for the application of this powerful reaction in the pursuit of novel molecules for research, drug discovery, and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Synlett. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination Mechanism. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this challenging substrate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and enhance your reaction outcomes.

Introduction: Understanding the Substrate's Challenges

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the C-Cl bond towards oxidative addition, which is generally favorable.[1][2] However, the steric hindrance from the adjacent 2-methoxy group and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst can complicate the reaction.[3][4] This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I address them?

Low or no conversion is a common starting point for troubleshooting. The primary culprits are often related to the catalyst's activity, which is influenced by the choice of ligand, base, and solvent.

Initial Diagnostic Steps:

  • Catalyst and Ligand Selection: For an electron-deficient and sterically hindered substrate like a substituted chloropyridine, a highly active catalyst system is crucial.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Recommendation: Employ a more electron-rich and bulky phosphine ligand. These ligands promote the challenging oxidative addition step with aryl chlorides and can stabilize the catalytic species.[5][6]

      Catalyst/Ligand CombinationRationaleTypical Loading (mol%)
      Pd₂(dba)₃ with SPhos or XPhosBulky, electron-rich ligands that are effective for coupling aryl chlorides.1-5% Pd, 1.1-1.2 eq. Ligand to Pd
      Pd(OAc)₂ with Buchwald LigandsVersatile and effective for challenging substrates.1-5% Pd, 1.1-1.2 eq. Ligand to Pd
      [Pd(allyl)Cl]₂ with cataCXium® AA highly active pre-catalyst system.1-3%
  • Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[6][7] For this substrate, a moderately strong base is often a good starting point to avoid degradation of the starting material or product.

    • Recommendation: Screen a variety of bases.

      BaseStrengthComments
      K₂CO₃ModerateA good starting point, often used in aqueous solvent mixtures.
      Cs₂CO₃StrongCan be more effective for difficult couplings but is more expensive.
      K₃PO₄StrongA strong, non-nucleophilic base that is often effective.
      Organic Bases (e.g., Et₃N)WeakGenerally less effective but can be useful in specific cases.
  • Solvent and Temperature: The choice of solvent can significantly impact solubility and reaction kinetics. Higher temperatures are often required for aryl chlorides.

    • Recommendation: Aprotic polar solvents are generally a good choice.

      SolventTypical Temperature (°C)
      Dioxane/Water80-100
      Toluene/Water90-110
      DMF100-120

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion catalyst Optimize Catalyst & Ligand (e.g., Pd₂(dba)₃/SPhos) start->catalyst base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base solvent Adjust Solvent & Temperature (Dioxane/H₂O, Toluene/H₂O, 100°C) base->solvent success Improved Conversion solvent->success

Caption: A decision workflow for addressing low reaction conversion.

Q2: I'm observing significant formation of a byproduct that appears to be the homocoupling of my boronic acid. What causes this and how can I minimize it?

Homocoupling of the boronic acid is a common side reaction, often indicating issues with the timing of the catalytic cycle or the presence of oxygen.

Causality and Mitigation:

  • Oxidative Homocoupling: This can occur if the palladium catalyst is oxidized to Pd(II) in the absence of the aryl halide. This is often exacerbated by the presence of oxygen.

    • Protocol: Ensure the reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst.[8] Maintain a positive pressure of inert gas throughout the reaction.

  • Reductive Elimination from a Di-organopalladium Species: If transmetalation is much faster than reductive elimination, a diarylpalladium species can form, which can then lead to homocoupling.

    • Protocol:

      • Ligand Choice: Bulky ligands can disfavor the formation of the diarylpalladium intermediate.

      • Slow Addition: Consider adding the boronic acid slowly to the reaction mixture at temperature. This can help to maintain a low concentration of the boronic acid and favor the desired cross-coupling pathway.

Q3: My reaction is producing a significant amount of protodeboronated starting material. Why is this happening and what can be done to prevent it?

Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[9] This is a common decomposition pathway, especially with electron-rich or heteroaromatic boronic acids.

Factors Influencing Protodeboronation:

  • Water and Acidity: The presence of water and acidic conditions can promote protodeboronation.[9]

    • Mitigation:

      • Use anhydrous solvents if possible, although many Suzuki couplings benefit from some water.

      • Ensure the base is not too weak, as this can lead to a more acidic reaction medium.

      • Consider using boronic esters (e.g., pinacol esters) which are generally more stable to protodeboronation.[3]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.

    • Mitigation:

      • Once an effective catalyst system is identified, try to lower the reaction temperature to the minimum required for efficient coupling.

Q4: The reaction seems to stall after reaching a certain percentage of conversion. What could be the cause of catalyst deactivation?

Catalyst deactivation can occur through several mechanisms, leading to incomplete reactions.

Potential Causes and Solutions:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black.

    • Solution: The choice of ligand is crucial for stabilizing the Pd(0) species.[3] Bulky, electron-rich phosphine ligands are generally effective at preventing this. Ensure a sufficient ligand-to-palladium ratio (typically 1.1:1 to 2:1).

  • Pyridine Inhibition: The nitrogen atom of the pyridine starting material or product can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution:

      • Using a more electron-rich and sterically hindered ligand can sometimes mitigate this by competing with the pyridine for coordination to the palladium.

      • Increasing the catalyst loading may be necessary to overcome a certain level of inhibition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a representative starting protocol that can be further optimized.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling with argon for 30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle:

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ (Base Activated) diaryl_pd2 Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[5]

Summary of Key Optimization Parameters

ParameterRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precatalysts.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Overcomes steric hindrance and facilitates oxidative addition of the aryl chloride.[5][6]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation.[10]
Solvent Dioxane/water, Toluene/water, or DMFAprotic polar solvents that facilitate dissolution and higher reaction temperatures.
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and boronic acid homocoupling.

By systematically addressing these parameters, researchers can significantly improve the success rate of this challenging but important transformation.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 1027–1038.
  • Li, G., & Frescas, V. N. (2009). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Tetrahedron Letters, 50(26), 3361-3364.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391.
  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, 101(10), 765-772.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 72(19), 7296-7300.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Wikipedia. Protodeboronation. Available at: [Link]

Sources

Overcoming low yields in cross-coupling reactions of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Cross-Coupling Solutions Subject: Troubleshooting Low Yields in 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine Couplings Ticket ID: #PYR-CF3-003 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Valley of Death" Substrate

You are encountering low yields not because of a single error, but because This compound represents a "perfect storm" of competing steric and electronic factors.

  • Electronic Paradox: The 4-trifluoromethyl (

    
    ) group and the pyridine nitrogen make the ring electron-deficient. Theoretically, this accelerates Oxidative Addition (OA) of the Pd(0) catalyst into the C-Cl bond.
    
  • Steric Blockade: The 3-position is the "Valley of Death," flanked by a mesomerically donating but sterically imposing 2-methoxy (

    
    ) group and the bulky 4-
    
    
    
    group.
  • The Failure Mode: While OA is electronically favorable, it is kinetically inhibited by sterics. If the catalyst cannot access the C-Cl bond quickly, it decomposes (Pd black formation) or the boronic acid/amine undergoes protodeboronation/deamination faster than the cross-coupling.

This guide provides the specific protocols to navigate this landscape, moving beyond standard "Pd(PPh3)4" conditions which are destined to fail on this scaffold.

Module 1: Diagnostic Triage (Q&A)

Q1: My reaction turns black immediately. Is this catalyst decomposition? A: Yes. This "Pd Black" formation indicates that the rate of catalyst activation is faster than the rate of Oxidative Addition.

  • The Fix: You are likely using a Pd(0) source like

    
     or Pd(PPh3)4 that is aggregating before it can react with your hindered chloride. Switch to a Pd(II) precatalyst  (e.g., XPhos Pd G4 or Pd-PEPPSI-IPr). These release the active mono-ligated Pd(0) species slowly and typically only upon heating, ensuring high active catalyst concentration exactly when needed.
    

Q2: I see <10% product and >80% unreacted chloride. Is the C-Cl bond too strong? A: No, the bond is electronically activated by the


. The issue is ligand steric clash .
  • The Fix: Your current ligand (likely PPh3 or dppf) creates a coordination sphere that is too crowded to fit between the 2-OMe and 4-

    
     groups. You need a ligand with a flexible steric bulk —specifically Dialkylbiarylphosphines (Buchwald Ligands) like XPhos  or RuPhos . These ligands facilitate entry into the hindered space.
    

Q3: I see significant hydrodehalogenation (Ar-H) instead of coupling. A: This is a symptom of a "starved" catalytic cycle. The Pd has inserted (OA has occurred), but the Transmetallation (TM) step is too slow, allowing the Pd-Ar species to scavenge a proton from the solvent.

  • The Fix: Increase the concentration of the nucleophile (boronic acid/amine) and switch to anhydrous, aprotic solvents (Dioxane or Toluene) to remove proton sources.

Module 2: High-Performance Suzuki-Miyaura Protocol

For this substrate, standard boronic acids often undergo protodeboronation before they can couple. We must use a highly active catalyst system that works at moderate temperatures.

Recommended System: The "Buchwald G4" Approach
ComponentRecommendationTechnical Rationale
Precatalyst XPhos Pd G4 (1–3 mol%)Generates the active L-Pd(0) species efficiently. XPhos is ideal for hindered aryl chlorides.
Ligand XPhos (if not using G4)The isopropyl groups on the biaryl backbone provide bulk to force reductive elimination, but the dicyclohexylphosphino group is electron-rich enough to snap the C-Cl bond.
Base

(2-3 equiv)
Anhydrous phosphate is superior to carbonate here. It minimizes hydrolysis of the 4-

group.
Solvent THF/Water (10:1) or Dioxane (dry) Use THF/Water if solubility is an issue; use dry Dioxane if hydrodehalogenation is observed.
Temp 60°C – 80°C Do not reflux at >100°C initially; thermal decomposition of the catalyst is a risk.
Step-by-Step Protocol
  • Charge Solids: In a glovebox or under Argon, add this compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G4  (2.0 mol%).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to halide).

  • Activation: Seal the vial. Heat to 80°C.

  • Monitoring: Check HPLC at 2 hours.

    • If conversion is low: Add 1 mol% more catalyst.

    • If protodeboronation is high: Switch to Potassium Organotrifluoroborate salts (

      
      ) instead of boronic acids; these are more stable.
      

Module 3: Buchwald-Hartwig Amination Protocol

Aminating the 3-position is notoriously difficult. The 2-OMe group can chelate, and the 4-


 withdraws density, making the amine nucleophile attack less effective unless the catalyst is extremely electron-rich.
Recommended System: The "BrettPhos" Approach
ComponentRecommendationTechnical Rationale
Precatalyst BrettPhos Pd G4 BrettPhos is the "Gold Standard" for primary amines and hindered halides.
Alternative RuPhos Pd G4 Use for secondary amines or less nucleophilic anilines.
Base LiHMDS or NaOtBu Strong bases are required. LiHMDS (1M in THF) is often cleaner for fluorinated pyridines to prevent

side reactions at the 2-OMe position.
Solvent Toluene or t-Amyl Alcohol Non-polar solvents often boost yields with hindered substrates.
Step-by-Step Protocol
  • Charge Solids: Add Substrate (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G4 (2-5 mol%).

  • Base/Solvent: Add anhydrous Toluene. Add LiHMDS (2.2 equiv) dropwise.

  • Thermal Cycle: Heat to 90°C.

  • Critical Note: If you observe displacement of the 2-OMe group (forming the 2-amino product), lower the temperature to 60°C and switch the base to

    
      (weaker base, requires longer reaction time).
    

Module 4: Visual Troubleshooting & Mechanism

Figure 1: Diagnostic Decision Tree

Troubleshooting Start Start: Low Yield Analysis CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Unreacted High % Unreacted Chloride CheckSM->Unreacted SM Remains Dehalogenated High % Ar-H (Dehalogenation) CheckSM->Dehalogenated Product mass - Cl + H SideProduct Side Product: 2-Substituted Pyridine CheckSM->SideProduct OMe displaced Black Precipitate: Pd Black CheckSM->Black Visual Check Sol1 Solution: Switch to XPhos Pd G4 (Boost Oxidative Addition) Unreacted->Sol1 Sol2 Solution: Dry Solvent + Increase Nucleophile (Boost Transmetallation) Dehalogenated->Sol2 Sol3 Solution: Switch Base to Cs2CO3 (Prevent SNAr at 2-OMe) SideProduct->Sol3 Sol4 Solution: Lower Temp + Bulky Ligand (Prevent Catalyst Aggregation) Black->Sol4

Caption: Decision tree for diagnosing reaction failure modes based on crude mixture analysis.

Figure 2: The Steric Bottleneck in Catalytic Cycle

CatCycle Pd0 L-Pd(0) Active Species OA_State Oxidative Addition (The Bottleneck) Pd0->OA_State Approach 3-Cl PdII L-Pd(II)-Ar-Cl OA_State->PdII Successful Insertion (Requires XPhos/BrettPhos) TM_State Transmetallation PdII->TM_State + R-B(OH)2 / Base RE_State Reductive Elimination TM_State->RE_State Pd(II) -> Pd(0) RE_State->Pd0 Regeneration Block STERIC CLASH: 2-OMe and 4-CF3 block Pd unless Ligand is flexible Block->OA_State

Caption: The catalytic cycle highlighting the oxidative addition bottleneck caused by the 2-OMe and 4-CF3 steric canyon.

References

  • Suzuki-Miyaura Cross-Coupling of Deactiv

    • Source: Organic Chemistry Portal.
    • Relevance: Establishes baseline reactivity for electron-poor chlorides.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines (BrettPhos).

    • Source:Journal of the American Chemical Society, 2015.[1]

    • Relevance: Defines the protocol for using BrettPhos in hindered amin
    • [1]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Organoboron Reagents (XPhos).

    • Source:Journal of the American Chemical Society, 2007 (Fu Group & Buchwald Group found
    • Relevance: Validates the use of dialkylbiarylphosphines for sterically hindered chlorides.
  • Trifluoromethyl-Substituted Pyridines: Synthesis and Reactivity.

    • Source:Beilstein Journal of Organic Chemistry, 2018.
    • Relevance: Discusses the specific electronic effects of the CF3 group on pyridine ring reactivity.
  • Pd-PEPPSI-IPr: A Highly Active C

    • Source:Chemistry - A European Journal, 2006.
    • Relevance: Alternative NHC-based protocol for difficult substr

Sources

Technical Support Center: Functionalization of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique substitution pattern of this pyridine derivative, featuring an electron-donating methoxy group, a displaceable chloro group, and a strongly electron-withdrawing trifluoromethyl group, presents a specific set of challenges and opportunities. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and mechanistic insights to help you navigate potential side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C-3 chloro substituent is a primary handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the electronic nature of the pyridine ring can lead to several side reactions.

Question 1: I am observing significant amounts of a dehalogenated byproduct, 2-methoxy-4-(trifluoromethyl)pyridine, in my Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?

Answer:

The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaryl halides.[1][2] The primary cause is the premature quenching of the organopalladium intermediate before it can undergo reductive elimination with the desired coupling partner.

Mechanistic Insight:

The catalytic cycle of a Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to form the C-C bond.[3][4] The dehalogenation side reaction can occur through several pathways:

  • β-Hydride Elimination: If the organoboron reagent or another component in the reaction mixture contains β-hydrogens, the palladium intermediate can undergo β-hydride elimination to form a palladium-hydride species. This can then reductively eliminate to produce the dehalogenated pyridine.

  • Protonolysis: The arylpalladium intermediate can react with trace amounts of water or other protic sources in the reaction mixture, leading to the formation of the dehalogenated product.

  • Reaction with a Hydride Source: Some reagents, like certain bases or additives, can act as hydride donors, leading to the reductive cleavage of the C-Cl bond. Polymethylhydrosiloxane (PMHS) is a known reagent for such dehalogenations.[5]

Troubleshooting Guide:

Parameter Potential Issue Recommended Solution
Solvent & Reagents Presence of moisture or protic impurities.Use anhydrous solvents and reagents. Consider drying the solvent over molecular sieves prior to use.
Base The base may be a source of protons or promote side reactions.Use a non-protic, anhydrous base such as CsF, K3PO4, or anhydrous K2CO3.
Ligand The ligand may not be promoting reductive elimination efficiently.Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to accelerate reductive elimination and suppress side reactions.[6]
Reaction Temperature High temperatures can promote decomposition and side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is recommended.
Boronic Acid Quality Impure boronic acid can contain protic impurities or homocoupled byproducts.Use high-purity boronic acid or its ester derivatives (e.g., pinacol esters), which are often more stable.

Question 2: My Buchwald-Hartwig amination is giving low yields, and I suspect catalyst deactivation or competing reactions. What are the likely culprits?

Answer:

Low yields in Buchwald-Hartwig aminations of this substrate can stem from several factors, including catalyst inhibition by the pyridine nitrogen, side reactions like hydrodehalogenation, and decomposition of the catalyst or starting materials.

Mechanistic Insight:

The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki coupling.[7][8] A key intermediate is the palladium-amido complex, which undergoes reductive elimination to form the C-N bond.[1][7] Potential pitfalls include:

  • Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • β-Hydride Elimination: As with Suzuki coupling, β-hydride elimination from the palladium-amido intermediate can lead to the formation of an imine and the hydrodehalogenated pyridine.[1]

  • Base-Induced Decomposition: Strong bases can sometimes lead to the decomposition of the starting material or the product.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination ligand Ligand Choice start->ligand Is the ligand appropriate? base Base Selection ligand->base Try bulky, electron-rich ligands (e.g., Josiphos, Xantphos) to promote reductive elimination. temp Reaction Temperature base->temp Is the base too strong or not anhydrous? Use a weaker, non-nucleophilic base like Cs2CO3 or K3PO4. solvent Solvent Purity temp->solvent Is the temperature too high? Lower the temperature to minimize decomposition. outcome Improved Yield solvent->outcome Are you using anhydrous solvent? Ensure all components are dry.

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group at the C-4 position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This can lead to competition with the desired cross-coupling at C-3 or even displacement of the methoxy group at C-2.

Question 3: I am attempting a reaction with a nucleophile and observing a mixture of products where both the chloro and the methoxy groups are substituted. How can I control the regioselectivity?

Answer:

The regioselectivity of SNAr on this substrate is a delicate balance of electronics and reaction conditions. Both the C-2 and C-4 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group.[9]

Mechanistic Rationale:

  • Attack at C-2 (Displacing Methoxy): Nucleophilic attack at the C-2 position is facilitated by the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

  • Attack at C-4 (Hypothetical): While the CF3 group strongly activates this position, there is no leaving group present for a substitution reaction.

  • Attack at C-6 (Hypothetical): Similar to C-4, this position is activated but lacks a leaving group.

  • Attack at C-3 (Displacing Chloro): This position is less electronically activated for SNAr compared to C-2 and C-6. However, chlorine is a better leaving group than methoxy.

  • Attack at C-5: This position is the least activated towards nucleophilic attack.

Therefore, the primary competition is between substitution at C-2 (displacing -OCH3) and C-3 (displacing -Cl). The outcome will depend on the nature of the nucleophile and the reaction conditions.

Controlling Regioselectivity:

Factor To Favor Substitution of Chloro (at C-3) To Favor Substitution of Methoxy (at C-2)
Reaction Type Utilize transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are selective for the C-Cl bond.Employ strong, hard nucleophiles under SNAr conditions (e.g., NaOCH3 in CH3OH at elevated temperatures).
Nucleophile Soft, less basic nucleophiles are less likely to engage in SNAr.Hard, strongly basic nucleophiles (e.g., alkoxides, amides).
Temperature Lower temperatures generally favor the kinetically controlled cross-coupling over the higher activation energy SNAr.Higher temperatures are often required to overcome the higher activation barrier for SNAr.

Question 4: Under certain conditions, I am isolating 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine. What is causing the hydrolysis of the methoxy group?

Answer:

The hydrolysis of the 2-methoxy group to the corresponding 2-pyridone is a potential side reaction, especially under acidic or strongly basic aqueous conditions.

Mechanistic Pathway:

The hydrolysis can be catalyzed by either acid or base:

  • Acid-Catalyzed Hydrolysis: Protonation of the pyridine nitrogen makes the ring more electron-deficient and susceptible to nucleophilic attack by water at the C-2 position. Subsequent loss of methanol yields the 2-pyridone tautomer.

  • Base-Catalyzed Hydrolysis: While less common for electron-rich methoxy groups, strong bases can promote nucleophilic attack by hydroxide ions at the C-2 position, particularly given the activation by the trifluoromethyl group.

Prevention Strategies:

  • Control pH: Maintain neutral or mildly basic, anhydrous conditions to prevent hydrolysis.

  • Avoid Protic Solvents: If possible, use aprotic solvents to minimize the presence of water.

  • Protecting Groups: If harsh acidic or basic conditions are unavoidable, consider if a different protecting group for the hydroxyl function is more suitable for your synthetic route.

Visualizing Competing Pathways:

G cluster_0 Reaction Pathways start This compound suzuki Suzuki Coupling (Pd catalyst, Boronic Acid, Base) start->suzuki buchwald Buchwald-Hartwig (Pd catalyst, Amine, Base) start->buchwald snar SNAr (Strong Nucleophile) start->snar hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis product_suzuki 3-Aryl-2-methoxy-4-(trifluoromethyl)pyridine suzuki->product_suzuki side_dehalogenation Dehalogenation Product suzuki->side_dehalogenation product_buchwald 3-Amino-2-methoxy-4-(trifluoromethyl)pyridine buchwald->product_buchwald buchwald->side_dehalogenation product_snar 3-Chloro-2-nucleophile-4-(trifluoromethyl)pyridine snar->product_snar product_hydrolysis 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine hydrolysis->product_hydrolysis

Caption: Competing reaction pathways for the functionalization of the title compound.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem. Available at: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • Pyridine CH functionalization | PPTX - Slideshare. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis - MSU Chemistry. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support center for the purification of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important class of heterocyclic compounds. These molecules are critical building blocks in the synthesis of numerous agrochemicals and pharmaceuticals, making their purity paramount for successful downstream applications and regulatory compliance.[1][2][3]

This document provides field-proven insights and systematic methodologies to overcome common purification challenges, moving beyond simple protocols to explain the scientific rationale behind each strategic choice.

Section 1: Understanding the Synthetic Landscape & Impurity Profile

Effective purification begins with a comprehensive understanding of potential impurities. The synthetic route to this compound derivatives dictates the likely side-products and unreacted starting materials you may encounter.

Key synthetic strategies include:

  • Ring Construction via Cyclocondensation: Building the pyridine ring from smaller, trifluoromethyl-containing fragments.[1][3] This can lead to regioisomeric impurities and incompletely cyclized intermediates.

  • Modification of a Pre-formed Pyridine Ring: This often involves chlorination and fluorination steps on a picoline or lutidine precursor.[1][3] Common impurities from this route include over- or under-halogenated species, as well as positional isomers which can be notoriously difficult to separate. For example, the synthesis of 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) can produce other multi-chlorinated by-products.[1]

A typical impurity profile might include:

  • Starting Materials: Unreacted picoline or other precursors.

  • Regioisomers: Isomers with substitution at different positions on the pyridine ring.

  • Halogenation Variants: Di-chlorinated or non-chlorinated analogues.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis back to a hydroxyl group under certain acidic or basic work-up conditions.

  • Reagent-Derived Impurities: Excess chlorinating or fluorinating agents and their by-products.[4]

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, practical issues encountered during the purification process.

Issue Cluster: Column Chromatography

Q1: I'm observing severe peak tailing for my pyridine derivative during silica gel chromatography. What is the underlying cause and how can I fix it?

A1: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[5]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring undergoes a strong, secondary acid-base interaction with these silanol sites. This leads to a non-linear adsorption isotherm, where a fraction of the analyte is retained more strongly, resulting in a "tailing" peak shape.

  • Solution: Mask the Silanol Groups. The most effective strategy is to add a small amount of a competitive base to your mobile phase. This additive will preferentially interact with the acidic silanol sites, effectively shielding your pyridine derivative from this unwanted interaction.

    • Recommended Protocol: Add 0.1-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per liter of your mobile phase (e.g., Hexanes/Ethyl Acetate). You will observe a significant improvement in peak shape, leading to better resolution and sharper fractions.

Q2: My product is co-eluting with a closely-related impurity, even after optimizing the solvent system. What are my next steps?

A2: When simple solvent polarity adjustments fail, you must alter the selectivity of the chromatographic system.

  • Expert Analysis: The co-elution indicates that the partition coefficients (Kc) of your product and the impurity are too similar in the chosen system. To resolve them, you need to exploit a different chemical or physical property.

  • Strategic Options:

    • Change the Stationary Phase: If you are using standard silica, consider switching to a different stationary phase.

      • Alumina (basic or neutral): The basic surface of alumina can offer different selectivity for pyridine derivatives compared to acidic silica. Neutral alumina is a good starting point to avoid potential degradation of sensitive functional groups.

      • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using a solvent system like Acetonitrile/Water or Methanol/Water can provide a completely different separation mechanism, often resolving isomers that are inseparable on normal phase.[6]

    • Modify the Mobile Phase: Instead of just Hexanes/Ethyl Acetate, try incorporating other solvents to alter selectivity. A small percentage of dichloromethane (DCM) or methanol can change the interactions between the analytes and the stationary phase, potentially resolving the compounds.

    • Employ Argentation Chromatography: If your impurity is an unsaturated analogue (e.g., contains an alkene that your product does not), using silica gel impregnated with silver nitrate (AgNO₃) can be highly effective. The silver ions form a weak complex with the π-electrons of the double bond, selectively retarding the unsaturated compound.

Issue Cluster: Crystallization & Product Isolation

Q3: I've purified my compound by column chromatography, but after solvent evaporation, I'm left with a persistent oil instead of the expected solid. How can I induce crystallization?

A3: This is common when residual impurities or solvents are present, or if the compound is polymorphic or has a low melting point.

  • Systematic Approach:

    • Ensure Purity: Re-spot the oil on a TLC plate and run it in a strong solvent system to confirm it is a single spot. If impurities are present, another chromatographic step may be necessary.

    • High Vacuum & Gentle Heat: Remove all traces of residual solvents (like ethyl acetate or DCM) by placing the flask on a high-vacuum line (Schlenk line) and gently warming it in a water bath (30-40°C). These solvents can act as plasticizers, inhibiting crystal lattice formation.

    • Scratching: Use a glass rod or metal spatula to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the oil. This seed crystal will act as a template for further crystallization.

    • Trituration/Solvent-Antisolvent: Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexanes or pentane). Stir or sonicate the mixture. The goal is not to dissolve the compound, but to "wash" out soluble impurities and provide a medium for crystallization. If the oil dissolves, slowly add the anti-solvent until the solution becomes cloudy, then allow it to stand.

Q4: I am struggling to find a suitable single-solvent system for recrystallization. What is the best way to develop a binary solvent system?

A4: A binary (two-solvent) system is the standard solution when no single solvent has the ideal solubility profile.

  • Underlying Principle: The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

  • Protocol for Binary Solvent Selection:

    • Identify Candidates: Find a "good" solvent that dissolves your compound readily when hot (e.g., ethanol, isopropanol, ethyl acetate, toluene). Then, find a "poor" solvent in which your compound is nearly insoluble, even when hot (e.g., water, hexanes, pentane). Ensure the two solvents are miscible.[7]

    • Execution:

      • Dissolve your crude product in the minimum amount of the hot "good" solvent to create a saturated solution.

      • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the point of saturation has been reached.

      • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

      • Allow the flask to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most robust, general purification strategy for a newly synthesized this compound derivative of unknown purity?

A1: A multi-step, logic-based approach is always best. First, perform a simple aqueous workup (e.g., washing with saturated NaHCO₃ solution followed by brine) to remove inorganic salts and acidic impurities. After drying and concentrating the organic layer, analyze the crude material by TLC and ¹H NMR. If the material is mostly clean (>90%), direct recrystallization is often the most efficient method. If multiple spots are visible on TLC, flash column chromatography on silica gel is the workhorse method.[8][9] Start with a Hexanes/Ethyl Acetate gradient and consider adding 0.5% TEA to the mobile phase from the outset to ensure good peak shape.

Q2: Are there any non-chromatographic purification methods I should consider?

A2: Absolutely. Over-reliance on chromatography can be inefficient at scale.

  • Distillation: If your compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an excellent method for removing non-volatile impurities.[10]

  • Acid-Base Extraction: The basic pyridine nitrogen allows for selective extraction. You can dissolve your crude material in an organic solvent (e.g., ether or DCM) and extract it into an aqueous acid solution (e.g., 1M HCl). The basic pyridine derivative will move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your pure product back into an organic solvent. This is highly effective for removing non-basic, organic impurities.

  • Recrystallization: As detailed above, this is the gold standard for obtaining high-purity crystalline solids.[10][11]

Q3: My final, purified product is a white solid, but it develops a yellow or pinkish hue upon storage. What is causing this instability?

A3: This is likely due to minor oxidative or photo-degradation. Halogenated pyridines can be light-sensitive. To ensure long-term stability, store your final compound in a brown glass vial under an inert atmosphere (nitrogen or argon) and in a freezer (-20°C). If the compound is intended for use in solution, preparing the solution fresh is always the best practice.

Section 4: Standard Experimental Protocols

Protocol 1: High-Performance Flash Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase by testing various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate) on a TLC plate. The ideal system will give your product an Rf value of ~0.3. Add 0.5% TEA to the chosen solvent system.

  • Column Packing: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica weight to crude product weight). Pack the column using the chosen mobile phase as a slurry.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the weight of your compound). To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM or acetone), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions. If separation is difficult, a shallow gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 20%) can be more effective than an isocratic elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table: Recommended Starting Solvent Systems

Purification TechniquePrimary Solvent SystemSecondary/Modifier SolventSenior Scientist's Notes
Normal Phase Chromatography Hexanes / Ethyl Acetate0.5% Triethylamine (TEA)The workhorse system. The TEA is critical for preventing peak tailing of the basic pyridine.[5]
Dichloromethane / Methanol0.5% Triethylamine (TEA)For more polar derivatives that do not move in Hex/EtOAc. Use with caution as DCM can be reactive.
Reverse Phase Chromatography Acetonitrile / Water0.1% Formic Acid or TFAUseful for resolving isomers. The acid ensures the pyridine nitrogen is protonated, leading to sharp peaks.
Recrystallization (Binary) Ethanol / WaterN/AExcellent for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy.
Toluene / HexanesN/AA good choice for less polar compounds. Dissolve in hot toluene, add hexanes.
Isopropanol / PentaneN/AA versatile system with a lower boiling point than the Toluene/Hexanes mixture.
Section 5: Visual Workflow for Purification Strategy Selection

The following diagram outlines a logical decision-making process for purifying your this compound derivative.

Purification_Workflow start Crude Product Analysis (TLC, NMR, LCMS) purity_check Purity > 95%? start->purity_check physical_state Is the Compound Solid? purity_check->physical_state Yes main_impurity What is the main impurity type? purity_check->main_impurity No recrystallize Attempt Recrystallization physical_state->recrystallize Yes distill Vacuum Distillation (if liquid & stable) physical_state->distill No acid_base Acid-Base Extraction main_impurity->acid_base Non-basic organics main_impurity->acid_base Acidic / Ionic column Flash Column Chromatography main_impurity->column Isomers / Similar Polarity final_product Pure Product (Verify by analysis) recrystallize->final_product acid_base->column Further cleanup needed acid_base->final_product Sufficiently pure column->final_product distill->final_product

Caption: Decision workflow for selecting an appropriate purification strategy.

References
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Trifluoromethylpyridine: Its chemistry and applic

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The reactivity of this pyridine derivative, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the choice of solvent. Understanding these solvent effects is paramount for achieving high yields, minimizing side-product formation, and ensuring reproducible results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established principles of physical organic chemistry and supported by relevant literature.

The Critical Role of the Solvent in SNAr Reactions

The pyridine ring in this compound is highly electron-deficient. This is due to the cumulative electron-withdrawing effects of the ring nitrogen and the potent trifluoromethyl (-CF₃) group.[1][2] This electronic characteristic makes the carbon atom bearing the chlorine leaving group highly electrophilic and susceptible to attack by nucleophiles.

The archetypal reaction for this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The solvent plays a crucial role in every stage of this process:

  • Solubilizing Reactants: Ensuring both the pyridine substrate and the nucleophile are in the same phase to react.

  • Stabilizing Intermediates: The rate-determining step of the SNAr reaction is typically the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. Polar solvents are essential for stabilizing this charged species.[3]

  • Modulating Nucleophile Reactivity: The solvent shell around the nucleophile can either enhance or hinder its reactivity.

sn_ar_mechanism

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low or Stalled Reaction Conversion

Q: My nucleophilic substitution reaction has stalled, or the yield is significantly lower than expected (<50%). I've confirmed the purity of my starting materials and the quality of the nucleophile. What solvent-related factors could be at play?

A: This is a classic issue in SNAr chemistry, often directly traceable to the reaction medium. The cause typically falls into one of two categories: insufficient stabilization of the reaction intermediate or deactivation of the nucleophile.

Potential Causes & Solutions:

  • Use of a Protic Solvent (e.g., Ethanol, Methanol, Water):

    • Causality: Polar protic solvents possess acidic protons (O-H, N-H) that can form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, R₂N⁻).[4][5] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic pyridine ring. This effect significantly reduces the reaction rate.[5]

    • Solution: Switch to a polar aprotic solvent . These solvents lack acidic protons and cannot act as hydrogen-bond donors.[6] They effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile but leave the anionic nucleophile relatively "naked" and highly reactive. Recommended solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN).

  • Use of a Low-Polarity Aprotic Solvent (e.g., Toluene, THF, Dichloromethane):

    • Causality: While these solvents won't deactivate the nucleophile via hydrogen bonding, they lack the polarity (i.e., a high dielectric constant) required to effectively stabilize the charged Meisenheimer intermediate. The formation of this intermediate is often the rate-determining step, and without sufficient stabilization, the activation energy for the reaction is prohibitively high.

    • Solution: If solubility is an issue, consider using a mixture of solvents. For instance, using NMP in toluene can improve solubility while maintaining a sufficiently polar environment.[7] However, for most applications, moving to a more polar aprotic solvent like DMF or DMSO is the most direct solution.

troubleshooting_low_yield

Issue 2: Difficulty with Product Isolation and Solvent Removal

Q: My reaction proceeded to completion in DMF (or DMSO), but now I am struggling to remove the high-boiling solvent and isolate my product cleanly.

A: This is a common trade-off. The very properties that make solvents like DMF and DMSO excellent for SNAr reactions (high polarity, high boiling point) also make them difficult to remove under standard rotary evaporation.

Protocol: Workup and Removal of High-Boiling Polar Aprotic Solvents

  • Quenching and Dilution:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a separatory funnel containing a significant volume of cold water (at least 10-20 times the volume of DMF/DMSO). Your product, being an organic molecule, should precipitate if it is a solid or remain in an organic layer during extraction. DMF and DMSO are fully miscible with water.

  • Extraction:

    • Extract the aqueous mixture multiple times with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), or Dichloromethane (DCM). A common choice is EtOAc.

    • Combine the organic layers.

  • Washing (Crucial Step):

    • To remove residual DMF, wash the combined organic layers with a saturated aqueous solution of Lithium Chloride (LiCl) or a 5% brine (NaCl) solution. These salt solutions help to break up emulsions and draw the highly polar solvent into the aqueous phase. Repeat this wash several times (3-5x).

    • Finally, wash the organic layer with deionized water to remove the salt, followed by a final wash with saturated brine to aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure. Any remaining trace amounts of high-boiling solvent can often be removed by co-evaporation with a lower-boiling, non-polar solvent like toluene or by placing the sample under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" solvent to start with for a nucleophilic substitution on this pyridine?

A: For most common nucleophiles (amines, alkoxides, thiolates), Dimethylformamide (DMF) is an excellent starting point. It provides a good balance of polarity to support the reaction mechanism and has a boiling point (153 °C) that is manageable for most laboratory setups. Dimethyl Sulfoxide (DMSO) is also a superior choice, especially for less reactive nucleophiles, as its higher polarity can further accelerate the reaction, though its very high boiling point (189 °C) makes it more challenging to remove.

Q2: How does increasing solvent polarity quantitatively affect the reaction rate?

A: The rate of SNAr reactions generally increases with increasing solvent polarity. This is because the transition state leading to the Meisenheimer complex has significant charge separation and is more stabilized by polar solvents than the neutral reactants. A solvent's polarity is often quantified by its dielectric constant (ε).

Table 1: Properties of Common Solvents in Organic Synthesis

SolventDielectric Constant (ε) at 20°CBoiling Point (°C)TypeUtility for SNAr on this Substrate
Toluene2.4111Non-polar AproticPoor; insufficient polarity.
Tetrahydrofuran (THF)7.666Polar AproticGenerally poor, but may work for highly reactive nucleophiles.
Dichloromethane (DCM)9.140Polar AproticPoor; insufficient polarity.
Ethanol2578Polar ProticAvoid ; deactivates most nucleophiles.[4]
Acetonitrile (MeCN)3782Polar AproticGood; a viable alternative to DMF with a lower boiling point.
Dimethylformamide (DMF)38153Polar AproticExcellent; highly recommended starting point.
Dimethyl Sulfoxide (DMSO)47189Polar AproticExcellent; often provides the fastest rates.[8]

Q3: Are there any situations where a protic solvent might be acceptable?

A: Yes, but they are specific. A protic solvent can be used if:

  • The solvent itself is the nucleophile (e.g., using methanol with a strong base to install a methoxy group, though the starting material already has one at the 2-position).

  • The nucleophile is neutral (e.g., ammonia or a primary/secondary amine), and the reaction is run at high temperatures. In this case, the deactivating effect of hydrogen bonding is overcome by the increased kinetic energy. However, polar aprotic solvents are still generally superior and will provide faster reactions at lower temperatures.[5]

solvent_selection_tree

References
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • Pipzine Chemicals. (n.d.). 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2017). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. [Link]

  • Organic Letters. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]

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Preventing hydrodehalogenation in palladium-catalyzed reactions of chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Reactions of Chloropyridines

A Specialist Guide to Preventing Hydrodehalogenation Side Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling of chloropyridines: hydrodehalogenation. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol, but about understanding the underlying chemistry to make informed decisions when reactions don't go as planned.

Chloropyridines are valuable building blocks in medicinal chemistry and materials science. However, their successful functionalization via popular methods like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be hampered by the undesired replacement of the chloro substituent with a hydrogen atom. This hydrodehalogenation pathway not only consumes starting material and reduces the yield of the desired product but can also complicate purification.[1][2]

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench. We will delve into the mechanistic underpinnings of hydrodehalogenation and provide actionable strategies to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of the hydrodehalogenated pyridine byproduct in my Suzuki-Miyaura coupling. What is the likely cause and how can I fix it?

This is a very common issue, particularly with electron-deficient chloropyridines. The formation of the hydrodehalogenated product points to a competing reaction pathway where a palladium-hydride species is generated, which then reductively eliminates to cleave the C-Cl bond and form a C-H bond.[1][3] Let's break down the potential culprits and solutions:

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start High Hydrodehalogenation in Suzuki Coupling ligand Is your ligand optimal for C-Cl activation? start->ligand base Is your base too strong or generating a hydride source? start->base solvent Could your solvent be a hydrogen source? start->solvent temp Is the reaction temperature too high? start->temp reagents Are your reagents anhydrous? start->reagents ligand_sol Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. ligand->ligand_sol Solution base_sol Screen weaker, non-nucleophilic bases like K3PO4 or Cs2CO3. Avoid alkoxides if possible. base->base_sol Solution solvent_sol Switch to anhydrous, aprotic solvents like toluene or dioxane. Avoid alcohols. solvent->solvent_sol Solution temp_sol Lower the reaction temperature and extend the reaction time. temp->temp_sol Solution reagents_sol Use anhydrous solvents and reagents. Consider using boronic esters for stability. reagents->reagents_sol Solution pd0 Pd(0)L₂ oxidative_addition {Oxidative Addition | Ar-Cl} pd0->oxidative_addition pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation {Transmetalation | (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig)} pd_complex->transmetalation hydride_formation {Hydride Formation | (from base, solvent, H₂O)} pd_complex->hydride_formation Competing Pathway pd_intermediate Ar-Pd(II)(Nu)L₂ transmetalation->pd_intermediate reductive_elimination {Reductive Elimination} pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product {Ar-Nu} reductive_elimination->product pd_hydride H-Pd(II)(Ar)L₂ hydride_formation->pd_hydride reductive_elimination_h {Reductive Elimination} pd_hydride->reductive_elimination_h reductive_elimination_h->pd0 Regenerates Catalyst byproduct {Ar-H} reductive_elimination_h->byproduct

Caption: Competing catalytic cycles of cross-coupling and hydrodehalogenation.

The key to preventing hydrodehalogenation is to promote the kinetics of the desired pathway (transmetalation and reductive elimination to form the Ar-Nu bond) over the undesired pathway (hydride formation and reductive elimination to form the Ar-H bond).

Experimental Protocols: A Starting Point for Optimization

Here is a general, robust starting protocol for a Suzuki-Miyaura coupling of a chloropyridine that is designed to minimize hydrodehalogenation.

General Protocol for Suzuki-Miyaura Coupling of Chloropyridines

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 equiv), boronic acid or pinacol ester (1.2-1.5 equiv), and a finely ground, anhydrous base such as K₃PO₄ (2.0-3.0 equiv).

    • Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the ligand (e.g., SPhos, XPhos; 1.1-1.2 equiv relative to Pd).

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture) to achieve a suitable concentration (typically 0.1-0.5 M). For K₃PO₄, a small amount of degassed water (e.g., 5 equivalents relative to the limiting reagent) can be added to aid solubility and facilitate the reaction. [4]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate in vacuo and purify the crude product by flash column chromatography.

Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, temperature) will be substrate-dependent and may require systematic screening.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3934–3945. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines. BenchChem.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776–11778. [Link]

  • Binder, J. B., & Raines, R. T. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(44), 18323–18334. [Link]

  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 40(12), 1291–1303. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. BenchChem.
  • Sharma, P., Rohilla, S., & Kumar, V. (2020). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. New Journal of Chemistry, 44(30), 12845–12854. [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(9), 833–843. [Link]

  • Weires, A. G., & Garg, N. K. (2019). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Accounts of Chemical Research, 52(11), 3209–3220. [Link]

  • Reddit. (2012). Suzuki coupling help. r/chemistry. [Link]

  • Semantic Scholar. (n.d.). A mechanistic investigation of hydrodehalogenation using ESI-MS. Retrieved from [Link]

  • Plenio, H., & Fleck, N. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(1), 125–130. [Link]

  • ResearchGate. (2025). Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. [Link]

  • Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4874–4903. [Link]

  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 999–1002. [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Welch, C. J. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4874–4877. [Link]

  • ResearchGate. (2025). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. [Link]

  • ResearchGate. (2025). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Rahaim, R. J., Jr., & Maleczka, R. E., Jr. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(49), 8823–8826. [Link]

  • Uozumi, Y., & Takenaka, H. (2012). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 17(12), 14713–14723. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Li, Y., Li, Y., Wang, Y., Zhang, J., & Liu, H. (2020). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega, 5(29), 18454–18460. [Link]

  • NSF PAR. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. Retrieved from [Link]

  • BenchChem. (2025).
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1–32). Royal Society of Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate. (2025). Influence of the solvent on the action of ammonia on halogeno-derivatives of pyridine and nitrobenzene. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • MDPI. (2022). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ball, N. D., & Lloyd, J. R. (2019). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Sustainable Chemistry & Engineering, 7(5), 5348–5353. [Link]

  • PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. [Link]

  • ResearchGate. (n.d.). of the solvent effect categories identified in this work. (A) Influence.... [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

Sources

Technical Support Center: Analytical Monitoring of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Analytical Method Development & Troubleshooting for Halogenated Pyridine Intermediates Molecule of Interest: 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 175136-17-1 / 1227563-79-2) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Analytical Challenge

You are likely utilizing This compound as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura at the C3-Cl position) or nucleophilic aromatic substitutions.

This molecule presents a unique "analytical triad" of features that dictates how you monitor it:

  • The Basic Nitrogen: The pyridine ring causes peak tailing on standard silica-based HPLC columns due to silanol interactions.

  • The Labile Methoxy Group: Located at the 2-position, this ether is susceptible to acid-catalyzed hydrolysis, converting your starting material into the corresponding 2-pyridone impurity during workup or analysis.

  • The Trifluoromethyl Handle: A high-value spectroscopic tag that allows for quantitative, non-destructive monitoring via

    
    F NMR.
    

This guide moves beyond generic protocols to address the specific stability and detection issues of this fluorinated heterocycle.

Module 1: Chromatography (HPLC/UPLC)

Core Protocol: Eliminating the "Pyridine Tail"

Standard unbuffered gradients will fail with this molecule, resulting in broad, tailing peaks that mask impurities.

The Mechanism: The pyridine nitrogen (


 due to the electron-withdrawing 

and

groups) can protonate in slightly acidic mobile phases, interacting strongly with residual silanols on the stationary phase.

Recommended Method Parameters:

ParameterSpecificationRationale
Column C18 with "End-capping" or Phenyl-HexylEnd-capping reduces silanol activity. Phenyl-Hexyl offers

selectivity for the aromatic ring.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)High pH Strategy: Keeps the pyridine deprotonated (neutral), improving peak shape and retention.
Mobile Phase B Acetonitrile (MeCN)Methanol can cause trans-esterification in rare cases; MeCN is safer.
Detection UV @ 270 nmThe trifluoromethyl-pyridine chromophore is distinct.
Troubleshooting Guide: HPLC

Q: My starting material peak is splitting or showing a "shoulder."

  • Diagnosis: You are likely using a low pH modifier (Formic acid/TFA) without sufficient ionic strength, or the sample diluent is too strong.

  • Fix: Switch to the High pH Strategy (Ammonium Bicarbonate). If you must use low pH (e.g., for MS compatibility), use 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. The trifluoroacetate anion acts as an ion-pairing agent, sharpening the peak.

Q: I see a new peak eluting much earlier than my product.

  • Diagnosis: Hydrolysis.[1][2][3] The 2-methoxy group has hydrolyzed to the 2-pyridone .

  • Test: Check your sample diluent. Did you use an acidic quench?

  • Fix: Neutralize samples immediately. Dissolve analytical samples in pure MeCN or basified water/MeCN mixtures.

Module 2: In-Situ Monitoring ( F NMR)

Core Protocol: The "No-Workup" Quantitation

The most robust method for reaction kinetics. It bypasses the volatility and hydrolysis risks associated with isolation.

The Mechanism: The


 group at the 4-position is isolated from the reaction center (C3), meaning it remains a stable spectroscopic handle even as the reaction progresses.

Experimental Setup:

  • Solvent: Reaction solvent (e.g., THF, Toluene) is acceptable; no need to swap to deuterated solvents if using a "locked" insert or running unlocked.

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm).
  • Target Shift: The 4-

    
     on the pyridine usually resonates between -64 ppm and -68 ppm .
    

Calculation:



Troubleshooting Guide: NMR

Q: My internal standard integration is drifting over time.

  • Diagnosis: Volatility. Trifluorotoluene is volatile. If your reaction is heated

    
    , you are losing the standard.
    
  • Fix: Switch to 4,4'-Difluorobiphenyl or Fluorobenzene (if boiling point allows). Alternatively, add the IS after taking the aliquot, immediately before measurement.

Q: The fluorine peaks are broad and undefined.

  • Diagnosis: Paramagnetic impurities (from Pd/Cu catalysts) or poor solubility.

  • Fix: Filter the aliquot through a small plug of Celite or Silica in a Pasteur pipette directly into the NMR tube to remove metal particulates.

Module 3: Mass Spectrometry (GC-MS & LC-MS)

Core Protocol: Isotope Fingerprinting

Confirming identity via the Chlorine signature.

The Mechanism: Chlorine exists as


 (75%) and 

(25%). Any fragment containing the pyridine core must display this 3:1 intensity ratio in its mass spectrum.

GC-MS Specific Warning: The 2-methoxy group can undergo thermal rearrangement to the N-methyl-2-pyridone in a hot GC inlet (


). This is the Chapman Rearrangement  equivalent.

Visualizing the Workflow:

AnalyticalWorkflow Start Sample: Reaction Aliquot Decision Is Quantitative Data Needed? Start->Decision NMR_Path Yes: Use 19F NMR Decision->NMR_Path Kinetic/Yield LC_Path No: Use LC-MS/HPLC Decision->LC_Path ID/Purity NMR_Step Add Internal Std (Trifluorotoluene) Filter Metal Cats NMR_Path->NMR_Step LC_Check Check pH Stability LC_Path->LC_Check GC_Warning GC-MS Warning: Inlet >250°C may cause Methoxy -> Pyridone rearrangement LC_Path->GC_Warning LC_Acid Acidic Mobile Phase: Risk of Tailing LC_Check->LC_Acid pH < 3 LC_Base Basic Mobile Phase (pH 10): Sharp Peaks (Recommended) LC_Check->LC_Base pH > 8

Caption: Analytical decision matrix for fluorinated chloropyridines. Green paths indicate optimal workflows for stability and data integrity.

Summary of Physical & Chemical Properties

PropertyValue/CharacteristicAnalytical Implication
Molecular Formula

Monoisotopic Mass: ~211.0 Da
Isotope Pattern M (100%) / M+2 (33%)Distinct Cl signature in MS.
Solubility DCM, MeCN, THFFully soluble in standard organic mobile phases.
pKa (Pyridine N) ~2.0 - 3.0 (Predicted)Low pKa due to electron-withdrawing

/Cl. Requires high pH to neutralize fully or very low pH to protonate fully.
Stability Acid-SensitiveCRITICAL: 2-OMe group hydrolyzes in aqueous acid. Avoid acidic aqueous workups.

References

  • PubChem. Compound Summary: 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (Isomer Analog).[4] National Library of Medicine. Available at: [Link]

  • Dolan, J. W. The Power of pH in HPLC Method Development. LCGC North America. Discusses the suppression of silanol ionization for basic compounds. Available at: [Link]

  • Friebolin, H.Basic One- and Two-Dimensional NMR Spectroscopy. (Principles of

    
    F NMR chemical shifts and internal standards). Wiley-VCH.[5]
    

Sources

Technical Support Center: High-Throughput Screening for Buchwald-Hartwig Amination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions using high-throughput screening (HTS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. My goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of this powerful catalytic system and achieve robust, scalable results.

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, but its multi-component nature—involving a palladium source, ligand, base, solvent, and substrates—makes optimization a formidable task.[1] HTS techniques transform this challenge into a manageable workflow, allowing for the rapid screening of numerous reaction parameters.[2][3] This guide will address the common pitfalls and subtle variables that can influence the success of your HTS campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when setting up an HTS workflow for Buchwald-Hartwig amination.

Q1: What are the most critical parameters to screen in a primary HTS campaign?

A: For a typical Buchwald-Hartwig reaction, the interplay between the ligand , base , and solvent is most critical.

  • Ligand: The ligand is arguably the most important variable. It dictates the stability and reactivity of the palladium catalyst.[4] A good primary screen should include a diverse set of ligands with varying steric and electronic properties. This includes bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and ferrocene-based ligands (e.g., Josiphos).[1] The choice of ligand is highly dependent on the substrate. For example, BrettPhos is often effective for primary amines, while RuPhos is a good starting point for secondary amines.[5][6]

  • Base: The base's role is to deprotonate the amine in the catalytic cycle.[6] A screen should include strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) and weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[7] The choice is often a trade-off between reaction rate and functional group tolerance. Strong bases promote faster reactions but are incompatible with sensitive functional groups like esters.[5][7]

  • Solvent: Solvent choice is crucial as insolubility is a common, and often underestimated, reason for reaction failure.[7] A primary screen should evaluate a range of solvents, such as ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene).[7]

Q2: How do I select a palladium source? Should I use a precatalyst?

A: Using a palladium precatalyst is highly recommended for HTS applications. Precatalysts are air- and moisture-stable Pd(II) complexes that are rapidly and reliably activated to the catalytically active Pd(0) species under the reaction conditions.[8][9] This avoids the often inefficient and unreliable in situ reduction of standard Pd(II) sources like Pd(OAc)₂, which can lead to irreproducible results—a critical flaw in an HTS workflow.[7][10] Buchwald's G3 or G4 palladacycles are excellent, commercially available starting points.[6]

Q3: My HTS results are not reproducible on a larger scale. What causes this discrepancy?

A: Scalability issues often arise from differences in physical parameters between the HTS plate and a round-bottom flask. Key factors include:

  • Mixing Efficiency: Inadequate stirring on a larger scale can be a problem, especially with heterogeneous inorganic bases which can settle.[7] The efficient agitation in a small HTS well may not be replicated in a larger vessel, leading to lower reaction rates.

  • Heat Transfer: The surface-area-to-volume ratio is much higher in a 96-well plate, leading to more efficient and uniform heating. Slower, uneven heating in a larger flask can affect reaction kinetics and side product formation.

  • Atmospheric Control: Maintaining a strictly inert atmosphere is easier in sealed HTS plates than in larger flasks, where trace oxygen or moisture can deactivate the catalyst.

When scaling up, it is crucial to replicate the optimized conditions as closely as possible, paying special attention to agitation and inert atmosphere control.[11][12]

Q4: What are the best analytical techniques for HTS of Buchwald-Hartwig reactions?

A: The key is speed and accuracy. The analytical method should not be the bottleneck.[13][14]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for HTS analysis. It provides both conversion and mass identification of products and byproducts. Modern ultra-high-performance liquid chromatography (UHPLC) systems can achieve analysis times of less than a minute per sample.[15]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds. It can provide excellent separation and quantification.[3]

  • Ultra-High-Throughput MS (uHTA-MS): Techniques like Acoustic Ejection Mass Spectrometry (AEMS) offer analysis times of less than one second per sample, dramatically increasing throughput.[14]

  • NMR (Nuclear Magnetic Resonance): While slower, NMR is invaluable for structural confirmation of hits and for quantitative analysis (qNMR) without the need for response factor calibration.[15][16]

Part 2: HTS Workflow and Experimental Protocol

A well-designed HTS workflow is essential for efficiently navigating the vast parameter space of a Buchwald-Hartwig reaction.

HTS Workflow Diagram

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Design Library Design (Ligands, Bases, Solvents) Stock Stock Solution Preparation Design->Stock Plate Plate Mapping Stock->Plate Dispense Robotic Dispensing (Inert Atmosphere) Plate->Dispense Transfer to HTS Platform Seal Plate Sealing Dispense->Seal React Reaction Incubation (Heating & Agitation) Seal->React Quench Quenching & Workup React->Quench Reaction Completion Analyze High-Throughput Analysis (e.g., LC-MS) Quench->Analyze Hit Hit Identification & Data Visualization Analyze->Hit Validate Hit Validation & Scale-up Hit->Validate Zero_Conversion Start All wells show zero conversion Check_Catalyst Is the Pd precatalyst active? Start->Check_Catalyst Check_Reagents Are substrates/reagents pure? Start->Check_Reagents Check_Conditions Are conditions harsh enough? Start->Check_Conditions Sol_Control Action: Run a validated control reaction in a flask. Check_Catalyst->Sol_Control Test with known good protocol Sol_Atmosphere Action: Verify inert atmosphere (O₂ < 10 ppm). Degas solvents. Check_Catalyst->Sol_Atmosphere Suspect degradation Sol_Temp Action: Increase reaction temperature (e.g., to 110 °C). Check_Conditions->Sol_Temp Sol_Ligand Action: Screen more active ligands for challenging substrates (e.g., for Ar-Cl). Check_Conditions->Sol_Ligand

Caption: A decision tree for troubleshooting systemic reaction failure.

Issue 2: Significant Side Product Formation

Q: I'm observing a significant peak for a side product, primarily hydrodehalogenation of my aryl halide. How can I minimize this?

A: Hydrodehalogenation (reduction of the aryl halide to an arene) is a common competitive side reaction, particularly with primary amines. [1][17]It often arises from a β-hydride elimination pathway. [1] Potential Causes & Solutions:

  • Ligand Choice: The ligand structure directly influences the relative rates of reductive elimination (desired product) and β-hydride elimination (side product).

    • Rationale: Bulky ligands can create a steric environment around the palladium center that favors C-N bond formation over the competing decomposition pathway.

    • Troubleshooting Steps:

      • Screen Different Ligands: If using a general-purpose ligand, switch to one known to suppress hydrodehalogenation. For primary amines, ligands like BrettPhos have been specifically designed to address this issue. [5] * Adjust Ligand:Palladium Ratio: A slight excess of ligand can sometimes help stabilize the catalyst and favor the desired pathway, though this is less common with modern precatalysts.

  • Base and Solvent Effects: The reaction environment can influence the stability of key intermediates.

    • Rationale: The choice of base and solvent can affect the concentration and reactivity of the palladium-amido intermediate that precedes reductive elimination.

    • Troubleshooting Steps:

      • Screen Weaker Bases: While it may slow the reaction, switching from NaOtBu to K₃PO₄ or Cs₂CO₃ can sometimes alter the selectivity and reduce the side reaction.

      • Evaluate Solvent: Changing the solvent polarity (e.g., from toluene to dioxane) can impact the catalytic cycle and may disfavor the hydrodehalogenation pathway.

Data Summary: Common Ligand/Base Combinations

The following table provides starting points for ligand and base selection based on the amine nucleophile. This is a general guide; optimal conditions are always substrate-dependent.

Amine TypeRecommended LigandsRecommended BasesRationale
Primary Alkyl/Aryl Amines BrettPhos, XPhosLHMDS, NaOtBuBrettPhos is designed to minimize hydrodehalogenation. [5]Strong bases are often required for efficient coupling.
Secondary Cyclic Amines RuPhos, SPhosNaOtBu, K₃PO₄RuPhos is a robust ligand for secondary amines. [4]Base choice depends on substrate functional group tolerance.
Amides & NH-Heterocycles tBuBrettPhos, DavePhosK₃PO₄, Cs₂CO₃These nucleophiles are less basic and require more specialized, highly active ligands and often weaker bases to avoid side reactions. [5][6]
Challenging Substrates (e.g., Ar-Cl) tBuXPhos, AdBrettPhosNaOtBu, LHMDSAryl chlorides require highly electron-rich and bulky ligands to facilitate the difficult oxidative addition step. [10]
References
  • De Ketele, S., et al. (2021). Recent advances in analytical techniques for high throughput experimentation. Journal of Chromatography A, 1639, 461933. Retrieved from [Link]

  • Dardir, A. H., et al. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 83(2), 469-477. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Jessiman, J. E., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152-1169. Retrieved from [Link]

  • Jessiman, J. E., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. PubMed, 33432233. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11571-11579. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 25340321. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11571-11579. Retrieved from [Link]

  • High-Throughput Screening Techniques in Catalysis. (n.d.). University of Rostock. Retrieved from [Link]

  • De Ketele, S., et al. (2021). Recent advances in analytical techniques for high throughput experimentation. PMC. Retrieved from [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. (2025). PubMed. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022). ChemistryViews. Retrieved from [Link]

  • Utilizing high-throughput analysis techniques to enable high-throughput experimentation. (2022). American Chemical Society. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 427-434. Retrieved from [Link]

  • Technical Piece: A Best Practice Guide to the Optimisation of Buchwald-Hartwig Amination Reactions. (n.d.). CatSci Ltd. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

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  • Buchwald-Hartwig Amination Reaction. (2022). Pearson. Retrieved from [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald-Hartwig Amination Reaction. (2020). AIChE Proceedings. Retrieved from [Link]

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Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions involving Pyridine Scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with these powerful synthetic transformations. The inherent Lewis basicity of the pyridine nitrogen can lead to complex interactions with the palladium catalyst, often complicating product isolation and purification.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to navigate these common hurdles effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during the workup of your palladium-catalyzed pyridine reactions. Each entry explains the root cause and provides actionable, step-by-step protocols.

Issue 1: Persistent Palladium Contamination in the Final Product

Question: After standard aqueous workup and column chromatography, I'm still observing significant palladium residues in my purified pyridine-containing product. What's causing this, and how can I remove it?

Root Cause Analysis: The nitrogen atom of the pyridine ring, being a Lewis base, can strongly coordinate to the palladium catalyst.[1][2] This interaction can lead to the formation of stable palladium-pyridine complexes that may co-elute with your product during chromatography or resist simple extraction. The choice of palladium removal technique is highly dependent on the specific product, solvent, temperature, and additives used in the reaction.[3]

Troubleshooting Protocol: Palladium Scavenging

For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMEA have stringent limits on residual metal content, often requiring levels below 5 ppm.[4] Traditional methods like recrystallization or extraction can be inefficient and lead to significant product loss.[4][5] Solid-supported metal scavengers offer a highly selective and cost-effective solution.[4]

Step-by-Step Scavenging Protocol:

  • Reaction Quench & Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate, toluene) and filter through a pad of Celite to remove the bulk of the precipitated palladium catalyst.[6]

  • Select a Scavenger: Choose a scavenger based on the nature of your product and the palladium species present. Thiol-based scavengers are particularly effective due to sulfur's high affinity for platinum group metals.[3]

    • ISOLUTE® Si-Thiol: A silica-bonded propanethiol useful for scavenging various metals including Pd, Pt, Cu, Hg, Ag, and Pb.[4]

    • MP-TMT: A macroporous polystyrene-bound trimercaptotriazine (TMT) that is highly efficient for palladium removal.[4]

    • Carboxen® Synthetic Carbons: These offer high metal scavenging capacity while maximizing API yield, outperforming some traditional carbon adsorbents.[7]

  • Scavenging Conditions:

    • Add the selected scavenger (typically 5-10 wt% relative to the product) to the filtrate from step 1.

    • Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for a period ranging from a few hours to overnight. The optimal time and temperature should be determined empirically.

  • Removal of Scavenger: Filter the mixture to remove the solid-supported scavenger. Wash the filter cake with a fresh portion of the organic solvent to ensure complete recovery of your product.

  • Final Purification: Concentrate the filtrate and proceed with standard purification methods like column chromatography or recrystallization.

Scavenger TypeSupportFunctional GroupTypical Loading (wt%)Key Advantages
Si-Thiol SilicaThiol5-15Broad metal scavenging, good solvent compatibility.[3][4]
MP-TMT PolystyreneTrimercaptotriazine5-10High efficiency for palladium, robust in various solvents.[4]
Carboxen® Synthetic CarbonN/A10-20High capacity, minimizes product loss compared to activated carbon.[7]

Table 1: Comparison of Common Palladium Scavengers.

Issue 2: Difficulty Separating the Pyridine Product from Reaction Byproducts

Question: My crude reaction mixture is complex, and my pyridine-containing product is difficult to isolate from closely-eluting impurities via column chromatography. Are there alternative workup strategies?

Root Cause Analysis: Palladium-catalyzed reactions can generate various byproducts, including homocoupled starting materials and ligand-derived impurities.[8] The similar polarity of these byproducts to the desired pyridine product can make chromatographic separation challenging.

Troubleshooting Protocol: Acid-Base Extraction

Leveraging the basicity of the pyridine nitrogen allows for an effective separation from non-basic impurities through an acid-base extraction.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: After the initial workup (e.g., filtration through Celite), dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 10% aqueous citric acid). The basic pyridine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Repeat the acidic wash 2-3 times to ensure complete extraction of the product.

  • Separation of Layers: Carefully separate the aqueous layer containing the protonated product.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8). This will deprotonate the pyridine product, causing it to precipitate or become extractable back into an organic solvent.

  • Final Extraction: Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

G cluster_0 Initial Workup cluster_1 Acid-Base Extraction cluster_2 Final Purification A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Wash with Dilute Acid B->C D Separate Aqueous Layer (Contains Protonated Product) C->D E Basify Aqueous Layer D->E F Extract with Organic Solvent E->F G Combine Organic Extracts F->G H Dry and Concentrate G->H I Purified Pyridine Product H->I

Figure 1. Workflow for Acid-Base Extraction of Pyridine Products.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a 2-bromopyridine is sluggish and gives a low yield. How can I improve the workup to isolate what product has formed?

A1: The amination of 2-halopyridines can be challenging due to the pyridine nitrogen coordinating with and poisoning the palladium catalyst.[6] For the workup, after cooling the reaction, dilute with an organic solvent like ethyl acetate and filter through a short plug of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. After filtration and concentration, purify the crude product using flash column chromatography.[6]

Q2: I am performing a Suzuki-Miyaura coupling with a pyridylboronic acid. Are there any specific workup considerations?

A2: Yes, pyridylboronic acids can be prone to protodeboronation, especially under harsh basic conditions. A typical workup involves removing the solvent in vacuo after the reaction, adding ethyl acetate, and washing the organic layer with brine. After separation and drying over MgSO₄, the product can be purified by silica gel chromatography.[9] It's crucial to ensure the reaction goes to completion to avoid isolating unreacted starting materials.

Q3: Can I use activated carbon to remove palladium residues?

A3: While activated carbon is a common method for metal removal, it can sometimes lead to a lower yield of the active pharmaceutical ingredient (API) due to non-specific adsorption.[7] Modern alternatives like functionalized silica or synthetic carbons (e.g., Carboxen®) often provide better selectivity and higher product recovery.[7][10] If you do use activated carbon, be aware that it may require a larger volume in the reactor compared to more efficient metal scavengers.[10]

Q4: How do I remove a high-boiling polar solvent like DMF or DMSO from my pyridine-containing product?

A4: For high-boiling polar solvents like DMF or DMSO, a thorough aqueous wash is necessary. Dilute the reaction mixture with a large volume of water (at least 5-10 times the volume of the polar solvent) before extracting with a less polar organic solvent like ethyl acetate or diethyl ether. Repeat the water wash of the organic layer several times to effectively remove the residual high-boiling solvent.[11]

G cluster_start cluster_problem cluster_choices cluster_solutions cluster_end start problem Problem Encountered During Workup start->problem pd_residue Palladium Residues problem->pd_residue byproducts Byproduct Contamination problem->byproducts solvent High-Boiling Solvent problem->solvent scavenging Palladium Scavenging Protocol pd_residue->scavenging acid_base Acid-Base Extraction byproducts->acid_base aq_wash Extensive Aqueous Wash solvent->aq_wash end {Purified Product} scavenging->end acid_base->end aq_wash->end

Sources

Validation & Comparative

Comparative Biological Activity of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern agrochemical and pharmaceutical research, the trifluoromethylpyridine (TFMP) scaffold stands out as a privileged structure, imparting unique physicochemical properties that can significantly enhance the biological activity of molecules.[1] This guide provides a comprehensive comparison of the biological activities of analogs based on the core structure of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various bioactive compounds. By exploring the structure-activity relationships (SAR) across herbicidal, insecticidal, and fungicidal domains, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide future discovery and optimization efforts.

The Significance of the this compound Scaffold

The combination of a pyridine ring with a trifluoromethyl group offers a powerful toolkit for medicinal and agricultural chemists. The trifluoromethyl group, a strong electron-withdrawing moiety, can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can participate in hydrogen bonding and alter solubility and pharmacokinetic profiles. The specific arrangement of chloro and methoxy substituents on the this compound core further refines these properties, making its analogs prime candidates for developing novel, highly active compounds.

Comparative Analysis of Biological Activities

This section details the reported herbicidal, insecticidal, and fungicidal activities of various analogs of this compound. The data presented is a synthesis of findings from multiple studies and is intended to highlight key structure-activity relationships.

Herbicidal Activity

The 2-methoxy-4-(trifluoromethyl)pyridine moiety is a key component of the commercial herbicide pyroxsulam, which functions as an acetolactate synthase (ALS) inhibitor.[3] Research into analogs has revealed critical insights into optimizing herbicidal efficacy and crop selectivity.

Key Structure-Activity Relationship Insights:

  • Pyridine vs. Phenyl Analogs: Studies have shown that while 2-methoxy-4-(trifluoromethyl)phenyl analogs can exhibit high herbicidal activity on grass species, they often cause significant injury to cereal crops like wheat. In contrast, the corresponding pyridine analogs, such as those derived from our core scaffold, have demonstrated improved crop selectivity, which is primarily attributed to differences in the rate of metabolism in the crop.[3]

  • Influence of Substituents: The nature and position of substituents on the pyridine ring play a crucial role in determining herbicidal potency. While specific comparative data for a wide range of direct analogs of this compound is limited in publicly available literature, broader studies on related pyridine herbicides indicate that modifications at the 5- and 6-positions can significantly impact activity and spectrum.

Table 1: Comparison of Herbicidal Activity of Selected Pyridine Analogs

Compound/AnalogTarget WeedsObserved ActivityReference CompoundKey Structural FeatureReference
PyroxsulamKey weeds in cereal cropsHigh efficacy and crop selectivityPhenyl analog2-methoxy-4-(trifluoromethyl)pyridine[3]
Phenyl AnalogGrass speciesHigh herbicidal activity, but significant crop injury-2-methoxy-4-(trifluoromethyl)phenyl[3]
Insecticidal Activity

The trifluoromethylpyridine scaffold is also a cornerstone in the development of modern insecticides. Compounds like chlorfluazuron and sulfoxaflor, which contain this moiety, exhibit potent activity against a range of insect pests.[3]

Key Structure-Activity Relationship Insights:

  • Impact of the Trifluoromethyl Group: The trifluoromethyl group is often crucial for high insecticidal potency. Structure-activity relationship studies of various trifluoromethylpyridine derivatives have consistently shown their superiority over non-fluorinated analogs.

  • Modification of Linked Moieties: The insecticidal spectrum and potency can be significantly modulated by altering the chemical groups attached to the trifluoromethylpyridine core. For instance, the development of flupyrimin analogs has shown that introducing different arylpyrazole subunits can lead to compounds with excellent insecticidal activity against pests like Plutella xylostella.[4]

Table 2: Comparison of Insecticidal Activity of Selected Trifluoromethylpyridine Analogs

Compound/AnalogTarget PestActivity (LC50/EC50)Reference CompoundKey Structural FeatureReference
ChlorfluazuronLepidoptera, Diptera, OrthopteraHighDiflubenzuron3,5-dichloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)aniline[3]
SulfoxaflorSap-feeding insectsHigh-6-(trifluoromethyl)pyridine[3]
Flupyrimin Analog B4Plutella xylostella>70% mortality at 25 µg/mlFlupyriminArylpyrazole subunit[4]
Fungicidal Activity

The fungicidal potential of trifluoromethylpyridine derivatives is exemplified by fluazinam, a broad-spectrum fungicide.[5] The trifluoromethyl group, in combination with other substituents on the pyridine ring, has been shown to be a key determinant of antifungal efficacy.

Key Structure-Activity Relationship Insights:

  • Superiority of Trifluoromethyl Substitution: Comparative studies have indicated that trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity than their analogs with chloro-, nitro-, or cyano-substituents.[3]

  • Broad-Spectrum Potential: Analogs of trifluoromethylpyridine have demonstrated activity against a range of phytopathogenic fungi. For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant activity against various species of Botrytis cinerea.[6]

Table 3: Comparison of Fungicidal Activity of Selected Trifluoromethylpyrimidine Analogs

Compound/AnalogTarget FungiActivity (EC50/MIC)Reference CompoundKey Structural FeatureReference
FluazinamBroad-spectrumHigh-3-chloro-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,6-dinitroaniline[5]
Triazolopyrimidine Analog 5hBotrytis cinereaSignificant-1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine with thioether moiety[6]
Triazolopyrimidine Analog 5oBotrytis cinereaSignificant-1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine with thioether moiety[6]

Experimental Methodologies for Biological Activity Screening

To ensure the reliability and reproducibility of the biological activity data, standardized experimental protocols are essential. This section outlines representative methodologies for herbicidal, insecticidal, and fungicidal screening.

Herbicidal Activity Screening (In Vitro)

A common and efficient method for primary herbicide screening is the use of microtiter plates with a model plant species.

Protocol: Microtiter Plate-Based Algal Growth Inhibition Assay

  • Preparation of Algal Culture: Aseptically grow a culture of a unicellular green alga, such as Chlamydomonas reinhardtii, in a suitable liquid medium to a logarithmic growth phase.

  • Compound Preparation: Dissolve the test compounds (analogs of this compound) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series for each compound.

  • Assay Setup: In a 96-well microtiter plate, add the algal culture to each well. Then, add the different concentrations of the test compounds to the respective wells. Include a solvent control and a positive control (a known herbicide).

  • Incubation: Incubate the microtiter plate under controlled conditions of light and temperature for a defined period (e.g., 48-72 hours).

  • Data Acquisition: Measure the algal growth inhibition by reading the absorbance or fluorescence of each well using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each compound, which is the concentration that causes 50% inhibition of algal growth.

Diagram: Herbicidal Activity Screening Workflow

Herbicidal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis algal_culture Algal Culture (Log Phase) plate_setup 96-Well Plate Setup (Algae + Compounds) algal_culture->plate_setup compound_prep Compound Dilution Series compound_prep->plate_setup incubation Incubation (Light & Temp Controlled) plate_setup->incubation read_plate Measure Growth (Absorbance/Fluorescence) incubation->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50

Caption: Workflow for in vitro herbicidal activity screening.

Insecticidal Bioassay

The leaf-dip bioassay is a widely used method for evaluating the efficacy of insecticides against various insect pests.

Protocol: Leaf-Dip Bioassay for Aphids

  • Insect Rearing: Maintain a healthy and uniform population of the target insect pest (e.g., cowpea aphid, Aphis craccivora) on host plants under controlled environmental conditions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.[7]

  • Leaf Treatment: Detach leaves from the host plant and dip them into the respective test solutions for a specific duration (e.g., 10-30 seconds). Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish with a moist filter paper to maintain humidity. Introduce a known number of adult insects onto each treated leaf.

  • Incubation and Mortality Assessment: Incubate the petri dishes at a controlled temperature and photoperiod. Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a microscope. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the lethal concentration (LC50) for each compound, which is the concentration that causes 50% mortality of the insect population, using probit analysis.

Diagram: Insecticidal Bioassay Workflow

Insecticidal_Bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis insect_rearing Insect Rearing insect_exposure Insect Exposure on Treated Leaves insect_rearing->insect_exposure compound_prep Compound Dilution (with Surfactant) leaf_dip Leaf Dipping compound_prep->leaf_dip leaf_dip->insect_exposure incubation Incubation insect_exposure->incubation mortality_assessment Mortality Assessment incubation->mortality_assessment calc_lc50 Calculate LC50 mortality_assessment->calc_lc50

Caption: Workflow for the leaf-dip insecticidal bioassay.

Antifungal Activity Screening (In Vitro)

The mycelial growth inhibition assay is a standard method for determining the in vitro antifungal activity of chemical compounds against phytopathogenic fungi.

Protocol: Mycelial Growth Inhibition Assay

  • Fungal Culture: Grow the target phytopathogenic fungus (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until a sufficient amount of mycelium is produced.

  • Compound Incorporation: Prepare stock solutions of the test compounds in an appropriate solvent. Add the test compounds at various concentrations to the molten PDA medium before pouring it into petri dishes.

  • Inoculation: Place a mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, in the center of each agar plate containing the test compound.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth in the dark.

  • Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control. Determine the half-maximal effective concentration (EC50) value.

Diagram: Antifungal Activity Screening Workflow

Antifungal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (on Agar) inoculation Inoculation with Mycelial Plug fungal_culture->inoculation compound_incorporation Compound Incorporation into Agar Medium compound_incorporation->inoculation incubation Incubation inoculation->incubation growth_measurement Measure Colony Diameter incubation->growth_measurement calc_ec50 Calculate EC50 growth_measurement->calc_ec50

Caption: Workflow for in vitro antifungal activity screening.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel and effective agrochemicals and pharmaceuticals. The comparative analysis presented in this guide underscores the critical role of systematic structural modifications in fine-tuning biological activity and selectivity. The interplay of the chloro, methoxy, and trifluoromethyl substituents on the pyridine ring provides a rich chemical space for exploration.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider and more systematic range of analogs of this compound. The generation of robust quantitative structure-activity relationship (QSAR) models will be instrumental in rationally designing next-generation compounds with enhanced potency, selectivity, and favorable environmental profiles. The detailed experimental protocols provided herein offer a validated framework for such investigations, ensuring the generation of high-quality, comparable data that will undoubtedly accelerate the development of new solutions for crop protection and human health.

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  • ACS Publications. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. Available at: [Link]

  • Assiut University. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available at: [Link]

  • ASM Journals. (2024). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. Available at: [Link]

  • ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Available at: [Link]

  • ACS Publications. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available at: [Link]

  • ResearchGate. (2021). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Available at: [Link]

  • J-STAGE. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Available at: [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of 3- aryl- 2- (2- chloro- 7- methoxyquinolin- 3- yl) - 4- thiazolidinones. Available at: [Link]

  • Sardrood, B. P. (n.d.). In vitro studies in the quest for herbicidal mycochemicals. Retrieved from [Link]

  • ASM Journals. (2024). A combined genetic and chemical approach for identifying novel antifungal compounds against Fusarium graminearum. Available at: [Link]

  • MDPI. (2023). Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. Available at: [Link]

  • PubMed. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Available at: [Link]

  • PubMed. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Available at: [Link]

In the landscape of modern agrochemical and pharmaceutical research, the trifluoromethylpyridine (TFMP) scaffold stands out as a privileged structure, imparting unique physicochemical properties that can significantly enhance the biological activity of molecules.[1] This guide provides a comprehensive comparison of the biological activities of analogs based on the core structure of this compound, a key intermediate in the synthesis of various bioactive compounds. By exploring the structure-activity relationships (SAR) across herbicidal, insecticidal, and fungicidal domains, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide future discovery and optimization efforts.

The Significance of the this compound Scaffold

The combination of a pyridine ring with a trifluoromethyl group offers a powerful toolkit for medicinal and agricultural chemists. The trifluoromethyl group, a strong electron-withdrawing moiety, can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can participate in hydrogen bonding and alter solubility and pharmacokinetic profiles. The specific arrangement of chloro and methoxy substituents on the this compound core further refines these properties, making its analogs prime candidates for developing novel, highly active compounds.

Comparative Analysis of Biological Activities

This section details the reported herbicidal, insecticidal, and fungicidal activities of various analogs of this compound. The data presented is a synthesis of findings from multiple studies and is intended to highlight key structure-activity relationships.

Herbicidal Activity

The 2-methoxy-4-(trifluoromethyl)pyridine moiety is a key component of the commercial herbicide pyroxsulam, which functions as an acetolactate synthase (ALS) inhibitor.[3] Research into analogs has revealed critical insights into optimizing herbicidal efficacy and crop selectivity.

Key Structure-Activity Relationship Insights:

  • Pyridine vs. Phenyl Analogs: Studies have shown that while 2-methoxy-4-(trifluoromethyl)phenyl analogs can exhibit high herbicidal activity on grass species, they often cause significant injury to cereal crops like wheat. In contrast, the corresponding pyridine analogs, such as those derived from our core scaffold, have demonstrated improved crop selectivity, which is primarily attributed to differences in the rate of metabolism in the crop.[3]

  • Influence of Substituents: The nature and position of substituents on the pyridine ring play a crucial role in determining herbicidal potency. While specific comparative data for a wide range of direct analogs of this compound is limited in publicly available literature, broader studies on related pyridine herbicides indicate that modifications at the 5- and 6-positions can significantly impact activity and spectrum.

Table 1: Comparison of Herbicidal Activity of Selected Pyridine Analogs

Compound/AnalogTarget WeedsObserved ActivityReference CompoundKey Structural FeatureReference
PyroxsulamKey weeds in cereal cropsHigh efficacy and crop selectivityPhenyl analog2-methoxy-4-(trifluoromethyl)pyridine[3]
Phenyl AnalogGrass speciesHigh herbicidal activity, but significant crop injury-2-methoxy-4-(trifluoromethyl)phenyl[3]
Insecticidal Activity

The trifluoromethylpyridine scaffold is also a cornerstone in the development of modern insecticides. Compounds like chlorfluazuron and sulfoxaflor, which contain this moiety, exhibit potent activity against a range of insect pests.[3]

Key Structure-Activity Relationship Insights:

  • Impact of the Trifluoromethyl Group: The trifluoromethyl group is often crucial for high insecticidal potency. Structure-activity relationship studies of various trifluoromethylpyridine derivatives have consistently shown their superiority over non-fluorinated analogs.

  • Modification of Linked Moieties: The insecticidal spectrum and potency can be significantly modulated by altering the chemical groups attached to the trifluoromethylpyridine core. For instance, the development of flupyrimin analogs has shown that introducing different arylpyrazole subunits can lead to compounds with excellent insecticidal activity against pests like Plutella xylostella.[4]

Table 2: Comparison of Insecticidal Activity of Selected Trifluoromethylpyridine Analogs

Compound/AnalogTarget PestActivity (LC50/EC50)Reference CompoundKey Structural FeatureReference
ChlorfluazuronLepidoptera, Diptera, OrthopteraHighDiflubenzuron3,5-dichloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)aniline[3]
SulfoxaflorSap-feeding insectsHigh-6-(trifluoromethyl)pyridine[3]
Flupyrimin Analog B4Plutella xylostella>70% mortality at 25 µg/mlFlupyriminArylpyrazole subunit[4]
Fungicidal Activity

The fungicidal potential of trifluoromethylpyridine derivatives is exemplified by fluazinam, a broad-spectrum fungicide.[5] The trifluoromethyl group, in combination with other substituents on the pyridine ring, has been shown to be a key determinant of antifungal efficacy.

Key Structure-Activity Relationship Insights:

  • Superiority of Trifluoromethyl Substitution: Comparative studies have indicated that trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity than their analogs with chloro-, nitro-, or cyano-substituents.[3]

  • Broad-Spectrum Potential: Analogs of trifluoromethylpyridine have demonstrated activity against a range of phytopathogenic fungi. For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant activity against various species of Botrytis cinerea.[6]

Table 3: Comparison of Fungicidal Activity of Selected Trifluoromethylpyrimidine Analogs

Compound/AnalogTarget FungiActivity (EC50/MIC)Reference CompoundKey Structural FeatureReference
FluazinamBroad-spectrumHigh-3-chloro-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,6-dinitroaniline[5]
Triazolopyrimidine Analog 5hBotrytis cinereaSignificant-1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine with thioether moiety[6]
Triazolopyrimidine Analog 5oBotrytis cinereaSignificant-1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine with thioether moiety[6]

Experimental Methodologies for Biological Activity Screening

To ensure the reliability and reproducibility of the biological activity data, standardized experimental protocols are essential. This section outlines representative methodologies for herbicidal, insecticidal, and fungicidal screening.

Herbicidal Activity Screening (In Vitro)

A common and efficient method for primary herbicide screening is the use of microtiter plates with a model plant species.

Protocol: Microtiter Plate-Based Algal Growth Inhibition Assay

  • Preparation of Algal Culture: Aseptically grow a culture of a unicellular green alga, such as Chlamydomonas reinhardtii, in a suitable liquid medium to a logarithmic growth phase.

  • Compound Preparation: Dissolve the test compounds (analogs of this compound) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series for each compound.

  • Assay Setup: In a 96-well microtiter plate, add the algal culture to each well. Then, add the different concentrations of the test compounds to the respective wells. Include a solvent control and a positive control (a known herbicide).

  • Incubation: Incubate the microtiter plate under controlled conditions of light and temperature for a defined period (e.g., 48-72 hours).

  • Data Acquisition: Measure the algal growth inhibition by reading the absorbance or fluorescence of each well using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each compound, which is the concentration that causes 50% inhibition of algal growth.

Diagram: Herbicidal Activity Screening Workflow

Herbicidal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis algal_culture Algal Culture (Log Phase) plate_setup 96-Well Plate Setup (Algae + Compounds) algal_culture->plate_setup compound_prep Compound Dilution Series compound_prep->plate_setup incubation Incubation (Light & Temp Controlled) plate_setup->incubation read_plate Measure Growth (Absorbance/Fluorescence) incubation->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50

Caption: Workflow for in vitro herbicidal activity screening.

Insecticidal Bioassay

The leaf-dip bioassay is a widely used method for evaluating the efficacy of insecticides against various insect pests.

Protocol: Leaf-Dip Bioassay for Aphids

  • Insect Rearing: Maintain a healthy and uniform population of the target insect pest (e.g., cowpea aphid, Aphis craccivora) on host plants under controlled environmental conditions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.[7]

  • Leaf Treatment: Detach leaves from the host plant and dip them into the respective test solutions for a specific duration (e.g., 10-30 seconds). Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish with a moist filter paper to maintain humidity. Introduce a known number of adult insects onto each treated leaf.

  • Incubation and Mortality Assessment: Incubate the petri dishes at a controlled temperature and photoperiod. Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a microscope. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the lethal concentration (LC50) for each compound, which is the concentration that causes 50% mortality of the insect population, using probit analysis.

Diagram: Insecticidal Bioassay Workflow

Insecticidal_Bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis insect_rearing Insect Rearing insect_exposure Insect Exposure on Treated Leaves insect_rearing->insect_exposure compound_prep Compound Dilution (with Surfactant) leaf_dip Leaf Dipping compound_prep->leaf_dip leaf_dip->insect_exposure incubation Incubation insect_exposure->incubation mortality_assessment Mortality Assessment incubation->mortality_assessment calc_lc50 Calculate LC50 mortality_assessment->calc_lc50

Caption: Workflow for the leaf-dip insecticidal bioassay.

Antifungal Activity Screening (In Vitro)

The mycelial growth inhibition assay is a standard method for determining the in vitro antifungal activity of chemical compounds against phytopathogenic fungi.

Protocol: Mycelial Growth Inhibition Assay

  • Fungal Culture: Grow the target phytopathogenic fungus (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until a sufficient amount of mycelium is produced.

  • Compound Incorporation: Prepare stock solutions of the test compounds in an appropriate solvent. Add the test compounds at various concentrations to the molten PDA medium before pouring it into petri dishes.

  • Inoculation: Place a mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, in the center of each agar plate containing the test compound.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth in the dark.

  • Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control. Determine the half-maximal effective concentration (EC50) value.

Diagram: Antifungal Activity Screening Workflow

Antifungal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (on Agar) inoculation Inoculation with Mycelial Plug fungal_culture->inoculation compound_incorporation Compound Incorporation into Agar Medium compound_incorporation->inoculation incubation Incubation inoculation->incubation growth_measurement Measure Colony Diameter incubation->growth_measurement calc_ec50 Calculate EC50 growth_measurement->calc_ec50

Caption: Workflow for in vitro antifungal activity screening.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel and effective agrochemicals and pharmaceuticals. The comparative analysis presented in this guide underscores the critical role of systematic structural modifications in fine-tuning biological activity and selectivity. The interplay of the chloro, methoxy, and trifluoromethyl substituents on the pyridine ring provides a rich chemical space for exploration.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider and more systematic range of analogs of this compound. The generation of robust quantitative structure-activity relationship (QSAR) models will be instrumental in rationally designing next-generation compounds with enhanced potency, selectivity, and favorable environmental profiles. The detailed experimental protocols provided herein offer a validated framework for such investigations, ensuring the generation of high-quality, comparable data that will undoubtedly accelerate the development of new solutions for crop protection and human health.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 130-146. Available at: [Link]

  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., ... & Liu, S. (2022). Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(21), 7265. Available at: [Link]

  • Song, Y., Wang, C., Li, M., Cui, H., Wang, D., Chang, X., & Lv, X. (2024). Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. Journal of Agricultural and Food Chemistry, 72(20), 11360-11368. Available at: [Link]

  • Jeske, S. M. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4877-4889. Available at: [Link]

  • El-Sayed, M. E. A., Bakhite, E. A., & Abdel-Raheem, S. A. A. (2019). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega, 4(5), 9036-9047. Available at: [Link]

  • Sardrood, B. P., Elahifard, E., & Heidari, M. (2021). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of Plant Protection Research, 61(1), 93-98. Available at: [Link]

  • El-Sayed, M. E. A., Bakhite, E. A., & Abdel-Raheem, S. A. A. (2019). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega, 4(5), 9036-9047. Available at: [Link]

  • O'Meara, T. R., & Robbins, N. (2020). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 64(8), e00589-20. Available at: [Link]

  • Liu, X. H., Xu, X. Y., Tan, C. X., Weng, J. Q., Xin, J. H., & Chen, J. (2015). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1, 2, 4-triazolo [4, 3-a] pyridine derivatives. Pest Management Science, 71(2), 292-301. Available at: [Link]

  • Zhang, J., Li, Y., & Ma, Y. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 235-243. Available at: [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • O'Meara, T. R., & Robbins, N. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Current Fungal Infection Reports, 14(2), 96-104. Available at: [Link]

  • Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., ... & Sanna, M. L. (2011). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 9(13), 4847-4855. Available at: [Link]

  • Alchemist-chem. (n.d.). 2-Methoxy-4-(trifluoromethyl)pyridine: Properties, Uses, Safety, Supplier & Pricing. Retrieved from [Link]

  • Li, M., Wang, Y., Zhang, Y., Li, Y., Wang, C., & Lv, X. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1019573. Available at: [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

  • ResearchGate. (2021). Insecticidal activity of selective pyridine derivatives synthesized. Available at: [Link]

  • Wei, W., Feng, T., Liu, Q., Xu, Z., Li, H., Shi, R., ... & Liu, S. (2022). Design, Synthesis, and Antifungal Activity of Novel 1, 2, 4-Triazolo [4, 3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Heterocyclic Chemistry, 59(9), 1639-1648. Available at: [Link]

  • Taylor & Francis Online. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Available at: [Link]

  • ResearchGate. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. Available at: [Link]

  • ACS Publications. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. Available at: [Link]

  • Assiut University. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available at: [Link]

  • ASM Journals. (2024). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. Available at: [Link]

  • ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Available at: [Link]

  • ACS Publications. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available at: [Link]

  • ResearchGate. (2021). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Available at: [Link]

  • J-STAGE. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Available at: [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of 3- aryl- 2- (2- chloro- 7- methoxyquinolin- 3- yl) - 4- thiazolidinones. Available at: [Link]

  • Sardrood, B. P. (n.d.). In vitro studies in the quest for herbicidal mycochemicals. Retrieved from [Link]

  • ASM Journals. (2024). A combined genetic and chemical approach for identifying novel antifungal compounds against Fusarium graminearum. Available at: [Link]

  • MDPI. (2023). Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. Available at: [Link]

  • PubMed. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Available at: [Link]

  • PubMed. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Available at: [Link]

Sources

Comparing the efficacy of different ligands in Buchwald-Hartwig amination of pyridines

[1]

Executive Summary

The Buchwald-Hartwig amination of pyridines presents a distinct set of challenges compared to benzenoid systems. The electron-deficient nature of the pyridine ring facilitates oxidative addition (OA) but hampers reductive elimination (RE). More critically, the Lewis-basic nitrogen atom competes with phosphine ligands for palladium coordination, leading to catalyst poisoning and the formation of inactive off-cycle species.

This guide objectively compares the efficacy of three dominant ligand classes—Dialkylbiaryl phosphines (BrettPhos, RuPhos) , Bis-phosphines (Josiphos) , and General Purpose (XPhos) —specifically for pyridine substrates.

Key Takeaway:

  • BrettPhos: The gold standard for primary amines and electron-deficient pyridines.

  • RuPhos: Superior for secondary amines and sterically hindered coupling partners.[1]

  • Josiphos (CyPF-tBu): The critical problem-solver for 2-halopyridines prone to chelation-induced catalyst poisoning.

The Pyridine Challenge: Mechanism & Poisoning

To select the right ligand, one must understand the failure mode. In standard couplings, the catalytic cycle proceeds through OA, amine binding, deprotonation, and RE. With pyridines, the pyridine nitrogen (

Mechanistic Pathway & The "Poisoning Trap"

The following diagram illustrates the standard cycle versus the off-cycle trap common in pyridine substrates.

PyridineCatalysisPd0L-Pd(0)Active SpeciesOA_ComplexOxidative Addition(L-Pd(II)-Ar-X)Pd0->OA_Complex+ Py-XAmine_BindAmine CoordinationOA_Complex->Amine_Bind+ HNR2Poison_ComplexOFF-CYCLE TRAP[Pd(Pyridine)L(X)]Catalyst ArrestOA_Complex->Poison_ComplexCoordination ofPyridine NitrogenDeprotonationDeprotonation(Base)Amine_Bind->DeprotonationRE_StepReductive Elimination(Product Release)Deprotonation->RE_StepRE_Step->Pd0- ProductPoison_Complex->OA_ComplexSlow Reversal(Requires Bulky Ligand)

Figure 1: The catalytic cycle highlighting the competitive binding of the pyridine substrate (The Poison Trap), which sequesters the catalyst.

Ligand Efficacy Analysis

A. BrettPhos: The Primary Amine Specialist

Structure: Bulky dialkylbiaryl phosphine. Mechanism: The immense steric bulk promotes the reductive elimination of primary amines, which are otherwise prone to forming stable, unreactive amido-palladium complexes. Application:

  • Coupling primary amines to chloropyridines.

  • Excellent for electron-deficient substrates (e.g., 3-fluoropyridine derivatives).

  • Limitation: Often too bulky for secondary amines, slowing down the amine binding step.

B. RuPhos: The Secondary Amine Workhorse

Structure: Dialkylbiaryl phosphine with specific alkoxy substitution. Mechanism: Balances steric bulk with electron-richness. The specific conformation allows for the accommodation of secondary amines while still facilitating RE. Application:

  • Coupling secondary amines (morpholine, piperidine) to halopyridines.

  • High tolerance for steric hindrance on the amine partner.[2][3]

C. Josiphos (CyPF-tBu): The Anti-Poisoning Agent

Structure: Ferrocenyl bis-phosphine (Chelating). Mechanism: Unlike monodentate biaryl phosphines, Josiphos creates a rigid chelate. This occupies the coordination sites that the pyridine nitrogen would otherwise target, effectively blocking the "Poison Trap" shown in Figure 1. Application:

  • 2-halopyridines and 2-aminopyridines .[4]

  • Substrates where the nitrogen is adjacent to the reaction center (chelation prone).

Comparative Performance Data

The following table summarizes typical yields derived from comparative studies (e.g., Surry & Buchwald, Chem. Sci.; Driver & Hartwig, JACS) under optimized conditions.

Substrate (Electrophile)Nucleophile (Amine)Ligand RecommendationTypical YieldMechanistic Advantage
3-Chloropyridine Primary (e.g., Octylamine)BrettPhos 92-98%Promotes RE; prevents

-hydride elimination.
3-Chloropyridine Secondary (e.g., Morpholine)RuPhos 88-95%Lower steric barrier for amine binding than BrettPhos.
2-Chloropyridine Primary (e.g., Benzylamine)Josiphos (CyPF-tBu) >95%Chelation effect prevents N-coordination (poisoning).
2-Chloropyridine PrimaryBINAP (Older Gen)<40%Susceptible to bis-coordination and poisoning.
3-Bromo-5-cyanopyridine Aniline (Weak Nuc)XPhos 85%General high activity; tolerates EWGs well.

Experimental Protocol: Self-Validating System

To ensure reproducibility and "trustworthiness" (Part 2 of requirements), this protocol uses Precatalysts (G4) . Traditional methods (

Protocol: Coupling of 3-Chloropyridine with Morpholine (Secondary Amine)

Reagents:

  • Catalyst: RuPhos Pd G4 (2 mol%) – Ensures 1:1 Pd:L stoichiometry.

  • Ligand: RuPhos (2 mol%) – Optional: added only if substrate is extremely challenging.

  • Base: NaOtBu (1.2 equiv) – Standard strong base. (Use

    
     for ester/cyano tolerance).
    
  • Solvent: Anhydrous THF or Dioxane (0.2 M concentration).

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Solids Addition: Add RuPhos Pd G4 (0.02 mmol), 3-Chloropyridine (1.0 mmol), and NaOtBu (1.2 mmol).

    • Validation Check: Ensure NaOtBu is white and free-flowing. Yellow/clumped base indicates hydrolysis and will kill the reaction.

  • Liquids Addition: Seal vial. Evacuate/backfill with Argon (3x).[5] Inject anhydrous THF (5 mL) and Morpholine (1.2 mmol) via syringe.

  • Activation: Heat to 80°C.

    • Visual Check: The solution should turn from pale orange/yellow to a darker amber/brown within 10 minutes, indicating active

      
       generation and oxidative addition.
      
  • Monitoring: Check via LC-MS or TLC at 1 hour.

    • Endpoint: Disappearance of halide. If >20% halide remains after 4 hours, add 1 mol% more catalyst.

  • Workup: Dilute with EtOAc, filter through a Celite pad (removes Pd black), wash with water/brine, dry (

    
    ), and concentrate.
    

Decision Matrix: Selecting Your Ligand

Use this logic flow to select the starting ligand for your specific pyridine substrate.

LigandSelectionStartStart: Pyridine SubstrateAmineTypeAmine Type?Start->AmineTypePrimaryPrimary Amine(-NH2)AmineType->PrimarySecondarySecondary Amine(-NHR2)AmineType->SecondaryPosHalide Position?Pos22-Position(Ortho to N)Pos->Pos2Pos343- or 4-Position(Meta/Para)Pos->Pos34Primary->PosRuRuPhosSecondary->RuStandard ChoiceJosiJosiphos(CyPF-tBu)Pos2->JosiPrevents PoisoningBrettBrettPhos(or tBuBrettPhos)Pos34->BrettMaximizes Yield

Figure 2: Decision tree for ligand selection based on amine class and pyridine substitution pattern.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society. [Link]

  • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Chemical Science. [Link]

  • Paul, F., et al. (1994). "Structural Characterization of Intermediates in the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

Comparative Guide: Herbicidal Activity of Pyroxsulam and Triazolopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyroxsulam (N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide) represents a pinnacle in the evolution of acetolactate synthase (ALS) inhibitors. Unlike its predecessors (e.g., florasulam) which primarily target broadleaf weeds, pyroxsulam introduces significant grass weed efficacy in cereal crops due to specific modifications on the pyridine ring.

This guide provides a technical comparison of Pyroxsulam against two distinct analogs:

  • Florasulam: The established broadleaf-selective standard.

  • Analog TP-3d: A high-potency experimental analog (based on 2-methoxy-4-trifluoromethyl substitution patterns) demonstrating the impact of lipophilicity on transmembrane transport.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The herbicidal potency of this class hinges on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold.[1] The interaction with the ALS enzyme channel is governed by the "ortho-substitution" effect on the sulfonamide bridge and the electron density of the pyrimidine ring.

Key Structural Differentiators
  • Pyroxsulam: Features a trifluoromethyl (-CF3) group on the pyridine ring.[2] This electron-withdrawing group increases the acidity of the sulfonamide -NH-, enhancing binding affinity (

    
     modulation) and metabolic stability in grasses.
    
  • Florasulam: Lacks the -CF3 group (fluorine substituted), resulting in a different metabolic half-life that restricts its efficacy primarily to broadleaves.

  • Analog TP-3d: A synthetic derivative exploring ester-linkages to increase lipophilicity (LogP), theoretically enhancing cuticular penetration before hydrolyzing into the active acid form.

Visualization: SAR Logic Map

SAR_Logic Core Triazolopyrimidine Scaffold Sub_Pyridine Pyridine Ring Substitution Core->Sub_Pyridine Sub_Bridge Sulfonamide Bridge (-SO2NH-) Core->Sub_Bridge Sub_Triazole Triazole Fusion Core->Sub_Triazole Effect_Selectivity Selectivity (Metabolic Rate) Sub_Pyridine->Effect_Selectivity e.g., -CF3 vs -F Effect_Grass Grass Control (Pyroxsulam Specific) Sub_Pyridine->Effect_Grass Critical for Wheat Safety Effect_Potency Enzyme Binding (pKa / H-Bonds) Sub_Bridge->Effect_Potency Acidity Control Sub_Triazole->Effect_Potency Active Site Fit

Figure 1: Structure-Activity Relationship (SAR) map highlighting how specific structural zones influence selectivity versus potency.

Part 2: Mechanism of Action (ALS Inhibition)[3]

Pyroxsulam and its analogs function by inhibiting Acetolactate Synthase (ALS) (EC 2.2.1.6). This enzyme catalyzes the first committed step in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[3]

The Lethality Cascade:

  • Inhibition: Herbicide binds to the regulatory subunit of ALS.

  • Starvation: The plant cannot synthesize Val/Leu/Ile.

  • Toxicity: A buildup of the substrate 2-ketobutyrate occurs, which is cytotoxic.

  • Stasis: Cell division halts (root tips/meristems), followed by necrosis.

Visualization: Inhibition Pathway

ALS_Pathway Pyruvate Pyruvate ALS ALS Enzyme (Target) Pyruvate->ALS KB 2-Ketobutyrate KB->ALS Acetolactate Acetolactate ALS->Acetolactate Normal Function Death Plant Death (Starvation + Toxicity) ALS->Death Inhibition Pyroxsulam Pyroxsulam (Inhibitor) Pyroxsulam->ALS Blocks Channel BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA

Figure 2: The ALS inhibition pathway. Pyroxsulam blocks the conversion of Pyruvate/2-Ketobutyrate, leading to amino acid starvation.

Part 3: Experimental Protocols

To objectively compare these analogs, we rely on a self-validating workflow: In Vitro Enzyme Kinetics followed by In Vivo Whole Plant Assays .

In Vitro ALS Inhibition Assay (The Acetoin Method)

Why this method? Direct measurement of acetolactate is unstable. We convert the product (acetolactate) to acetoin, which forms a colorimetric complex with creatine and naphthol.[4]

Reagents:

  • Enzyme Source: Recombinant Arabidopsis thaliana ALS or crude extract from wheat shoots.

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.0), 10 mM Sodium Pyruvate, 10 mM

    
    , 100 
    
    
    
    Thiamine Pyrophosphate (TPP), 10
    
    
    FAD.
  • Stop Solution: 2.5 M

    
    .
    

Step-by-Step Protocol:

  • Incubation: Mix 100

    
     enzyme extract with varying concentrations of Pyroxsulam/Analogs (0.1 nM to 10 
    
    
    
    ). Incubate at 30°C for 60 mins.
  • Termination: Add 50

    
     Stop Solution (
    
    
    
    ). Crucial Step: This acid stops the reaction AND decarboxylates acetolactate into acetoin. Heat at 60°C for 15 mins.
  • Color Development: Add 0.5% creatine (100

    
    ) and 5% 
    
    
    
    -naphthol (100
    
    
    in 2.5N NaOH).
  • Quantification: Incubate at 60°C for 15 mins. Read Absorbance at 525 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
In Vivo Greenhouse Bioassay

Setup:

  • Species: Triticum aestivum (Wheat - Crop), Alopecurus myosuroides (Blackgrass - Target), Galium aparine (Cleavers - Broadleaf Target).

  • Application: Post-emergence (2-3 leaf stage).

  • Sprayer: Track sprayer calibrated to 200 L/ha water volume.

  • Adjuvant: Methylated seed oil (MSO) at 0.5% v/v is mandatory for Pyroxsulam to penetrate the cuticle.

Part 4: Comparative Data Analysis

The following data summarizes the performance of Pyroxsulam against its analogs.

Table 1: Enzyme Inhibition & Physicochemical Properties
CompoundLogP (

)

(ALS Enzyme)
Relative Potency
Pyroxsulam -1.013.2 nM1.0x (Benchmark)
Florasulam -1.2212.5 nM0.25x
Analog TP-3d 0.451.6 nM2.0x

Analysis: Analog TP-3d shows superior intrinsic binding (


 = 1.6 nM) due to optimized H-bonding in the active site. However, enzyme potency does not always translate to field efficacy due to metabolism.
Table 2: Whole Plant Efficacy ( g ai/ha)

: Dose required for 90% growth reduction (Lower is better).
Target SpeciesPyroxsulamFlorasulamAnalog TP-3d
Wheat (Crop Safety) >100 (Safe)>50 (Safe)45 (Phytotoxic)
Blackgrass (Grass) 15>50 (Ineffective)10
Cleavers (Broadleaf) 553

Critical Insight: While Analog TP-3d is more potent against weeds (requiring only 10 g/ha for Blackgrass), it lacks the metabolic selectivity in wheat (causing injury at 45 g/ha). Pyroxsulam maintains the "Goldilocks" balance: high potency against grasses (15 g/ha) but rapid detoxification in wheat (Safe >100 g/ha). Florasulam fails to control grasses entirely at commercial rates.

Part 5: Conclusion & Recommendations

For researchers developing next-generation ALS inhibitors:

  • The Pyridine Core: The trifluoromethyl group on Pyroxsulam is not just for lipophilicity; it is essential for the specific metabolic pathway (cytochrome P450 hydroxylation) that protects wheat.

  • Lipophilicity Warning: Increasing LogP (as seen in Analog TP-3d) enhances weed control but compromises crop safety by overwhelming the crop's metabolic detoxification rate.

  • Formulation: Pyroxsulam requires an adjuvant (MSO) for efficacy. Analogs with higher LogP may allow for simpler formulations but risk higher soil mobility.

Final Verdict: Pyroxsulam remains the superior molecule for mixed grass/broadleaf control in cereals. Analogs like Florasulam are restricted to broadleaf partners, while high-potency analogs (TP-3d) require further safener technology to be commercially viable.

References

  • Dow AgroSciences. (2008). Pyroxsulam: A new herbicide for post-emergence control of grass and broadleaf weeds in cereals. Pest Management Science.[5]

  • Bioorganic & Medicinal Chemistry. (2010). Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor.[6][7]

  • BenchChem. (2025).[8] An In-depth Technical Guide on the Mode of Action of Acetolactate Synthase (ALS) Inhibiting Herbicides.

  • PubChem. (2025). Pyroxsulam Compound Summary. National Library of Medicine.

  • Proceedings of the National Academy of Sciences (PNAS). (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families.[8]

Sources

Head-to-head comparison of different cross-coupling methods for pyridine functionalization

[1][2]

Executive Summary: The "Pyridine Problem"

Pyridine rings are the backbone of modern medicinal chemistry, appearing in over 20% of the top 200 pharmaceuticals. Yet, they remain one of the most frustrating substrates for cross-coupling.

The challenge is tripartite:

  • Catalyst Poisoning: The basic nitrogen lone pair (

    
    -donor) strongly coordinates to the electrophilic Palladium(II) center, displacing ligands and shutting down the catalytic cycle (the "Pd-sink" effect).
    
  • Electronic Deactivation: The electron-deficient ring makes oxidative addition sluggish, particularly for chloropyridines.

  • The "2-Pyridyl Instability": In Suzuki-Miyaura coupling, 2-pyridylboronic acids are notoriously unstable.[1][2] They undergo rapid protodeboronation at neutral pH, often decomposing faster than they can transmetalate.

This guide moves beyond generic textbook advice, offering a head-to-head analysis of the three dominant C-C bond forming methodologies—Suzuki-Miyaura , Negishi , and Stille —along with Buchwald-Hartwig for C-N bonds. We evaluate them based on yield, stability, and scalability.

Strategic Landscape: Method Selection Matrix

The choice of method is rarely about "preference" and usually about "survival" of the substrate.

FeatureSuzuki-Miyaura (MIDA/BF3K) Negishi (Organozinc) Stille (Organotin)
Primary Use Case Pharma scale-up; General C3/C4 coupling.Best for C2-coupling ; High reactivity at RT.Late-stage total synthesis; Fragile substrates.
2-Pyridyl Viability Low (Standard) / High (MIDA)Excellent (Stable Zn reagents)Good (Stable but toxic)
Reaction Rates Moderate (Requires heat/base).Fast (Often RT).Slow to Moderate.
Toxicity/Waste Low (Boron salts).[3]Moderate (Zinc salts).High (Tin is strictly regulated).
Key Limitation Protodeboronation of 2-Py species.[4][5][6]Moisture sensitivity (historically).[7]Purification of tin residues.

Deep Dive: The "2-Pyridyl" Trap & Solutions

The failure of standard Suzuki coupling at the C2 position is mechanistic, not accidental.

The Mechanism of Failure (Protodeboronation)

2-Pyridylboronic acid exists in equilibrium with a zwitterionic intermediate where the boronate is coordinated by the pyridyl nitrogen.[6][8] This species facilitates a unimolecular fragmentation, severing the C-B bond and replacing it with a proton (Py-H).

The Solution: MIDA Boronates Burke and colleagues revolutionized this field by masking the boron with N-methyliminodiacetic acid (MIDA). The sp3-hybridized boron atom in the MIDA ester has no empty p-orbital, rendering it immune to protodeboronation. Under "slow-release" conditions (mild aqueous base), the active boronic acid is released at a rate matching the catalytic turnover, keeping the standing concentration low to minimize decomposition.

Visualization: The Poisoning & Protodeboronation Pathways

PyridineCouplingcluster_0The 2-Pyridyl Trapcluster_1Catalytic Cycle (Pd)PyB2-Pyridyl Boronic AcidZwitZwitterionic IntermediatePyB->ZwitNeutral pHPdIIL-Pd(II)-ArPyB->PdIITransmetalation (Slow)DecompPyridine (Decomposed)Zwit->DecompFast ProtodeboronationPd0Pd(0) ActivePd0->PdIIOxidative AdditionPoisonedN-Coordinated Pd(II)(Catalyst Arrest)PdII->Poisoned+ Pyridine Lone PairProductBiaryl ProductPdII->Product+ Transmetalation(If Py-B survives)

Caption: Figure 1. Competing pathways in pyridine coupling. The red paths indicate the two primary failure modes: rapid protodeboronation of the nucleophile and N-coordination poisoning of the catalyst.

Experimental Protocols (Field-Proven)

These protocols are selected for high reliability in challenging contexts.

Protocol A: Suzuki Coupling of 2-Pyridyl MIDA Boronate

Best for: Scalable synthesis avoiding toxic metals.

Rationale: Uses a "slow-release" strategy.[9] The hydrolytic instability of MIDA is exploited to feed the active species slowly. Reagents:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd2(dba)3 (1.5 mol%) / XPhos (6 mol%)

  • Base/Promoter: Cu(OAc)2 (0.5 equiv) is often added to facilitate transmetalation, though standard K3PO4 conditions work for activated systems.

  • Solvent: DMF/IPA or Dioxane/H2O (5:1).

Step-by-Step:

  • Setup: Charge a vial with 2-pyridyl MIDA boronate, aryl halide, Pd2(dba)3, XPhos, and K3PO4 (5 equiv).

  • Solvent: Add degassed Dioxane/H2O (5:1 ratio). The water is critical for MIDA hydrolysis.

  • Reaction: Heat to 100°C for 4-12 hours. The MIDA boronate will slowly dissolve as it hydrolyzes.

  • Workup: Cool, filter through Celite, and partition between EtOAc/Water.

  • Note: If yield is low, add Cu(OAc)2 (0.5 equiv) to promote the "copper effect" (transmetalation via Cu intermediate).

Protocol B: Negishi Coupling with Solid Organozinc Pivalates

Best for: High reactivity at room temperature; 2-pyridyl coupling.

Rationale: Knochel's solid zinc pivalates are air-stable, solving the historical handling issues of Negishi reagents. They react faster than boronates. Reagents:

  • Solid 2-pyridylzinc pivalate (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) / SPhos (4 mol%)

  • Solvent: THF (Anhydrous).

Step-by-Step:

  • Reagent Prep: If not buying commercial solid reagent, generate in situ: React 2-bromopyridine with iPrMgCl·LiCl, then transmetalate with Zn(Opiv)2.

  • Coupling: In a Schlenk tube under Argon, add the solid 2-pyridylzinc pivalate and the aryl halide.

  • Catalyst Addition: Add the pre-mixed Pd(OAc)2/SPhos solution in THF.

  • Reaction: Stir at 25°C (Room Temp) . Most reactions complete within 2 hours.

  • Quench: Add sat. NH4Cl.

  • Advantage: The mild condition prevents migration of the metal and tolerates sensitive functional groups (esters, nitriles).

Protocol C: Buchwald-Hartwig Amination of Chloropyridines

Best for: Installing amines (C-N bonds).

Rationale: Pd-G3/G4 precatalysts ensure rapid initiation. Bulky ligands (BrettPhos/RuPhos) prevent pyridine N-coordination. Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1-2 mol%)

  • Base: LiHMDS (for strong bases) or Cs2CO3 (weak bases).

  • Solvent: Toluene or Dioxane.[10]

Step-by-Step:

  • Purge: Flame-dry vial, cycle Argon/Vacuum 3x.

  • Load: Add Pd-precatalyst, base, and chloropyridine.

  • Reaction: Add solvent and amine. Heat to 80-100°C.[1]

  • Observation: Reaction usually turns dark brown/black upon completion.

  • Critical Check: If conversion stalls, add 1 mol% more catalyst. Pyridines are prone to catalyst death; high initial loading (2-3%) is often safer than 0.5%.

Decision Logic & Workflow

How to navigate the selection process for your specific substrate.

DecisionTreeStartSTART: Pyridine FunctionalizationBondTypeBond Type?Start->BondTypeCNC-N BondBondType->CNCCC-C BondBondType->CCBuchwaldBuchwald-HartwigCN->BuchwaldPositionPyridine Position?CC->PositionLigandSelectLigand Selection:Primary Amine -> BrettPhosSecondary -> RuPhosBuchwald->LigandSelectC3C4C3 or C4Position->C3C4C2C2 (The Problem Child)Position->C2StdSuzukiStandard Suzuki(Boronic Acids)C3C4->StdSuzukiStabilityNeed Air Stability?C2->StabilityYesStableMIDA Boronate(Suzuki)Stability->YesStableNoStableOrganozinc(Negishi)Stability->NoStableComplexFragile Total Synthesis?Stability->ComplexStilleStille Coupling(Last Resort)Complex->Stille

Caption: Figure 2. Decision matrix for selecting the optimal cross-coupling methodology based on bond type and regiochemistry.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Used for Slow-Release Cross-Coupling."[9] Journal of the American Chemical Society.

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).[11] "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions." Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). "Catalyst Poisoning by Pyridine Nitrogen and Mitigation Strategies."

  • Lutz, M. R., et al. (2017). "High-Throughput Experimentation for the Discovery of Conditions for the Suzuki–Miyaura Coupling of 2-Pyridylboronates." Organic Process Research & Development.

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